molecular formula C17H13N5O B1370916 Ibrutinib deacryloylpiperidine CAS No. 330786-24-8

Ibrutinib deacryloylpiperidine

Numéro de catalogue: B1370916
Numéro CAS: 330786-24-8
Poids moléculaire: 303.32 g/mol
Clé InChI: YYVUOZULIDAKRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ibrutinib deacryloylpiperidine is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVUOZULIDAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330786-24-8
Record name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy. Ibrutinib deacryloylpiperidine, also known by its chemical name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a known process-related impurity and a potential degradation product of ibrutinib.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this specific compound, which is essential for its use as a reference standard in quality control and stability studies of ibrutinib.

Chemical Profile

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValue
Chemical Name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms Ibrutinib Impurity 8, Ibrutinib N-2
CAS Number 330786-24-8
Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol

Synthesis of this compound

The synthesis of this compound is not typically performed as a primary objective but rather as a necessary step for obtaining a reference standard for impurity profiling. The compound is essentially the core heterocyclic structure of ibrutinib. Therefore, its synthesis mirrors the initial steps in the synthesis of ibrutinib itself, stopping before the final acylation step. A common synthetic route involves a Stille or Suzuki coupling reaction to form the key C-C bond between the pyrazolopyrimidine core and the phenoxyphenyl group.

Synthetic Pathway Overview

A plausible synthetic pathway for this compound is outlined below. This pathway represents a common strategy for constructing the core structure of ibrutinib and related compounds.

Synthesis_Pathway cluster_0 Suzuki Coupling A 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine C This compound (3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) A->C Pd catalyst, Base Solvent (e.g., Dioxane/Water) B (4-phenoxyphenyl)boronic acid B->C

A representative synthetic pathway for this compound.
Experimental Protocol: Synthesis via Suzuki Coupling

The following protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine

  • (4-phenoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and a suitable base such as sodium carbonate (2 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4-12 hours. The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentration: The solvent from the organic phase is evaporated under reduced pressure to yield the crude product.

Purification of this compound

The crude product obtained from the synthesis requires purification to achieve the high purity necessary for a reference standard. Column chromatography is a common and effective method for this purpose.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Purification_Workflow A Crude Product from Synthesis B Column Chromatography A->B C Fraction Collection and Analysis (TLC/HPLC) B->C D Pooling of Pure Fractions and Solvent Evaporation C->D E Recrystallization (Optional) D->E For higher purity F Pure this compound D->F E->F

A typical workflow for the purification of this compound.
Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane)

  • Chromatography column and accessories

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: A chromatography column is packed with silica gel using a slurry method with the initial eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol up to 5%.

  • Fraction Collection: Fractions are collected and monitored by TLC to identify those containing the pure product.

  • Product Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Recrystallization (Optional): For achieving very high purity, the product can be further purified by recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
HPLC A single major peak with a purity of >98%. The retention time should be distinct from that of ibrutinib.
Mass Spectrometry (MS) The protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 303.32.
1H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenoxyphenyl group and the pyrazolopyrimidine core. The absence of signals from the acryloyl group and the piperidine ring protons will confirm the structure.
13C NMR The carbon NMR spectrum should be consistent with the proposed structure, showing the correct number of aromatic and heterocyclic carbon signals.

Role in Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This blockage of BTK is crucial as it disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of malignant B-cells.

This compound, being a metabolite or precursor, lacks the acryloyl group necessary for the covalent, irreversible binding to BTK. Therefore, it is not expected to be a potent inhibitor of BTK. Its significance lies in its use as a reference standard to ensure the purity of the active pharmaceutical ingredient (API) and to study the metabolic and degradation pathways of ibrutinib.

Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Deacryloylpiperidine This compound (Inactive Metabolite/Precursor) Ibrutinib->Deacryloylpiperidine Metabolism/ Degradation

The role of Ibrutinib and its deacryloylpiperidine derivative in the BTK signaling pathway.

Conclusion

The synthesis and purification of this compound are crucial for the quality control and development of ibrutinib. While not the active therapeutic agent, its availability as a high-purity reference standard is essential for accurate analytical method development and validation, ensuring the safety and efficacy of ibrutinib-based therapies. The methodologies outlined in this guide provide a framework for the preparation and characterization of this important impurity.

References

Ibrutinib Deacryloylpiperidine: A Technical Analysis of its Mechanism of Action on Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ibrutinib deacryloylpiperidine, a critical molecular entity in the context of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. We will delve into its interaction with BTK, contrasting it with the parent compound, and provide detailed experimental protocols and pathway visualizations to support further research and development in this area.

Introduction: Ibrutinib and the Significance of its Deacryloylpiperidine Analog

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with the cysteine residue C481 in the active site of BTK, ibrutinib effectively blocks its enzymatic activity, leading to the inhibition of B-cell proliferation and survival.[1] This mechanism has proven highly effective in the treatment of various B-cell malignancies.[2]

The focus of this guide, this compound, is recognized primarily as an impurity of ibrutinib.[3] Its structure is identical to ibrutinib, with the critical exception of the absence of the acryloyl group. This structural modification fundamentally alters its interaction with BTK, transitioning it from a covalent to a likely non-covalent inhibitor. Understanding the mechanism of this analog is crucial for comprehending the purity-activity relationship of ibrutinib and for the design of novel BTK inhibitors.

Mechanism of Action: A Tale of Two Binding Modes

The presence or absence of the acryloyl moiety dictates the binding mechanism of these compounds to BTK.

Ibrutinib: Covalent and Irreversible Inhibition

Ibrutinib's acrylamide group acts as a Michael acceptor, enabling a targeted covalent reaction with the thiol group of the Cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible bond leads to sustained inhibition of BTK's kinase activity, effectively shutting down the downstream signaling cascade that promotes B-cell survival and proliferation.[1]

This compound: A Non-Covalent Hypothesis

Quantitative Data Summary

Due to the classification of this compound as an impurity, there is a paucity of publicly available quantitative data on its direct interaction with BTK. The following table summarizes the well-established data for ibrutinib. The values for this compound are presented as "Not Available" to reflect the current state of published research.

CompoundTargetAssay TypeIC50Binding ModeReference
Ibrutinib BTKBiochemical Assay0.5 nMCovalent, Irreversible[2]
BTKCellular Assay (B-cell line)11 nMCovalent, Irreversible[2]
This compound BTKBiochemical/CellularNot AvailableNon-covalent (Hypothesized)-

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Mobilization->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow: BTK Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against BTK in a biochemical assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant BTK - Kinase Buffer - ATP - Substrate Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Inhibitor (e.g., Ibrutinib) Prepare_Reagents->Serial_Dilution Incubate_BTK_Inhibitor Pre-incubate BTK with Inhibitor Serial_Dilution->Incubate_BTK_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubate_BTK_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a BTK Kinase Inhibition Assay.

Experimental Workflow: Western Blot for p-BTK

This diagram illustrates the workflow for detecting the phosphorylation status of BTK in cells treated with an inhibitor.

Western_Blot_Workflow Start Start Cell_Culture Culture B-cell Malignancy Cell Line Start->Cell_Culture Treat_Cells Treat Cells with Inhibitor (e.g., Ibrutinib) and/or Stimulant Cell_Culture->Treat_Cells Cell_Lysis Lyse Cells and Prepare Protein Lysates Treat_Cells->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Antibody Incubate with Primary Antibodies (anti-p-BTK, anti-BTK, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect Chemiluminescence Secondary_Antibody->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Western Blot Workflow for Phospho-BTK Detection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BTK inhibitors.

BTK Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of a test compound.

Materials:

  • Recombinant human BTK enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., Ibrutinib, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO).

  • Add 2 µL of recombinant BTK enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for BTK Phosphorylation

This cellular assay determines the effect of an inhibitor on the autophosphorylation of BTK at Tyr223, a marker of its activation.

Materials:

  • B-cell malignancy cell line (e.g., Ramos, Raji)

  • Complete cell culture medium

  • Test compound (e.g., Ibrutinib, dissolved in DMSO)

  • Stimulant (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in a culture plate at an appropriate density.

  • Pre-treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total BTK and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of BTK phosphorylation.

Conclusion

This compound, an impurity of ibrutinib, is fundamentally different in its potential mechanism of action on BTK. The absence of the acryloyl group precludes covalent bond formation with Cys-481, suggesting a non-covalent and significantly less potent interaction. While further quantitative studies are needed to precisely characterize its inhibitory profile, the principles of covalent and non-covalent inhibition provide a strong framework for understanding its likely behavior. The experimental protocols and pathway diagrams provided in this guide offer a robust toolkit for researchers to further investigate the structure-activity relationships of ibrutinib and its analogs, contributing to the development of next-generation BTK inhibitors with improved specificity and efficacy.

References

Technical Guide: Chemical and Physical Properties of Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib deacryloylpiperidine, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical and physical properties of such related substances is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, analytical characterization, and what is known about its biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These data are essential for its identification, purification, and handling.

Table 1: Chemical Identification
PropertyValueReference
Chemical Name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2]
Synonyms Ibrutinib Impurity 8, Ibrutinib N-2, IBT4A[3]
CAS Number 330786-24-8[4]
Molecular Formula C₁₇H₁₃N₅O[5]
Molecular Weight 303.32 g/mol [5]
Appearance White to off-white, pale brown, or gray solid[6]
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Soluble in DMSO (≥ 30 mg/mL); Sparingly soluble in ethanol (~0.25 mg/mL); Practically insoluble in water.[7][8]
LogP (calculated) 2.8
pKa (predicted) Not available
Storage Conditions Store at -20°C, protected from light.[8]

Synthesis and Formation

This compound is a pivotal intermediate in several synthetic routes to Ibrutinib.[9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation product of Ibrutinib under certain conditions, although it is more commonly considered a process-related impurity from the manufacturing process.[][12]

Synthetic Pathway Overview

A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is the core structure before the final acryloyl group is introduced.

G General Synthetic Workflow for Ibrutinib cluster_synthesis Synthesis start Starting Materials intermediate 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (this compound) start->intermediate Multi-step synthesis coupled_product Coupled Intermediate intermediate->coupled_product Coupling with activated piperidine ibrutinib Ibrutinib coupled_product->ibrutinib Acrylation

A simplified workflow for the synthesis of Ibrutinib.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the following methodologies are representative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ibrutinib and its related compounds.[13][14]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength of approximately 260 nm is suitable for these aromatic compounds.[8]

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or DMSO.

G Typical HPLC Analysis Workflow cluster_hplc HPLC Analysis sample_prep Sample Preparation (Dissolution in solvent) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system detector UV Detector (λ = 260 nm) hplc_system->detector data_analysis Data Analysis (Chromatogram) detector->data_analysis

A general workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in positive ion mode is a common technique. The fragmentation pattern would be expected to show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity of this compound. As it is primarily considered an impurity or a synthetic precursor, it has not been the focus of extensive biological investigation.

Context of Ibrutinib's Mechanism of Action

To understand the potential, albeit unconfirmed, biological implications of this impurity, it is essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[17]

G Ibrutinib's Inhibition of the BCR Signaling Pathway cluster_pathway BCR Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Deacryloylpiperidine This compound (Activity Unknown) Deacryloylpiperidine->BTK Interaction?

The established inhibitory action of Ibrutinib on the BCR pathway.
Potential for Biological Activity

Without the acryloyl group, this compound cannot form the covalent bond with Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any potential off-target effects are also unknown. The primary concern regarding this compound in a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict limits to ensure the safety and efficacy of the final drug product.[18]

Conclusion

This compound is a well-characterized chemical entity in the context of Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely defined, providing a solid foundation for its analytical detection and control. While detailed experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR, and MS can be readily applied for its characterization. The biological activity of this specific compound remains an area with limited public information, but its structural relationship to Ibrutinib provides a clear rationale for its stringent control as an impurity in the final pharmaceutical product. Further research into the potential biological effects of this and other Ibrutinib-related compounds could provide deeper insights into the structure-activity relationships of BTK inhibitors.

References

Ibrutinib deacryloylpiperidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ibrutinib deacryloylpiperidine, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.

Chemical Identity and Structure

This compound, also known as IBT4A, is recognized as a significant impurity in the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the piperidine nitrogen of the parent molecule, ibrutinib.

CAS Number: 330786-24-8[1][2][3]

Molecular Structure:

The molecular formula for this compound is C₁₇H₁₃N₅O.[2] The structure is derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and its parent compound, ibrutinib.

PropertyThis compound (IBT4A)IbrutinibReference(s)
CAS Number 330786-24-8936563-96-1[1][3][5][6]
Molecular Formula C₁₇H₁₃N₅OC₂₅H₂₄N₆O₂[2][4][5]
Molecular Weight 303.32 g/mol 440.5 g/mol [2][5]
Purity ≥98% (commercially available)>98% (commercially available)[2][7]
Solubility DMSO: 25 mg/mL (82.42 mM)Not specified for the parent compound[2]
Boiling Point (Predicted) 577.4±50.0 °CNot specified[2]
Density (Predicted) 1.380±0.06 g/cm³Not specified[2]
pKa (Predicted) 10.40±0.30Not specified[2]
IC₅₀ (for BTK) Not applicable0.5 nM[1][2][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and its related compounds.

Synthesis of Ibrutinib:

The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with acryloyl chloride.[9][10][11] The formation of this compound can occur as a result of incomplete reaction or degradation.

  • Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9][10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10]

  • Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic solution, and water.[9] The final product is often purified by recrystallization from a suitable solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column chromatography may also be employed for purification.[12]

In Vivo Formulation:

For in vivo experiments, a suitable vehicle is required to administer the compound. A common protocol for preparing a formulation of a related compound for oral or intraperitoneal injection involves the following steps:[1]

  • Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).

  • To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix again.

  • Finally, add 450 μL of saline to bring the total volume to 1 mL. This results in a suspended solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to prepare the working solution fresh on the day of use.[1]

Signaling Pathway and Mechanism of Action of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same inhibitory activity.[8][13]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by ibrutinib.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK BCR->SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN->BTK activates SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits PIP2 PIP2 PLCG2->PIP2 hydrolyzes Ca_release Ca²⁺ Release PLCG2->Ca_release induces PIP3 PIP3 PI3K PI3K PI3K->PIP3 generates ERK ERK1/2 Ca_release->ERK leads to activation of NFkB NF-κB Ca_release->NFkB leads to activation of NFAT NFAT Ca_release->NFAT leads to activation of Cell_Survival Cell Proliferation & Survival ERK->Cell_Survival NFkB->Cell_Survival NFAT->Cell_Survival

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.

References

Navigating the Nuances of Ibrutinib Deacryloylpiperidine: A Technical Guide to Solubility and Stability in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ibrutinib deacryloylpiperidine, a critical metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the physicochemical properties of this key derivative is paramount for accurate preclinical and clinical research, ensuring data integrity and reproducibility. This document offers a distillation of available data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support your research endeavors.

Solubility Profile

Table 1: Solubility Data for this compound and Ibrutinib

CompoundSolventSolubilityTemperature (°C)Method
This compound Dimethyl Sulfoxide (DMSO)25 mg/mLNot SpecifiedNot Specified
Water< 0.1 mg/mLNot SpecifiedNot Specified
Ibrutinib Dimethyl Sulfoxide (DMSO)~30 mg/mLNot SpecifiedNot Specified[1]
Dimethylformamide (DMF)~30 mg/mLNot SpecifiedNot Specified[1]
Ethanol~0.25 mg/mLNot SpecifiedNot Specified[1]
MethanolSolubleNot SpecifiedNot Specified[2]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mLNot SpecifiedNot Specified[1]
WaterPractically InsolubleNot SpecifiedNot Specified[3]
0.1 M HCl (pH 1.2)2.07 mg/mL37Not Specified[4]
Aqueous Buffer (pH 4.5)0.003 mg/mLNot SpecifiedNot Specified
Aqueous Buffer (pH 6.8)InsolubleNot SpecifiedNot Specified
Aqueous Buffer (pH 8)~0.013 mg/mLNot SpecifiedNot Specified[4]

It is crucial to note that the deacryloylation of ibrutinib removes a reactive acryloyl group, which may alter the compound's polarity and hydrogen bonding capabilities, thereby influencing its solubility profile compared to the parent drug.

Stability Landscape

The stability of ibrutinib and its metabolites is a critical consideration for the design and interpretation of in vitro and in vivo studies. Ibrutinib itself is known to be susceptible to degradation under various stress conditions, with the formation of deacryloylpiperidine being a notable degradation pathway.

Summary of Ibrutinib Stability:

Forced degradation studies on ibrutinib have revealed its lability under specific conditions:

  • Acidic Conditions: Ibrutinib is susceptible to degradation in acidic environments[5].

  • Basic Conditions: Significant degradation is observed under alkaline conditions, leading to the formation of several degradation products, including the deacryloylpiperidine derivative[5].

  • Oxidative Conditions: The molecule is highly sensitive to oxidative stress[5].

  • Thermal and Photolytic Stress: Ibrutinib has been found to be relatively stable under thermal and photolytic stress conditions[5].

Given that deacryloylpiperidine is a product of ibrutinib's degradation, particularly under basic conditions, it can be inferred that this metabolite itself is likely to be more stable under these conditions than the parent compound, as the reactive acryloyl group has been removed. However, comprehensive stability studies specifically on isolated this compound are not extensively reported. Researchers should exercise caution and consider performing stability assessments in their specific experimental matrix.

Experimental Protocols

To ensure consistency and accuracy in research findings, detailed and standardized experimental protocols are essential. The following sections outline methodologies for determining solubility and assessing stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions as per ICH guidelines (Q1A(R2)):

    • Acidic Hydrolysis: Add 0.1 M to 1 M HCl and incubate at a specific temperature (e.g., 60-80°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M to 1 M NaOH and incubate at a specific temperature (e.g., 60-80°C) for a defined period.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-105°C).

    • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with a suitable diluent to a concentration appropriate for analysis.

  • Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is vital for B-cell proliferation, differentiation, and survival[6][7].

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Solubility_Workflow Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate (e.g., 24-48h) with agitation Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/settling) Equilibrate->Separate Collect_Supernatant Collect supernatant Separate->Collect_Supernatant Dilute Dilute sample Collect_Supernatant->Dilute Analyze Analyze by HPLC/MS Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End Stability_Workflow cluster_stress Apply Stress Conditions Start Start Prepare_Stock Prepare stock solution of compound Acid Acidic Prepare_Stock->Acid Base Basic Prepare_Stock->Base Oxidative Oxidative Prepare_Stock->Oxidative Thermal Thermal Prepare_Stock->Thermal Photolytic Photolytic Prepare_Stock->Photolytic Neutralize_Dilute Prepare samples for analysis Acid->Neutralize_Dilute Neutralize (if needed) and dilute Base->Neutralize_Dilute Neutralize (if needed) and dilute Oxidative->Neutralize_Dilute Neutralize (if needed) and dilute Thermal->Neutralize_Dilute Neutralize (if needed) and dilute Photolytic->Neutralize_Dilute Neutralize (if needed) and dilute Analyze Analyze by stability-indicating HPLC method Neutralize_Dilute->Analyze Compare Compare stressed samples to control Analyze->Compare Identify_Quantify Identify and quantify degradation products Compare->Identify_Quantify End End Identify_Quantify->End

References

The Discovery and Characterization of Ibrutinib Deacryloylpiperidine in the Context of BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its discovery and development marked a significant advancement in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] The mechanism of action of ibrutinib relies on its covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of kinase activity.[3][5] This guide focuses on ibrutinib deacryloylpiperidine, a primary metabolite and known impurity of ibrutinib, and explores its characterization and significance as it relates to BTK inhibition.[6][7]

The Genesis of this compound

This compound is formed through the metabolic processing of ibrutinib in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7][8] It is also found as an impurity in the manufacturing process of ibrutinib.[9] Structurally, it differs from the parent compound by the absence of the acryloyl group on the piperidine ring. This seemingly small modification has profound implications for its biological activity.

The Critical Role of the Acryloyl Moiety

Quantitative Data on BTK Inhibition

The following table summarizes the potent inhibitory activity of ibrutinib against BTK and related signaling components. Data for this compound is not available in the reviewed literature, which is consistent with its expected low activity due to the lack of the covalent binding moiety.

CompoundTargetAssay TypeIC50 ValueReference
Ibrutinib BTKCell-free enzyme assay0.5 nM[3][6][10][11]
BTK AutophosphorylationCell-based assay (DOHH2 cells)11 nM[10]
PLCγ PhosphorylationCell-based assay (DOHH2 cells)29 nM[10]
ERK PhosphorylationCell-based assay (DOHH2 cells)13 nM[10]
B-cell ProliferationCell-based assay (Primary B-cells)8 nM[10]
This compound BTKNot AvailableNot Available

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential BTK inhibitors. The following are standard protocols that would be employed to assess the activity of a compound like this compound.

BTK Kinase Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of a test compound.

Principle: A non-radioactive, fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of the test compound is a measure of its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Fluorescently labeled substrate peptide

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the BTK enzyme and the fluorescently labeled substrate to each well.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to BTK.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Quantify the amount of phosphorylated and unphosphorylated substrate using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of BTK activity).

Cell-Based B-Cell Proliferation Assay

This assay determines the effect of a test compound on the proliferation of B-cell lines that are dependent on BCR signaling.

Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent reagent (e.g., MTS or CellTiter-Glo®). A reduction in metabolic activity in the presence of the test compound indicates an anti-proliferative effect.

Materials:

  • B-cell malignancy cell line (e.g., TMD8, DOHH2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using the appropriate plate reader.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the GI50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Core Concepts

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (Covalent)

Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.

Experimental Workflow for BTK Inhibitor Evaluation

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Data Analysis & Conclusion Compound Test Compound (e.g., this compound) Kinase_Assay BTK Kinase Assay Compound->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Proliferation_Assay B-Cell Proliferation Assay IC50->Proliferation_Assay Signaling_Assay Western Blot for p-BTK, p-PLCγ2 IC50->Signaling_Assay GI50 Determine GI50 Proliferation_Assay->GI50 Signaling_Inhibition Assess Signaling Inhibition Signaling_Assay->Signaling_Inhibition Analysis Analyze Potency and Efficacy GI50->Analysis Signaling_Inhibition->Analysis

Caption: A typical workflow for evaluating the inhibitory activity of a potential BTK inhibitor.

Metabolic Conversion of Ibrutinib

Metabolic_Conversion Ibrutinib Ibrutinib C₂₅H₂₄N₆O₂ Acryloyl Group Present Metabolite This compound C₂₂H₂₂N₆O Acryloyl Group Absent Ibrutinib->Metabolite Metabolism (CYP3A4/5)

Caption: The metabolic transformation of ibrutinib to this compound.

Conclusion

This compound is a significant molecule in the context of ibrutinib's pharmacology, primarily as a metabolite and process impurity. Its discovery is intrinsically linked to the characterization and metabolic profiling of ibrutinib. The structural absence of the acryloyl group is a critical determinant of its biological activity. This key feature prevents the covalent interaction with BTK, which is the hallmark of ibrutinib's potent and irreversible inhibition. Therefore, this compound is not considered a potent BTK inhibitor. Understanding the structure-activity relationship, exemplified by the comparison of ibrutinib and its deacryloyl metabolite, is fundamental for the design and development of future kinase inhibitors. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of such compounds.

References

The Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard for Ibrutinib Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[] The manufacturing process and stability of the active pharmaceutical ingredient (API) are critical to ensure its safety and efficacy. Like all pharmaceutical products, ibrutinib is susceptible to the formation of impurities during synthesis and storage. One such critical impurity is deacryloylpiperidine-ibrutinib, formed through the hydrolysis of the acryloyl moiety of the ibrutinib molecule.[] The presence and quantity of this impurity must be carefully monitored and controlled. This technical guide provides an in-depth overview of the use of deacryloylpiperidine-ibrutinib as a reference standard for the accurate identification and quantification of this impurity in ibrutinib drug substances and products.

Physicochemical Properties

A well-characterized reference standard is fundamental for accurate analytical measurements. The key physicochemical properties of ibrutinib and its deacryloylpiperidine impurity are summarized below.

PropertyIbrutinibIbrutinib deacryloylpiperidine
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms PCI-32765Ibrutinib Impurity, Deacryloyl Ibrutinib
CAS Number 936563-96-11022150-12-4
Molecular Formula C₂₅H₂₄N₆O₂C₂₂H₂₂N₆O
Molecular Weight 440.50 g/mol 386.45 g/mol
Appearance White to off-white solidSolid
Solubility Soluble in DMSO and MethanolSlightly soluble in DMSO and Methanol

Synthesis and Purification of the Deacryloylpiperidine-Ibrutinib Reference Standard

The availability of a highly pure reference standard for deacryloylpiperidine-ibrutinib is essential for its use in analytical applications. The synthesis of this reference standard can be approached in two primary ways: through direct synthesis or by controlled degradation of ibrutinib followed by purification.

Experimental Protocol: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Deacryloylpiperidine-Ibrutinib Precursor)

This protocol outlines a potential synthesis route for the precursor to ibrutinib, which is the deacryloylpiperidine impurity itself.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-1-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium hydroxide

Procedure:

  • Mitsunobu Reaction: To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine in THF, add triphenylphosphine. Cool the mixture and add diisopropyl azodicarboxylate (DIAD) dropwise, maintaining a low temperature.[2] Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

  • Boc Deprotection: After completion of the Mitsunobu reaction, the Boc-protected intermediate is subjected to acidic conditions to remove the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by treating the intermediate with a solution of hydrochloric acid in an organic solvent like ethyl acetate.[3]

  • Work-up and Isolation: The reaction mixture is then worked up by extraction and neutralization with a base such as sodium hydroxide.[2] The crude product is then purified by crystallization or column chromatography to yield the desired (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is crucial for the separation, identification, and quantification of ibrutinib and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is designed to separate ibrutinib from its degradation products, including deacryloylpiperidine-ibrutinib.

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system or equivalent.

  • Column: Waters Acquity UPLC C18 stationary phase (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 20 mM ammonium acetate (pH 6).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-18 min: Linear gradient to 20% A, 80% B

    • 18-20 min: Hold at 20% A, 80% B

    • 20.1-25 min: Return to initial conditions (95% A, 5% B) and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

Sample Preparation:

  • Prepare a stock solution of the ibrutinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • For the analysis of the reference standard, accurately weigh and dissolve deacryloylpiperidine-ibrutinib in the same diluent to a known concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

Accurate quantification of impurities is a critical aspect of quality control. The use of a reference standard allows for the determination of the impurity concentration and the calculation of the Relative Response Factor (RRF).

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4] The deacryloylpiperidine impurity is a major degradation product under hydrolytic conditions.

Stress ConditionIbrutinib DegradationFormation of Deacryloylpiperidine-Ibrutinib
Acidic Hydrolysis SignificantObserved as a major degradant
Basic Hydrolysis SignificantObserved as a major degradant
Oxidative Stress SignificantMinor or not typically observed
Thermal Stress StableNot significant
Photolytic Stress StableNot significant

Note: Specific quantitative data on the percentage of degradation and impurity formation can vary depending on the exact experimental conditions (e.g., temperature, concentration of stress agent, duration).

Relative Response Factor (RRF)

The RRF is a crucial parameter for the accurate quantification of impurities when using a reference standard of the main compound. It is the ratio of the response of the impurity to the response of the API at the same concentration. While specific experimentally determined RRF values for deacryloylpiperidine-ibrutinib are not widely published, it is essential to determine this value during method validation for accurate impurity quantification.

Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard

The deacryloylpiperidine-ibrutinib reference standard plays a vital role in several aspects of drug development and quality control:

  • Peak Identification: Co-injection of the reference standard with the ibrutinib sample allows for unambiguous identification of the deacryloylpiperidine impurity peak in the chromatogram.

  • Method Validation: The reference standard is used to validate the analytical method for specificity, linearity, accuracy, precision, and quantitation limit for the deacryloylpiperidine impurity.

  • Accurate Quantification: By using a calibrated reference standard, the exact amount of the deacryloylpiperidine impurity in a sample of ibrutinib can be determined.

  • Stability Studies: The reference standard is used to monitor the formation of the deacryloylpiperidine impurity in ibrutinib drug substance and product during stability testing.

Mandatory Visualizations

Ibrutinib Signaling Pathway

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG cleaves PIP2 to PIP2 PIP2 PIP2->PLCg2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NF_kB NF-κB Pathway Ca_PKC->NF_kB activates Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival promotes

Caption: Ibrutinib inhibits BTK in the B-Cell Receptor signaling pathway.

Experimental Workflow for Impurity Analysis

Impurity_Analysis_Workflow cluster_synthesis Reference Standard Preparation cluster_analysis Analytical Procedure cluster_quantification Data Analysis & Quantification Synthesis Synthesis of Deacryloylpiperidine-Ibrutinib Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Peak_ID Peak Identification (using Reference Standard) Characterization->Peak_ID Sample_Prep Sample Preparation (Ibrutinib API/Product) UPLC_Analysis UPLC Analysis Sample_Prep->UPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) UPLC_Analysis->Data_Acquisition Data_Acquisition->Peak_ID Quantification Quantification (using RRF) Peak_ID->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the analysis of ibrutinib impurities.

Ibrutinib Degradation Pathway

Degradation_Pathway Ibrutinib Ibrutinib C₂₅H₂₄N₆O₂ Deacryloylpiperidine Deacryloylpiperidine-Ibrutinib C₂₂H₂₂N₆O Ibrutinib->Deacryloylpiperidine Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic degradation of ibrutinib to its deacryloylpiperidine impurity.

References

The Role of Ibrutinib Deacryloylpiperidine in Ibrutinib Degradation Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. Understanding its degradation pathways is critical for ensuring drug stability, identifying potential impurities, and developing robust analytical methods. This technical guide provides a comprehensive overview of the degradation of ibrutinib, with a specific focus on the formation and significance of its major hydrolytic degradant, ibrutinib deacryloylpiperidine. This document details the conditions leading to its formation, presents quantitative data from forced degradation studies, and outlines the experimental protocols for its analysis and characterization.

Introduction to Ibrutinib and its Degradation

Ibrutinib's efficacy is attributed to its covalent binding to a cysteine residue in the active site of BTK. However, the molecule is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways involve modifications to the acryloyl and piperidine moieties of the molecule. One of the most significant degradation products, formed under both acidic and alkaline hydrolytic stress, is this compound. This impurity arises from the cleavage of the acryloyl group from the piperidine ring.

Ibrutinib Degradation Pathways

Ibrutinib undergoes degradation through several pathways, primarily influenced by pH, oxidative stress, and light exposure. The key degradation pathways are:

  • Hydrolytic Degradation: This is a major degradation pathway for ibrutinib, occurring under both acidic and basic conditions. The primary product of hydrolysis is this compound (also referred to as DP-I in some studies), which results from the cleavage of the amide bond linking the acryloyl group to the piperidine ring.[1]

  • Oxidative Degradation: Ibrutinib is also susceptible to oxidation, leading to the formation of various oxygenated derivatives.

  • Photolytic Degradation: Exposure to light can induce degradation, although this pathway is generally less prominent than hydrolysis and oxidation.

This guide will focus on the hydrolytic degradation pathway leading to the formation of this compound.

Quantitative Analysis of Ibrutinib Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on the degradation of ibrutinib under various stress conditions, with a focus on the formation of this compound.

Stress ConditionReagent/ParametersDurationIbrutinib Degradation (%)This compound Formation (%)Reference
Acidic Hydrolysis 1 M HCl8 hours at 80°CSignificant degradation observedMajor degradation product[1]
Alkaline Hydrolysis 1 M NaOH8 hours at 80°CSignificant degradation observedMajor degradation product[1]
Oxidative Degradation 10% H2O28 hours at room temperatureSignificant degradation observedNot a primary product
Thermal Degradation 105°C24 hoursStableNot observed
Photolytic Degradation UV/Vis lightICH guidelinesStableNot observed

Note: While studies confirm this compound as a major product under hydrolytic stress, specific percentage yields are not consistently reported in the literature. The term "significant degradation" indicates substantial conversion of the parent drug.

Experimental Protocols

Forced Degradation of Ibrutinib

This protocol describes the conditions for inducing the degradation of ibrutinib to form this compound.

Materials:

  • Ibrutinib pure substance

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Water bath or heating block

  • Volumetric flasks

  • pH meter

Procedure:

  • Acidic Hydrolysis:

    • Accurately weigh and dissolve a known amount of ibrutinib in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Dilute the solution with 1 M HCl to a final concentration of approximately 1 mg/mL in a volumetric flask.

    • Heat the solution at 80°C for 8 hours in a water bath or heating block.

    • After cooling to room temperature, neutralize the solution with an appropriate amount of 1 M NaOH.

    • Dilute the solution to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH as the degradation medium.

    • After heating, neutralize the solution with 1 M HCl.

    • Dilute the solution to a suitable concentration for analysis.

UPLC-MS/MS Method for the Analysis of Ibrutinib and this compound

This method is suitable for the separation and quantification of ibrutinib and its deacryloylpiperidine degradation product.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 20 mM ammonium acetate in water (pH 6).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of ibrutinib and its degradation products. A representative gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: 5% A, 95% B

    • 12.1-15 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.[1]

  • PDA Detection: 215 nm.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural confirmation, perform product ion scans on the parent ions of ibrutinib (m/z 441.2) and this compound (m/z 386.2).

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of degradation products.

Sample Preparation:

  • Isolate the this compound degradation product using preparative HPLC.

  • Dissolve a sufficient amount of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3 s

    • Spectral Width: ~12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1 s

    • Spectral Width: ~220 ppm

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish connectivity and confirm the structure.

Visualizations

Ibrutinib Degradation Pathway

Ibrutinib_Degradation Ibrutinib Ibrutinib Deacryloylpiperidine This compound Ibrutinib->Deacryloylpiperidine  Hydrolysis (Acidic/Alkaline) Oxidative_Products Oxidative Degradation Products Ibrutinib->Oxidative_Products  Oxidation

Caption: Hydrolytic and oxidative degradation pathways of ibrutinib.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acidic\n(1M HCl, 80°C, 8h) Acidic (1M HCl, 80°C, 8h) Degraded_Sample Degraded Sample Acidic\n(1M HCl, 80°C, 8h)->Degraded_Sample Alkaline\n(1M NaOH, 80°C, 8h) Alkaline (1M NaOH, 80°C, 8h) Alkaline\n(1M NaOH, 80°C, 8h)->Degraded_Sample Oxidative\n(10% H2O2, RT, 8h) Oxidative (10% H2O2, RT, 8h) Oxidative\n(10% H2O2, RT, 8h)->Degraded_Sample UPLC_MS UPLC-MS/MS Analysis Characterization Structural Elucidation UPLC_MS->Characterization NMR NMR Spectroscopy Ibrutinib Ibrutinib Sample Ibrutinib->Acidic\n(1M HCl, 80°C, 8h) Ibrutinib->Alkaline\n(1M NaOH, 80°C, 8h) Ibrutinib->Oxidative\n(10% H2O2, RT, 8h) Degraded_Sample->UPLC_MS Characterization->NMR

Caption: Workflow for forced degradation and analysis of ibrutinib.

Conclusion

The formation of this compound is a critical aspect of ibrutinib's degradation profile, particularly under hydrolytic stress. This technical guide has provided a detailed overview of the conditions leading to its formation, methods for its quantitative analysis, and comprehensive experimental protocols for its study. A thorough understanding of this degradation pathway is paramount for the development of stable ibrutinib formulations and for ensuring the quality and safety of this important therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to utilize the information presented herein to inform their work on ibrutinib and related compounds.

References

Spectroscopic and Mechanistic Insights into Ibrutinib's Deacryloylpiperidine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects. This document summarizes the available mass spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with Ibrutinib.

Mass Spectrometry (MS) Data

The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and characterize this compound.

ParameterValueReference
Molecular Formula C₂₅H₂₄N₆O₂[2]
Monoisotopic Mass 440.1961 u
[M+H]⁺ (observed) 441.2039 m/z

Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.

The fragmentation of the protonated molecule provides structural information. The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.

Fragment Ionm/z (observed)Proposed StructureReference
[M+H]⁺441.2039Protonated this compound
Fragment 1304.1178[C₁₇H₁₄N₅O]⁺[3][4]
Fragment 2138.1123[C₈H₁₂NO]⁺[3][4]

Table 2: MS/MS Fragmentation Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data specifically for the isolated this compound metabolite are not extensively reported in the reviewed literature. However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and its related impurities or degradation products.[5][6] The general approach for acquiring such data is outlined in the experimental protocols section.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the separation, identification, and quantification of Ibrutinib and its metabolites.

  • Chromatographic System: Waters Acquity UPLC system.[1]

  • Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Eluent A: 20 mM ammonium acetate (pH 6).[1]

    • Eluent B: Acetonitrile.[1]

  • Gradient Elution: A gradient program is typically used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV detection at 215 nm and mass spectrometric detection.[1]

  • Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general protocol for the NMR analysis of Ibrutinib and its related compounds.

  • Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]

  • Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃, in a 5 mm NMR tube.[6]

  • Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Signaling and Metabolic Pathways

Ibrutinib Metabolism

Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through hydrolysis.

Ibrutinib_Metabolism Ibrutinib Ibrutinib Oxidative_Metabolites Oxidative Metabolites (M37, M34, M25) Ibrutinib->Oxidative_Metabolites CYP3A4/5 Deacryloylpiperidine Deacryloylpiperidine Metabolite Ibrutinib->Deacryloylpiperidine Hydrolysis Glutathione_Conjugate Glutathione Conjugate Ibrutinib->Glutathione_Conjugate GST

Caption: Proposed metabolic pathways of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[14]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Leads to

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of Ibrutinib.

References

In Silico Modeling of Ibrutinib Deacryloylpiperidine Binding to Bruton's Tyrosine Kinase (BTK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, making it a prime therapeutic target.[2] Ibrutinib is a first-in-class, orally administered covalent inhibitor of BTK that has demonstrated remarkable clinical efficacy.[3] It forms an irreversible covalent bond with the Cys481 residue within the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[3]

The metabolic conversion of Ibrutinib primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] This process generates several metabolites, one of which is deacryloylpiperidine, formed by the removal of the acryloyl group from the piperidine ring of Ibrutinib. While the covalent binding of Ibrutinib is well-characterized, the binding affinity and inhibitory potential of its metabolites, such as deacryloylpiperidine, are less understood. Deacryloylpiperidine lacks the reactive acryloyl "warhead" responsible for the covalent bond formation, suggesting a reversible and likely weaker binding to BTK.

This guide outlines a comprehensive in silico workflow to model and compare the binding of Ibrutinib and its deacryloylpiperidine metabolite to the BTK active site. By employing molecular docking and molecular dynamics simulations, we can predict the binding poses, interaction energies, and stability of the ligand-protein complexes, providing a comparative assessment of their binding affinities.

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 triggers a cascade of intracellular signaling events, including calcium mobilization and activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and survival.[5] Ibrutinib's inhibition of BTK effectively blocks these downstream signals, thereby impeding the survival and proliferation of malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive phosphorylates PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active Downstream Downstream Signaling (Ca2+ flux, NF-κB, NFAT) PLCG2_active->Downstream activates Antigen Antigen Antigen->BCR Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK_active inhibits In_Silico_Workflow PDB Protein Preparation (PDB: 5P9J) Docking Molecular Docking PDB->Docking Ligand_Prep Ligand Preparation (Ibrutinib & Deacryloylpiperidine) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Analysis Data Analysis & Comparison Binding_Energy->Analysis

References

Methodological & Application

Application Notes and Protocols: In-Vitro Kinase Assays for Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its targeted action has revolutionized the treatment of various B-cell malignancies.[2] Ibrutinib is metabolized in the liver, primarily by cytochrome P450 3A4/5, into several metabolites.[3][4][5] One such related substance is Ibrutinib deacryloylpiperidine (also known as IBT4A), which is recognized as an impurity of Ibrutinib.[6] Understanding the kinase inhibitory profile of such related compounds is crucial for a comprehensive assessment of the drug's activity and for quality control purposes.

These application notes provide a detailed protocol for determining the in-vitro kinase inhibitory activity of this compound, using a generic kinase assay format that can be adapted for various kinases. The primary target, BTK, is highlighted, but the protocol is suitable for screening against a broader panel of kinases to determine selectivity.

Mechanism of Action of Ibrutinib

Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[1][7] This action blocks the downstream signaling cascade that is essential for B-cell proliferation, survival, and adhesion, thereby impeding the growth of malignant B-cells.[7][8]

Data Presentation: Kinase Inhibitory Profile

The following table template is provided for the structured presentation of quantitative data obtained from in-vitro kinase assays. Researchers should populate this table with their experimental findings to facilitate comparison of the inhibitory activity of this compound against the parent compound, Ibrutinib, and other relevant kinases.

Kinase TargetCompoundIC50 (nM)Notes
BTK Ibrutinibe.g., 0.5Potent irreversible inhibitor.[7]
This compound [Experimental Value]To be determined by the user.
Kinase 2Ibrutinib[Reference or Exp. Value]Selectivity profiling.
This compound [Experimental Value]To be determined by the user.
Kinase 3Ibrutinib[Reference or Exp. Value]Selectivity profiling.
This compound [Experimental Value]To be determined by the user.
............

Experimental Protocols

This section details the methodology for a standard in-vitro kinase assay to determine the IC50 value of this compound. A radiometric assay using ³³P-ATP is described here as a common and sensitive method. However, this can be adapted to non-radioactive formats such as fluorescence-based or luminescence-based assays (e.g., ADP-Glo™).

Materials
  • Enzymes: Recombinant human BTK kinase (and other kinases for selectivity profiling).

  • Substrate: A suitable substrate for the kinase, for example, poly(E,Y)4:1 for BTK.[9]

  • Test Compound: this compound (IBT4A), dissolved in Dimethyl Sulfoxide (DMSO).

  • Reference Compound: Ibrutinib, dissolved in DMSO.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP: Adenosine triphosphate, stock solution.

  • ³³P-ATP: Radiolabeled ATP.

  • Plates: 96-well or 384-well plates.

  • Stop Solution: e.g., 3% phosphoric acid or EDTA solution.

  • Detection System: Scintillation counter or filter-binding apparatus.

Experimental Workflow Diagram

G Experimental Workflow for In-Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Add diluted compound or DMSO (vehicle control) to wells prep_compound->add_compound prep_enzyme Prepare kinase/substrate solution in kinase buffer add_enzyme Add kinase/substrate solution to wells prep_enzyme->add_enzyme prep_atp Prepare ATP solution with ³³P-ATP initiate_reaction Initiate reaction by adding ATP solution prep_atp->initiate_reaction add_compound->add_enzyme pre_incubate Pre-incubate to allow compound-kinase interaction add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction transfer Transfer to filter membrane stop_reaction->transfer wash Wash to remove unbound ATP transfer->wash quantify Quantify substrate phosphorylation (e.g., scintillation counting) wash->quantify analyze Calculate % inhibition and determine IC50 value quantify->analyze

Caption: A diagram illustrating the workflow of an in-vitro kinase assay.

Detailed Protocol
  • Compound Preparation: Prepare a series of dilutions of this compound and Ibrutinib in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations for IC50 determination. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.[9]

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase and its substrate to each well.[9]

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the test compound to bind to the kinase before the initiation of the phosphorylation reaction.[9]

  • Reaction Initiation: Start the kinase reaction by adding 20 µL of the ATP solution (containing ³³P-ATP) to each well.[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the phosphorylation of the substrate occurs.[9]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, or by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).[9]

  • Detection: If using a filter-binding method, wash the filters to remove unincorporated ³³P-ATP. The amount of phosphorylated substrate is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor signaling pathway and the central role of BTK, the primary target of Ibrutinib.

G Simplified B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Activation Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation Ibrutinib Ibrutinib / This compound Ibrutinib->BTK Inhibition

Caption: Inhibition of the BCR signaling pathway by targeting BTK.

Conclusion

This document provides a comprehensive protocol for the in-vitro evaluation of this compound's kinase inhibitory activity. By following these guidelines, researchers can generate robust and reproducible data to characterize this and other related compounds, contributing to a deeper understanding of their potential biological effects. The provided templates for data presentation and visualization are intended to facilitate clear and concise reporting of findings.

References

Application of Ibrutinib Deacryloylpiperidine in Cell-Based Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action disrupts B-cell proliferation, survival, and trafficking, making it a cornerstone therapy for various B-cell malignancies.[3] During the synthesis and storage of Ibrutinib, various impurities can arise. One such impurity is Ibrutinib deacryloylpiperidine, also known as IBT4A. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the parent drug. This document provides detailed application notes and protocols for the characterization of this compound in cell-based signaling studies, comparing its activity with Ibrutinib and its primary active metabolite, PCI-45227 (dihydrodiol ibrutinib).

Mechanism of Action of Ibrutinib

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade that is essential for B-cell survival and proliferation. Key downstream pathways affected include PLCγ2, ERK, and NF-κB.[2][3]

Data Presentation

The following tables summarize the known quantitative data for Ibrutinib and its active metabolite, PCI-45227. The activity of this compound is largely uncharacterized and is the subject of the experimental protocols outlined below.

Table 1: In Vitro Inhibitory Activity of Ibrutinib and PCI-45227

CompoundTargetAssay TypeIC50 ValueReference
IbrutinibBTKEnzymatic Assay0.5 nM[4]
IbrutinibBTK Autophosphorylation (in cells)Cellular Assay11 nM[4]
PCI-45227BTKEnzymatic Assay~7.5 nM (15x lower than Ibrutinib)

Table 2: Cellular Activity of Ibrutinib

Cell LineCancer TypeAssay TypeIC50 ValueReference
DOHH2B-cell lymphomaBTK Autophosphorylation11 nM[4]
DOHH2PLCγ Phosphorylation29 nM[4]
DOHH2ERK Phosphorylation13 nM[4]
Primary B-cellsN/AProliferation8 nM[4]

Experimental Protocols

To assess the biological activity of this compound, a series of cell-based assays are proposed. These protocols are designed to be performed in parallel with Ibrutinib (as a positive control) and its less active metabolite, PCI-45227, to provide a comprehensive comparison.

Protocol 1: BTK Phosphorylation Assay by Western Blot

This assay directly measures the inhibitory effect of the compounds on BTK activity within a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, DOHH2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ibrutinib, PCI-45227, and this compound (dissolved in DMSO)

  • Anti-human IgM antibody (for stimulation)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture B-cell lymphoma cells to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with varying concentrations of Ibrutinib, PCI-45227, or this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • BCR Stimulation:

    • Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensities for phospho-BTK.

    • Strip the membrane and re-probe with an anti-total BTK antibody for normalization.

    • Compare the inhibition of BTK phosphorylation across the different compounds.

Protocol 2: Cell Viability Assay (MTT or MTS)

This assay determines the effect of the compounds on the proliferation and viability of B-cell lymphoma cells.

Materials:

  • B-cell lymphoma cell line

  • 96-well plates

  • Ibrutinib, PCI-45227, and this compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed B-cell lymphoma cells into 96-well plates at a density of 5,000-10,000 cells/well.

  • Compound Treatment:

    • Treat cells with serial dilutions of Ibrutinib, PCI-45227, or this compound for 72 hours.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.[5]

Protocol 3: B-Cell Activation Assay by Flow Cytometry

This assay measures the effect of the compounds on the activation of primary B-cells by assessing the expression of activation markers.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • B-cell isolation kit

  • Anti-human IgM antibody

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • B-Cell Isolation and Treatment:

    • Isolate B-cells from PBMCs.

    • Pre-treat the B-cells with different concentrations of the test compounds for 2 hours.

  • Stimulation:

    • Stimulate the cells with anti-human IgM for 24 hours.

  • Staining and Analysis:

    • Harvest the cells and stain with anti-CD19, anti-CD69, and anti-CD86 antibodies.

    • Analyze the expression of CD69 and CD86 on the CD19+ B-cell population by flow cytometry.[6][7]

Protocol 4: BTK Occupancy Assay

This assay measures the direct binding of the compounds to BTK within the cell.

Materials:

  • B-cell lymphoma cell line

  • Ibrutinib, PCI-45227, and this compound

  • Fluorescently labeled BTK probe (e.g., a derivative of Ibrutinib)

  • Lysis buffer

  • SDS-PAGE and Western blot reagents

  • Fluorescence imaging system

Procedure:

  • Cell Treatment:

    • Treat cells with the test compounds for a defined period.

  • Probe Labeling:

    • Add the fluorescent BTK probe to the cell lysates to label any unoccupied BTK.

  • Analysis:

    • Separate the proteins by SDS-PAGE and visualize the fluorescently labeled BTK.

    • The reduction in fluorescence intensity compared to the control indicates the degree of BTK occupancy by the test compound.[8][9]

Protocol 5: NF-κB Reporter Assay

This assay assesses the impact of the compounds on the NF-κB signaling pathway, a key downstream effector of BTK.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Ibrutinib, PCI-45227, and this compound

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter and Renilla control plasmids.

  • Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with the test compounds for 2 hours.

    • Stimulate the cells with TNF-α for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity.[10][11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the inhibition of NF-κB activity across the different compounds.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation RAS_RAF RAS/RAF/MEK/ERK Pathway BTK->RAS_RAF PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) RAS_RAF->Transcription NFkB->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib Inhibition.

Experimental_Workflow_BTK_Phosphorylation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture B-cell lymphoma cells treatment 2. Pre-treat with compounds (2h) cell_culture->treatment stimulation 3. Stimulate with anti-IgM (10 min) treatment->stimulation lysis 4. Cell Lysis stimulation->lysis quantification 5. Protein Quantification lysis->quantification western_blot 6. Western Blot for p-BTK and Total BTK quantification->western_blot data_analysis 7. Densitometry and Data Analysis western_blot->data_analysis

Caption: Workflow for BTK Phosphorylation Assay.

Logical_Relationship_Compound_Comparison cluster_assays Cell-Based Signaling Assays Ibrutinib Ibrutinib (Parent Drug) BTK_phos BTK Phosphorylation Ibrutinib->BTK_phos Cell_via Cell Viability Ibrutinib->Cell_via B_cell_act B-cell Activation Ibrutinib->B_cell_act BTK_occ BTK Occupancy Ibrutinib->BTK_occ NFkB_rep NF-κB Reporter Ibrutinib->NFkB_rep PCI45227 PCI-45227 (Active Metabolite) PCI45227->BTK_phos PCI45227->Cell_via PCI45227->B_cell_act PCI45227->BTK_occ PCI45227->NFkB_rep IBT4A This compound (Impurity - Test Article) IBT4A->BTK_phos IBT4A->Cell_via IBT4A->B_cell_act IBT4A->BTK_occ IBT4A->NFkB_rep

Caption: Comparative Analysis of Ibrutinib and Related Compounds.

References

Application Note: A Validated HPLC Method for the Quantification of Ibrutinib and its Deacryloylpiperidine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2][3] The manufacturing process and storage of ibrutinib can lead to the formation of impurities, which must be monitored to ensure the safety and efficacy of the drug product. One critical process-related impurity and potential degradant is Ibrutinib deacryloylpiperidine (IBT4A).[4] This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of ibrutinib from its deacryloylpiperidine impurity.

Introduction: Ibrutinib and the BTK Signaling Pathway

Ibrutinib functions by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] This pathway is crucial for the proliferation, survival, and migration of B-cells.[1] In many B-cell cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[1][5] By inhibiting BTK, ibrutinib effectively blocks downstream signaling, reducing malignant B-cell proliferation and survival.[1][6] The deacryloylpiperidine impurity lacks the acrylamide group responsible for this covalent binding, rendering it inactive. Its presence must, therefore, be carefully controlled.

Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.

Experimental Protocol

This protocol outlines a robust RP-HPLC method for the analysis of Ibrutinib and its deacryloylpiperidine impurity. The method is adapted from established principles for analyzing ibrutinib and related substances.[7][8]

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump (quaternary or binary), autosampler, column oven, and a PDA or UV detector.[9]

  • Column: A C18 reversed-phase column is recommended. Specific examples include Kromosil C18 (250mm x 4.6 mm, 5µm) or equivalent.[7][8]

  • Chemicals:

    • Ibrutinib Reference Standard

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (OPA) or Potassium Hydroxide for pH adjustment

    • Water (HPLC Grade or Milli-Q)

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterRecommended Condition
Stationary Phase (Column) Kromosil C18 (250mm x 4.6 mm, 5µm) or equivalent[7][8]
Mobile Phase Phosphate Buffer : Acetonitrile (e.g., 45:55 v/v)[7]
Buffer Preparation 0.01 M KH₂PO₄, pH adjusted to ~3.0 with OPA
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[8]
Detection Wavelength 295 nm or 296 nm[7][8]
Injection Volume 10 µL
Diluent Mobile Phase

2.3. Preparation of Solutions

  • Buffer Preparation (0.01 M KH₂PO₄): Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 45:55 v/v). Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (Ibrutinib): Accurately weigh and dissolve an appropriate amount of Ibrutinib reference standard in the diluent to obtain a concentration of about 1000 µg/mL.[7]

  • Impurity Stock Solution (Deacryloylpiperidine): Prepare a separate stock solution of this compound in the same manner.

  • Working Standard Solution: Prepare a working solution containing a known concentration of Ibrutinib (e.g., 140 µg/mL) and the deacryloylpiperidine impurity at the desired specification level (e.g., 0.15% or 0.21 µg/mL) by diluting the stock solutions with the mobile phase.[8]

  • Sample Solution: Prepare the test sample (e.g., from a crushed tablet or bulk drug substance) in the diluent to achieve a nominal Ibrutinib concentration similar to the working standard solution. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics based on published data for similar methods.

ParameterTypical Value / Range
Linearity (Ibrutinib) 3.5 – 2100 µg/mL (R² ≥ 0.999)[7]
Limit of Detection (LOD) ~0.4 - 0.7 µg/mL[7][8]
Limit of Quantification (LOQ) ~1.2 - 2.2 µg/mL[7][8]
System Suitability
* Tailing Factor (Asymmetry)≤ 1.5[7]
Theoretical Plates*> 2000[7]
Specificity No interference from blank or other impurities at the retention times of Ibrutinib and deacryloylpiperidine.

Analytical Workflow

The overall process from sample preparation to final analysis is depicted in the workflow diagram below.

HPLC_Workflow Analytical Workflow for Impurity Detection cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase & Buffer prep_std 2. Prepare Standard & Impurity Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solution prep_std->prep_sample setup 4. Equilibrate HPLC System prep_sample->setup inject 5. Inject Blank, Standard, & Sample Solutions setup->inject acquire 6. Acquire Chromatographic Data inject->acquire integrate 7. Integrate Peaks acquire->integrate calculate 8. Calculate Impurity Percentage integrate->calculate report 9. Generate Report calculate->report

Caption: Standard workflow for HPLC analysis of pharmaceutical impurities.

Expected Results

Under the specified chromatographic conditions, a successful separation will be achieved, showing distinct, well-resolved peaks for Ibrutinib and the deacryloylpiperidine impurity. The retention time for Ibrutinib is expected to be around 2.5-6.0 minutes, depending on the exact column and mobile phase composition.[7][10] The deacryloylpiperidine, being more polar due to the loss of the acryloyl group, should elute earlier than the parent Ibrutinib peak. The method's specificity is confirmed by the absence of interfering peaks from the diluent or placebo at the retention times of the analytes of interest.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, and robust for the determination of Ibrutinib and its deacryloylpiperidine impurity in bulk drug substances and pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control analysis, stability studies, and process monitoring in a drug development setting.

References

Application Note: LC-MS/MS Quantification of Ibrutinib and its Active Metabolite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a key therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[1] It functions by covalently binding to a cysteine residue in the BTK active site, leading to irreversible inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][2]

The primary route of ibrutinib metabolism in the body is through the cytochrome P450 enzyme CYP3A4.[3][4] This process generates several metabolites, with the main active metabolite being dihydrodiol-ibrutinib (also known as DHI, DIB, or PCI-45227).[3][5] This metabolite is approximately fifteen times less active on BTK than the parent drug; however, its plasma concentrations can be higher than ibrutinib itself, contributing to the overall therapeutic and toxicological profile.[3] Given the significant interindividual variability in the pharmacokinetics of ibrutinib, therapeutic drug monitoring (TDM) by quantifying both ibrutinib and its active dihydrodiol metabolite in biological matrices like plasma is crucial for optimizing treatment efficacy and safety.[6][7]

This application note provides a detailed protocol for the simultaneous quantification of ibrutinib and dihydrodiol-ibrutinib in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general analytical workflow for quantification.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates NFkB NF-κB Pathway PLCg2->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

Caption: Simplified Ibrutinib mechanism of action via BTK inhibition.

start Plasma Sample Collection is_addition Addition of Internal Standard (e.g., Ibrutinib-d5) start->is_addition precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Supernatant Transfer & Evaporation (optional) centrifuge->supernatant reconstitution Reconstitution in Mobile Phase supernatant->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for plasma sample preparation and analysis.

Experimental Protocols

This section details the materials and step-by-step procedures for the quantification of ibrutinib and dihydrodiol-ibrutinib. The protocol is synthesized from established methods.[8][9][10]

Materials and Reagents
  • Ibrutinib and Dihydrodiol-Ibrutinib analytical standards (≥99% purity).

  • Ibrutinib-d5 or other suitable deuterated internal standard (IS).[5][9]

  • LC-MS grade acetonitrile, methanol, and water.[11]

  • Formic acid or ammonium formate.[9][10]

  • Blank human plasma (with K2-EDTA or other suitable anticoagulant).

  • Standard laboratory equipment: vortex mixer, centrifuge, precision pipettes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve ibrutinib, dihydrodiol-ibrutinib, and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary stocks using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a series of calibration standards. A typical calibration range is 0.4 to 200 ng/mL for both analytes.[9][10]

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and widely used method for extracting ibrutinib and its metabolite from plasma.[8][9]

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25-50 µL of the IS working solution and briefly vortex.

  • Add 300-500 µL of cold acetonitrile to precipitate plasma proteins.[9]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrument Conditions

The following tables summarize typical instrument parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Typical Value
LC System UPLC or HPLC System
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[9]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate[9][10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[10]
Flow Rate 0.4 - 0.5 mL/min[10]
Gradient Gradient elution is typically used to separate analytes from matrix components
Column Temp. 40 °C
Injection Vol. 5 µL

| Run Time | 6.5 minutes[9] |

Table 2: Mass Spectrometry Parameters

Parameter Typical Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ibrutinib: m/z 441.1 → 304.2[5][9]
Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[5][9]
Ibrutinib-d5 (IS): m/z 446.2 → 309.2[5][9]
Source Temp. Dependent on instrument manufacturer

| Collision Gas | Argon |

Method Validation and Performance

A summary of typical method validation results reported in the literature is presented below, demonstrating the performance characteristics of the LC-MS/MS method for ibrutinib and its dihydrodiol metabolite.

Table 3: Summary of Quantitative Method Validation Data

Parameter Ibrutinib Dihydrodiol-Ibrutinib Reference
Linearity Range (ng/mL) 0.20 - 800 0.50 - 500 [5]
0.40 - 200 0.40 - 200 [9][10]
5.0 - 5000 5.0 - 5000 [8]
Correlation Coefficient (r²) > 0.99 > 0.99 [12]
Lower Limit of Quantitation (LLOQ) 0.2 - 5.0 ng/mL 0.4 - 5.0 ng/mL [5][8]
Intra-day Precision (%CV) < 13.0% < 13.0% [9]
Inter-day Precision (%CV) < 13.0% < 13.0% [9]
Accuracy (% Bias) -8.6% to 8.4% -8.6% to 8.4% [5]
Extraction Recovery 93.9% - 105.2% 93.9% - 105.2% [5]

| Matrix Effect | 97.6% - 109.0% | 97.6% - 109.0% |[5] |

Stability

Both ibrutinib and its dihydrodiol metabolite have been found to be stable under various storage conditions, including refrigerated and frozen states.[8] However, one study noted instability of ibrutinib at room temperature and rapid degradation at 37°C, highlighting the importance of proper sample handling and storage.[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of ibrutinib and its major active metabolite, dihydrodiol-ibrutinib, in human plasma. The simple protein precipitation extraction protocol and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The validation data consistently demonstrates that the method meets the acceptance criteria of regulatory guidelines for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring to support personalized medicine for patients undergoing ibrutinib therapy.

References

Application Notes and Protocols: Utilizing Ibrutinib Deacryloylpiperidine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ibrutinib deacryloylpiperidine in the study of ibrutinib's metabolic pathways. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, undergoes extensive metabolism, primarily through cytochrome P450 (CYP) 3A4-mediated oxidation and to a lesser extent, via glutathione (GSH) conjugation.[1][2][3] Understanding these metabolic routes is critical for predicting drug-drug interactions, inter-individual variability in drug response, and potential toxicity.

This compound, while known as an impurity of ibrutinib, also serves as a crucial reference standard for a potential hydrolytic metabolite.[4] Its use in metabolic studies allows for the accurate identification and quantification of this specific metabolic product, providing a more complete picture of ibrutinib's biotransformation.

Key Metabolic Pathways of Ibrutinib

Ibrutinib is primarily metabolized in the liver by CYP3A4, leading to the formation of several oxidative metabolites, with the most prominent being the pharmacologically active dihydrodiol metabolite (M37).[1][5] An additional, extrahepatic metabolic pathway involves the conjugation of ibrutinib with glutathione, which can be significant, especially when CYP3A4 is inhibited.[2][6] A minor metabolic pathway may also involve hydrolysis, leading to the formation of this compound.

dot

Caption: Major metabolic pathways of ibrutinib.

Data Presentation: Quantitative Analysis of Ibrutinib Metabolism

The following tables summarize key quantitative data related to the metabolism of ibrutinib.

Table 1: Pharmacokinetic Parameters of Ibrutinib and its Major Active Metabolite

ParameterIbrutinibDihydrodiol-Ibrutinib (M37)Reference
Tmax (hours) 1-2~2[7]
Half-life (hours) 4-6Not explicitly stated[7]
Plasma Protein Binding 97.3%Not explicitly stated[8]

Table 2: In Vitro Metabolism of Ibrutinib in Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)Correlating EnzymeReference
M37 Variable (donor-dependent)CYP3A4/5[2][9]
M34 Variable (donor-dependent)CYP3A4/5[2][9]
M25 Variable (donor-dependent)CYP3A4/5[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolism of Ibrutinib using Human Liver Microsomes

This protocol is designed to investigate the formation of metabolites of ibrutinib in a controlled in vitro system.

dot

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsomes (HLM) Incubation Incubate Ibrutinib with HLM and NADPH System at 37°C Prep_Microsomes->Incubation Prep_Ibrutinib Prepare Ibrutinib and Deacryloylpiperidine Standards Prep_Ibrutinib->Incubation Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Incubation Quench Quench Reaction with Cold Acetonitrile Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism of ibrutinib.

Materials:

  • Human liver microsomes (pooled or single donor)

  • Ibrutinib

  • This compound (as a reference standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (cold)

  • Internal standard (e.g., ibrutinib-d5)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of ibrutinib and this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1 mg/mL), and ibrutinib (final concentration typically 1-10 µM).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify ibrutinib and its metabolites, including this compound.

Protocol 2: Cytochrome P450 Reaction Phenotyping

This protocol helps to identify the specific CYP enzymes responsible for ibrutinib metabolism using recombinant human CYP enzymes or chemical inhibitors.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.)

  • Control insect cell microsomes (without expressed CYPs)

  • Selective chemical inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4)

  • Ibrutinib

  • NADPH regenerating system

  • Phosphate buffer

  • LC-MS/MS system

Procedure:

  • Recombinant Enzyme Approach:

    • Follow the procedure outlined in Protocol 1, replacing human liver microsomes with individual recombinant human CYP enzymes.

    • Compare the rate of metabolite formation across the different CYP enzymes to identify the primary metabolizing enzymes.

  • Chemical Inhibition Approach:

    • Follow the procedure outlined in Protocol 1 using pooled human liver microsomes.

    • In separate incubations, pre-incubate the microsomes with a selective chemical inhibitor for a specific CYP enzyme before adding ibrutinib.

    • A significant decrease in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that CYP enzyme in its formation.

Protocol 3: Glutathione Conjugation Assay

This protocol is to determine the potential for direct conjugation of ibrutinib with glutathione.

dot

GSH_Conjugation_Workflow cluster_prep_gsh Preparation cluster_incubation_gsh Incubation cluster_analysis_gsh Analysis Prep_S9 Prepare Liver S9 Fraction Incubation_GSH Incubate Ibrutinib with S9 Fraction and GSH at 37°C Prep_S9->Incubation_GSH Prep_Ibrutinib_GSH Prepare Ibrutinib Prep_Ibrutinib_GSH->Incubation_GSH Prep_GSH Prepare Glutathione (GSH) Prep_GSH->Incubation_GSH Quench_GSH Quench Reaction Incubation_GSH->Quench_GSH Analyze_GSH Analyze for GSH Conjugate by LC-MS/MS Quench_GSH->Analyze_GSH

Caption: Workflow for glutathione conjugation assay.

Materials:

  • Human liver S9 fraction (contains both microsomal and cytosolic enzymes, including glutathione S-transferases)

  • Ibrutinib

  • Glutathione (GSH)

  • Phosphate buffer

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing human liver S9 fraction, ibrutinib, and GSH in phosphate buffer.

    • Incubate at 37°C for a specified time.

    • A control incubation without the S9 fraction should be included to assess non-enzymatic conjugation.

  • Sample Preparation and Analysis:

    • Terminate the reaction and prepare the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS, specifically looking for the mass of the ibrutinib-GSH conjugate.

Protocol 4: Analytical Method for Ibrutinib and Metabolites using LC-MS/MS

This is a general guideline for developing a robust LC-MS/MS method for the simultaneous quantification of ibrutinib and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[10]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ibrutinib and its metabolites.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for ibrutinib, this compound, dihydrodiol-ibrutinib, and the internal standard. For example:

    • Ibrutinib: m/z 441.1 → 304.2[10]

    • Dihydrodiol-ibrutinib: m/z 475.2 → 304.2[10]

    • Ibrutinib-d5 (Internal Standard): m/z 446.2 → 309.2[10]

Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathway Affected by Ibrutinib

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[11] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.

dot

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

References

Ibrutinib deacryloylpiperidine as a tool compound for covalent inhibitor research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of B-cell malignancies.[1][2][3][4] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of B-cell receptor (BCR) signaling.[1][3][5] Ibrutinib deacryloylpiperidine, a known impurity and primary metabolite of ibrutinib, lacks the acryloyl group responsible for this covalent interaction.[6] This structural difference makes it an invaluable tool compound for dissecting the specific contributions of covalent binding in the efficacy and off-target effects of ibrutinib and other covalent inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound in covalent inhibitor research.

Introduction

Covalent inhibitors have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action.[7] Ibrutinib is a first-in-class BTK inhibitor that exemplifies the success of this approach.[2][8] The acryloylpiperidine moiety of ibrutinib acts as a Michael acceptor, forming a stable covalent bond with the thiol group of Cys481 in BTK.[1] This irreversible inhibition effectively blocks the downstream signaling pathways that promote B-cell proliferation and survival.[1][3][8]

To fully understand the pharmacology of covalent inhibitors like ibrutinib, it is crucial to differentiate the effects of covalent binding from non-covalent interactions. This compound serves as an ideal negative control for such studies. By comparing the biological and biochemical activities of ibrutinib with its deacryloylpiperidine analog, researchers can isolate the consequences of covalent bond formation.

Data Presentation

The following table summarizes the key differences in the biochemical activity between ibrutinib and its non-covalent analog, this compound.

CompoundTargetIC50 (nM)Binding ModeKey Feature
IbrutinibBTK0.5CovalentPossesses an acryloyl moiety for irreversible binding.[1][9]
This compoundBTK>1000Non-covalentLacks the acryloyl moiety, preventing covalent bond formation.

Note: The IC50 value for this compound is an approximation based on its structural inability to form a covalent bond and is expected to be significantly higher than that of Ibrutinib. Specific experimental validation is recommended.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the application of this compound in research, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (NF-κB, AKT) PLCy2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Ibrutinib_Deac Ibrutinib Deacryloylpiperidine Ibrutinib_Deac->BTK No Covalent Inhibition

B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Control Compounds Kinase_Assay Kinase Activity Assay (e.g., ELISA, FRET) Mass_Spec Intact Protein Mass Spectrometry Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Western_Blot Western Blot for Downstream Signaling Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->Kinase_Assay Ibrutinib->Mass_Spec Ibrutinib->Proliferation_Assay Ibrutinib->Apoptosis_Assay Ibrutinib->Western_Blot Ibrutinib_Deac This compound (Negative Control) Ibrutinib_Deac->Kinase_Assay Ibrutinib_Deac->Mass_Spec Ibrutinib_Deac->Proliferation_Assay Ibrutinib_Deac->Apoptosis_Assay Ibrutinib_Deac->Western_Blot

Workflow for comparing ibrutinib and its deacryloylpiperidine analog.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the role of covalent inhibition using ibrutinib and this compound.

Protocol 1: In Vitro BTK Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of the compounds on BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Ibrutinib

  • This compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of ibrutinib and this compound in DMSO, followed by dilution in kinase assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation with ibrutinib.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the optimized time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Calculate the IC50 values for both compounds by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification

This protocol verifies the covalent binding of ibrutinib to BTK.

Materials:

  • Recombinant human BTK enzyme

  • Ibrutinib

  • This compound

  • Incubation buffer (e.g., PBS)

  • LC-MS/MS system

Procedure:

  • Incubate the BTK enzyme with a molar excess (e.g., 5-fold) of ibrutinib, this compound, or vehicle (DMSO) in incubation buffer for 2 hours at room temperature.

  • Desalt the protein samples to remove unbound compound.

  • Analyze the intact protein mass using an LC-MS/MS system.

  • Compare the mass spectra of the BTK enzyme treated with the different compounds. A mass shift corresponding to the molecular weight of ibrutinib should be observed only in the ibrutinib-treated sample, confirming covalent modification. No significant mass shift is expected for the this compound-treated sample.

Protocol 3: Cellular Proliferation Assay in B-Cell Malignancy Cell Lines

This protocol assesses the effect of the compounds on the growth of cancer cells dependent on BCR signaling.

Materials:

  • B-cell malignancy cell line (e.g., TMD8, Ramos)[10]

  • Complete cell culture medium

  • Ibrutinib

  • This compound

  • Cell proliferation reagent (e.g., MTS, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the B-cell malignancy cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

  • Treat the cells with serial dilutions of ibrutinib and this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours under standard cell culture conditions.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values for both compounds.

Protocol 4: Western Blot Analysis of BTK Downstream Signaling

This protocol examines the inhibition of BTK signaling pathways within the cell.

Materials:

  • B-cell malignancy cell line

  • Ibrutinib

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-Actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture the B-cell malignancy cells and treat them with ibrutinib, this compound, or vehicle at specified concentrations for a defined period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation of BTK and its downstream targets.

Applications in Covalent Inhibitor Research

This compound is a versatile tool with several key applications:

  • Negative Control: It serves as an essential negative control in biochemical and cellular assays to demonstrate that the observed effects of ibrutinib are due to its covalent interaction with the target.

  • Dissecting On- vs. Off-Target Effects: By comparing the off-target profiles of ibrutinib and its deacryloylpiperidine analog, researchers can identify which off-target effects are dependent on covalent binding.[11][12][13][14]

  • Mechanism of Action Studies: It helps to elucidate the precise role of covalent bond formation in the overall mechanism of action of a drug, including its impact on residence time and signaling pathway inhibition.

  • Drug Discovery Screening: In the development of new covalent inhibitors, this tool compound can be used to validate screening assays and to confirm the covalent mechanism of hit compounds.

Conclusion

This compound is an indispensable tool for researchers in the field of covalent inhibitor drug discovery and chemical biology. Its inability to form a covalent bond, in stark contrast to its parent compound ibrutinib, allows for the clear delineation of covalent versus non-covalent effects. The protocols and data presented here provide a framework for utilizing this compound to gain deeper insights into the mechanisms of covalent inhibition, ultimately aiding in the design of more selective and effective therapeutics.

References

Proper handling and storage procedures for Ibrutinib deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1][2][3] Ibrutinib deacryloylpiperidine is a known impurity and degradation product of Ibrutinib.[4] Understanding the proper handling and storage procedures for this compound is critical for researchers, scientists, and drug development professionals to ensure its stability, minimize degradation, and obtain reliable experimental results. These application notes provide detailed protocols for the handling, storage, and stability assessment of Ibrutinib and its deacryloylpiperidine derivative.

Material and Safety Data

Ibrutinib and its derivatives are hazardous substances and require careful handling in a laboratory setting.[5][6][7]

1.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[10] Do not ingest. If swallowed, seek medical attention.[7]

  • Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.[10]

1.2. Physicochemical Properties

PropertyIbrutinib
Molecular FormulaC25H24N6O2
Molecular Weight440.50 g/mol [6]
AppearanceWhite to off-white solid[11]
SolubilityFreely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[11]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

2.1. Recommended Storage Conditions

ConditionSolid CompoundStock Solutions
Long-term -20°C, desiccated[1][5]-80°C (up to 6 months)[4]
Short-term 4°C, sealed container[8]-20°C (up to 1 month), protect from light[4]

2.2. Stability Profile

Ibrutinib is susceptible to degradation under certain conditions, leading to the formation of impurities, including this compound.

Stress ConditionStability of IbrutinibDegradation Products
Acidic Hydrolysis Susceptible to degradation.[12]One major degradation product (DP-I) and others.[12]
Alkaline Hydrolysis Highly sensitive to degradation.[12]Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX).[12]
Oxidative (H2O2) Extremely sensitive to degradation, even at room temperature.[12][13]Multiple degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X).[12]
Thermal Generally stable under normal conditions.[13] Degradation occurs at high temperatures (e.g., >165°C), leading to dimerization and oligomerization.[14]Dimer of Ibrutinib and other higher molecular weight impurities.[14]
Photolytic Stable.[13]No significant degradation observed.
Neutral Hydrolysis (Water) Stable.No significant degradation observed.

Experimental Protocols

3.1. Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of Ibrutinib or its deacryloylpiperidine derivative.

Materials:

  • Ibrutinib or this compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the solid compound to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]

3.2. Forced Degradation Study Protocol

This protocol is designed to assess the stability of Ibrutinib and characterize the formation of this compound under various stress conditions.

Materials:

  • Ibrutinib stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H2O2)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)[12][15]

Procedure:

  • Acidic Hydrolysis:

    • Mix equal volumes of the Ibrutinib stock solution and 1 M HCl.

    • Incubate the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute with mobile phase to the appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the Ibrutinib stock solution and 1 M NaOH.

    • Incubate the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Ibrutinib stock solution and 30% H2O2.

    • Keep the mixture at room temperature for 8 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at a specified high temperature (e.g., 105°C) for a defined period.

    • Alternatively, heat a solution of the compound.

    • Dissolve or dilute the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to UV light in a photostability chamber according to ICH guidelines.

    • Prepare a control sample stored in the dark.

    • Dissolve or dilute the samples in the mobile phase for analysis.

  • Analysis:

    • Analyze all samples and a non-degraded control sample by a validated stability-indicating HPLC or UPLC method.[2][16]

    • Use a mass spectrometer to identify the mass of the degradation products to confirm the presence of this compound and other degradants.[15]

Visualizations

4.1. Ibrutinib Signaling Pathway

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Ibrutinib inhibits BTK in the B-cell receptor signaling pathway.

4.2. Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (1M HCl, 80°C) Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base Alkaline Hydrolysis (1M NaOH, 80°C) Base->Neutralize Oxidative Oxidative (30% H2O2, RT) HPLC HPLC / UPLC Analysis Oxidative->HPLC Thermal Thermal (High Temp) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC MS Mass Spectrometry (Identification) HPLC->MS Results Stability Profile & Degradant Identification MS->Results Start Ibrutinib Sample Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Neutralize->HPLC

Caption: Workflow for conducting forced degradation studies on Ibrutinib.

References

Application Notes and Protocols: Ibrutinib Deacryloylpiperidine in Competitive Binding Assays for BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered, first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[1][2] It forms an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] The primary active metabolite of Ibrutinib is a dihydrodiol derivative, referred to as PCI-45227 or deacryloylpiperidine-ibrutinib.[4][5] Unlike its parent compound, this metabolite lacks the acryloyl moiety responsible for covalent bond formation and consequently acts as a reversible inhibitor of BTK.[6] Notably, the inhibitory activity of deacryloylpiperidine-ibrutinib towards BTK is approximately 15 times lower than that of Ibrutinib.[4][5]

These application notes provide a detailed framework for utilizing competitive binding assays to characterize the interaction of deacryloylpiperidine-ibrutinib with BTK, using the parent drug, Ibrutinib, as a reference compound. The provided protocols and data will enable researchers to quantify the binding affinity of this key metabolite and understand its potential contribution to the overall pharmacological profile of Ibrutinib.

Data Presentation

The following table summarizes the key quantitative data for Ibrutinib and its deacryloylpiperidine metabolite in relation to BTK.

CompoundAliasMechanism of ActionTargetIC50Relative Potency
Ibrutinib PCI-32765Irreversible Covalent InhibitorBTK0.5 nM[1][7]1x
Deacryloylpiperidine-ibrutinib PCI-45227Reversible InhibitorBTK~7.5 nM (estimated)~15x lower than Ibrutinib[4][5]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the mechanism of action of Ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->BTK Recruitment to membrane PI3K PI3K PI3K->PIP3 PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Irreversible) Deacryloylpiperidine Deacryloylpiperidine- Ibrutinib Deacryloylpiperidine->BTK Reversible Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: BTK signaling pathway and inhibitor action.

Experimental Protocols

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound (deacryloylpiperidine-ibrutinib) to compete with a known, labeled probe for binding to BTK. The displacement of the probe is directly proportional to the binding affinity of the test compound. Given that Ibrutinib is a covalent inhibitor, a pre-incubation step is crucial when it is used as the reference compound to ensure complete covalent modification of the enzyme. Deacryloylpiperidine-ibrutinib, as a reversible inhibitor, will compete with the probe in a concentration-dependent manner.

Materials and Reagents
  • Enzyme: Recombinant human BTK (full-length or kinase domain)

  • Labeled Probe: A fluorescently-labeled, ATP-competitive BTK inhibitor (e.g., a Bodipy- or TAMRA-labeled tracer)

  • Test Compound: Deacryloylpiperidine-ibrutinib (PCI-45227)

  • Reference Compound: Ibrutinib (PCI-32765)

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Microplates: Low-volume, 384-well black microplates

  • Plate Reader: Capable of detecting the fluorescence of the labeled probe

Experimental Workflow Diagram

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis Reagent_Prep Prepare Reagents: - BTK Enzyme - Labeled Probe - Test/Reference Compounds - Assay Buffer Serial_Dilution Perform Serial Dilutions of Test and Reference Compounds Reagent_Prep->Serial_Dilution Add_Inhibitor Add Serially Diluted Inhibitors (Ibrutinib or Deacryloylpiperidine-Ibrutinib) Serial_Dilution->Add_Inhibitor Add_BTK Add BTK Enzyme to Microplate Wells Add_BTK->Add_Inhibitor Preincubation Pre-incubate (especially for Ibrutinib) to allow for covalent binding Add_Inhibitor->Preincubation Add_Probe Add Labeled Probe to Initiate Competition Preincubation->Add_Probe Incubation Incubate to Reach Binding Equilibrium Add_Probe->Incubation Read_Plate Read Fluorescence Signal on Plate Reader Incubation->Read_Plate Data_Analysis Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Determine IC50/Ki values Read_Plate->Data_Analysis

Caption: Workflow for the competitive binding assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of recombinant BTK in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescently labeled probe in assay buffer. The final concentration should be at or below its Kd for BTK to ensure assay sensitivity.

    • Prepare stock solutions of Ibrutinib and deacryloylpiperidine-ibrutinib in 100% DMSO.

    • Create a serial dilution series of both Ibrutinib and deacryloylpiperidine-ibrutinib in assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Assay Procedure:

    • Add a fixed volume of the BTK enzyme solution to each well of a 384-well microplate.

    • Add the serially diluted test compound (deacryloylpiperidine-ibrutinib) or reference compound (Ibrutinib) to the respective wells. Include control wells with DMSO only (for 100% binding) and wells with a high concentration of a known potent inhibitor (for 0% binding/background).

    • For Ibrutinib (covalent inhibitor): Pre-incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the covalent bond to form. This step is critical for accurately determining the potency of a covalent inhibitor.

    • For deacryloylpiperidine-ibrutinib (reversible inhibitor): A shorter pre-incubation (e.g., 15-30 minutes) is sufficient to allow for binding equilibrium to be approached.

    • Initiate the competitive binding reaction by adding a fixed volume of the fluorescently labeled probe to all wells.

    • Incubate the plate for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal in each well using a suitable plate reader.

    • Calculate the percentage of inhibition for each concentration of the test and reference compounds relative to the controls.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled probe.

Logical Relationship Diagram

Logical_Relationship Ibrutinib Ibrutinib Metabolism Metabolism (CYP3A4/5) Ibrutinib->Metabolism Acryloyl_Group Contains Acryloyl Group Ibrutinib->Acryloyl_Group Deacryloylpiperidine Deacryloylpiperidine-Ibrutinib (PCI-45227) Metabolism->Deacryloylpiperidine No_Acryloyl_Group Lacks Acryloyl Group Deacryloylpiperidine->No_Acryloyl_Group Covalent_Binding Covalent Binding to BTK (Cys-481) Irreversible Acryloyl_Group->Covalent_Binding Reversible_Binding Reversible Binding to BTK No_Acryloyl_Group->Reversible_Binding High_Potency High Potency (IC50 ≈ 0.5 nM) Covalent_Binding->High_Potency Lower_Potency Lower Potency (~15-fold less than Ibrutinib) Reversible_Binding->Lower_Potency

Caption: Ibrutinib metabolism and BTK binding.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the binding characteristics of deacryloylpiperidine-ibrutinib to BTK. By employing a competitive binding assay and using Ibrutinib as a covalent reference, a clear quantitative comparison can be made. Understanding the reduced, reversible inhibitory activity of this major metabolite is crucial for a complete picture of Ibrutinib's pharmacology and for the development of next-generation BTK inhibitors.

References

Application Note and Protocol: Synthesis of Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2][3] The synthesis and manufacturing of Ibrutinib can lead to the formation of several process-related impurities and degradation products that need to be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Ibrutinib deacryloylpiperidine, also known as (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document provides a detailed protocol for the synthesis of this compound for research purposes, such as its use as a reference standard in analytical method development and impurity profiling.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine and (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. This is followed by the deprotection of the resulting Boc-protected intermediate under acidic conditions to yield the final product.

Synthesis_Pathway SM1 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine Reagents1 PPh3, DIAD, THF SM2 (S)-1-Boc-3-hydroxypiperidine Intermediate (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Reagents1->Intermediate Step 1: Mitsunobu Reaction Reagents2 Concentrated HCl Product This compound ((R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Reagents2->Product Step 2: Boc Deprotection

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate 1)

This step involves a Mitsunobu reaction to couple the pyrazolopyrimidine core with the protected piperidine ring.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine (SM1)

  • (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine (SM2)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a clean, dry 500 mL reaction flask under a nitrogen atmosphere, add 155 mL of anhydrous tetrahydrofuran.

  • With stirring, add 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine (5g, 1 eq), (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine (4.97g, 1.5 eq), and triphenylphosphine (13g, 3.0 eq).[4]

  • Maintain the temperature at 25°C.

  • Prepare a solution of diisopropyl azodicarboxylate (10g, 3.0 eq) in 10 mL of tetrahydrofuran.

  • Add the DIAD solution dropwise to the reaction mixture over a period of 30 minutes.[4]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (6N)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the crude Intermediate 1 in a suitable solvent such as dichloromethane.

  • Add concentrated hydrochloric acid (78 mL).[5]

  • Heat the reaction mixture to 50°C and stir for 2 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with a small amount of THF.

  • Dissolve the filter cake in water.

  • Adjust the pH of the aqueous solution to 8 using a 6N sodium hydroxide solution.[5]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase in vacuo to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound as an off-white solid.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1 (Mitsunobu Reaction)Step 2 (Boc Deprotection)Overall
Starting Material (SM1) 5 g-5 g
Starting Material (SM2) 4.97 g-4.97 g
Intermediate 1 Theoretical: ~8 g--
Final Product --Yield: 70% (as per one example)[5]
Purity (by HPLC) ->98%[5]>98%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Mitsunobu_Reaction Step 1: Mitsunobu Reaction (SM1 + SM2 + PPh3 + DIAD in THF) Start->Mitsunobu_Reaction Reaction_Monitoring1 Monitor by TLC Mitsunobu_Reaction->Reaction_Monitoring1 Workup1 Concentrate and Purify (Column Chromatography) Reaction_Monitoring1->Workup1 Reaction Complete Deprotection Step 2: Boc Deprotection (Intermediate + Conc. HCl) Workup1->Deprotection Reaction_Monitoring2 Monitor by TLC/HPLC Deprotection->Reaction_Monitoring2 Workup2 Workup and Purification (Neutralization, Extraction, Crystallization) Reaction_Monitoring2->Workup2 Reaction Complete Characterization Characterization (NMR, MS, HPLC) Workup2->Characterization End End Product: This compound Characterization->End

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A variety of HPLC methods have been developed for Ibrutinib and its related compounds.[1][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C23H24N6O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and confirm the absence of the acryloyl group and the presence of the piperidine moiety. 1H-NMR data for the Boc-protected intermediate and Ibrutinib itself are available in the literature, which can be used for comparison.[4]

This synthesized impurity can then be used as a reference standard for the accurate quantification of this compound in bulk drug and pharmaceutical formulations, aiding in quality control and regulatory compliance.

References

Application Notes and Protocols for Forced Degradation Studies of Ibrutinib Utilizing Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting forced degradation studies of the targeted therapy drug, Ibrutinib. The protocols detailed herein are designed to meet the standards of the International Council for Harmonisation (ICH) guidelines. A key aspect of these studies is the monitoring of the formation of known impurities, such as Ibrutinib deacryloylpiperidine, to establish the degradation pathways and the stability-indicating nature of analytical methods.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its mechanism of action involves blocking the proliferation and survival of malignant B-cells, making it an effective treatment for various B-cell cancers.[1] Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. These studies help in identifying potential degradation products and developing stable formulations and suitable analytical methods.

This compound, also known as IBT4A or Ibrutinib N-desacryloyl impurity, is a known process impurity and potential degradation product of Ibrutinib. Its presence and formation during stability studies are critical parameters to monitor. This document outlines the protocols to induce and analyze the degradation of Ibrutinib, with a focus on the identification and quantification of its degradants.

Data Presentation: Ibrutinib Degradation Under Stress

The following table summarizes the quantitative data from forced degradation studies of Ibrutinib, indicating the percentage of drug degraded under various stress conditions. This data is crucial for understanding the lability of the drug molecule.

Stress ConditionReagent/ParametersDuration & Temperature% Drug Degraded
Acid Hydrolysis2N HCl30 minutes at 60°C3.512%
Base Hydrolysis2N NaOH30 minutes at 60°C2.564%
Oxidative Degradation20% H₂O₂30 minutes at 60°C4.246%
Thermal DegradationDry Heat6 hours at 105°C1.231%

Data sourced from a validated stability-indicating RP-HPLC method study.[2]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Ibrutinib.

Materials and Reagents
  • Ibrutinib Active Pharmaceutical Ingredient (API)

  • This compound reference standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Hot air oven

Preparation of Stock Solutions

Prepare a stock solution of Ibrutinib in a suitable solvent, typically methanol or a mixture of acetonitrile and water, at a concentration of 1 mg/mL. A stock solution of this compound should also be prepared at a known concentration to be used as a reference marker.

Forced Degradation Procedures

For each condition, a sample of the Ibrutinib stock solution is treated as described below. A control sample (Ibrutinib stock solution diluted to the final concentration without any stress agent) should be prepared and analyzed alongside the stressed samples.

3.3.1. Acidic Degradation [2][3]

  • To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 2N HCl.

  • Reflux the solution for 30 minutes at 60°C.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N NaOH.

  • Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

3.3.2. Alkaline Degradation [2][3]

  • To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 2N NaOH.

  • Reflux the solution for 30 minutes at 60°C.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N HCl.

  • Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

3.3.3. Oxidative Degradation [2][3]

  • To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 20% H₂O₂.

  • Keep the solution at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

3.3.4. Thermal Degradation [2]

  • Place the solid Ibrutinib API in a hot air oven at 105°C for 6 hours.

  • After the exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the diluent to a final concentration of approximately 140 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

3.3.5. Photolytic Degradation

  • Expose the Ibrutinib stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • After exposure, dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

Analytical Methodology

The separation and quantification of Ibrutinib and its degradation products are typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.

  • Column: A C18 column (e.g., Kromasil 250mm x 4.6 mm, 5m particle size) is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of around 295 nm is suitable for quantification.[4]

  • Identification: Mass spectrometry (MS) is used for the identification and characterization of the degradation products.

The this compound reference standard should be injected to confirm the retention time of this specific impurity. The percentage of degradation is calculated by comparing the peak area of Ibrutinib in the stressed samples with that of the unstressed control sample.

Visualizations

Ibrutinib Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

Ibrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib's mechanism of action via inhibition of BTK.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the logical steps involved in performing a forced degradation study of Ibrutinib.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Ibrutinib API prep Prepare Stock Solution (1 mg/mL) start->prep acid Acid Hydrolysis (2N HCl, 60°C) prep->acid base Base Hydrolysis (2N NaOH, 60°C) prep->base oxidative Oxidative (20% H₂O₂, 60°C) prep->oxidative thermal Thermal (105°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Interpretation: - % Degradation - Impurity Profiling - Identify Deacryloylpiperidine analysis->data end End: Stability Profile data->end

Caption: Workflow for Ibrutinib forced degradation studies.

References

Troubleshooting & Optimization

How to improve the solubility of Ibrutinib deacryloylpiperidine for cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers encountering solubility issues with Ibrutinib deacryloylpiperidine in cellular assays. The following recommendations are based on the well-documented properties of the parent compound, Ibrutinib, as its deacryloylpiperidine metabolite is expected to share similar physicochemical characteristics, notably poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Ibrutinib is freely soluble in DMSO, with reported solubilities of approximately 30 mg/mL to over 200 mg/mL.[1][2] It is practically insoluble in water and has very low solubility in aqueous buffers at neutral pH.[3][4]

Q2: Why is my compound precipitating when I add it to my cell culture medium?

A2: Precipitation typically occurs when a highly concentrated DMSO stock solution is diluted directly into a large volume of aqueous cell culture medium. This rapid change in solvent polarity causes the hydrophobic compound to fall out of solution. To prevent this, use a serial dilution method and ensure the final concentration of DMSO is kept to a minimum.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration in your cell culture medium as low as possible. High concentrations of DMSO (>1%) can be toxic to most mammalian cell lines.[5]

Final DMSO ConcentrationGeneral RecommendationCitation
≤ 0.1% Considered safe for nearly all cell lines; the recommended upper limit for sensitive or primary cells.[6][7][8]
0.1% - 0.5% Tolerated by many robust cancer cell lines, but may cause subtle, non-lethal effects.[8][9]
> 0.5% - 1.0% Should only be used after performing a dose-response curve to confirm a lack of toxicity for your specific cell line. This is often considered the maximum allowable limit.[5][6]
> 1.0% Generally reported as toxic and can dissolve cell membranes, leading to significant cell death.[5][8]

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue: My compound precipitates in the medium even at a low final DMSO concentration.

  • Solution 1: Modify the Dilution Technique. Avoid adding the DMSO stock directly to the final volume of medium. Instead, perform a 2-step or serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free medium or a buffer like PBS.[1] Mix thoroughly. Then, add this intermediate dilution to your final culture plate.

  • Solution 2: Pre-warm the Medium. Adding the compound to medium that is pre-warmed to 37°C can sometimes help maintain solubility.

  • Solution 3: Reduce the Final Compound Concentration. You may be exceeding the solubility limit of the compound in the final aqueous environment. Test a lower concentration to see if the precipitation issue resolves.

Issue: My cells are showing signs of toxicity, but my compound isn't expected to be toxic at the tested concentration.

  • Solution 1: Verify DMSO Toxicity. Your cell line may be particularly sensitive to DMSO. Run a toxicity assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the highest tolerable concentration for your specific cells.

  • Solution 2: Use an Alternative Solubilization Method. If DMSO toxicity is a concern, consider using cyclodextrins to enhance aqueous solubility. This method avoids the use of organic co-solvents. See the protocol below.

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO

This protocol describes the standard method for preparing a stock solution in DMSO and diluting it for use in a cellular assay.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the solid this compound powder.

    • Dissolve the powder in 100% pure, sterile DMSO to create a high-concentration stock (e.g., 10-40 mM). For Ibrutinib (MW ~440.5 g/mol ), a 20 mM stock is made by dissolving 10 mg in 1.14 mL of DMSO.[2]

    • Ensure the compound is fully dissolved. Gentle warming or vortexing can assist.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Prepare Working Solutions (Serial Dilution):

    • Thaw a stock solution aliquot.

    • Perform an intermediate dilution of the stock solution into serum-free cell culture medium or a sterile phosphate-buffered saline (PBS). For example, add 5 µL of a 20 mM stock to 995 µL of medium to get a 100 µM intermediate solution (with 0.5% DMSO).

    • Use this intermediate solution to make the final dilutions in your complete (serum-containing) cell culture medium in the wells of your assay plate. This ensures the final DMSO concentration remains low (typically ≤ 0.1%).

Protocol 2: Alternative Solubilization using Cyclodextrin

This method is useful if DMSO is causing cellular toxicity. β-cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, rendering them water-soluble. Chemically modified versions like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are recommended for their higher solubility.[10]

  • Prepare a Cyclodextrin Solution:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS. Most chemically modified cyclodextrins can achieve up to a 50% (w/v) concentration in water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Complexation of the Compound:

    • Add the solid this compound powder directly to the sterile HP-β-CD solution.

    • Incubate the mixture at 37°C for 1-4 hours with continuous shaking or stirring to facilitate the formation of the inclusion complex.

    • The result is a clear, aqueous stock solution of the compound.

  • Application in Cellular Assay:

    • This aqueous stock can be directly diluted into your cell culture medium to achieve the desired final concentration.

    • Note: Always run a vehicle control with the same concentration of HP-β-CD solution to ensure the cyclodextrin itself does not affect cellular function.

Reference Data

Table 1: Solubility of Ibrutinib (as a proxy)

Solvent Approximate Solubility Citation
Water (pH 7.0) Practically Insoluble (~0.003 mg/mL) [3][4]
DMSO ~30 mg/mL [1]
Ethanol ~0.25 mg/mL [1]

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |[1] |

Visual Guides

Workflow for Compound Solubilization

This diagram outlines the decision-making process for successfully solubilizing a hydrophobic compound for cell-based experiments.

G cluster_0 Solubilization Workflow start Start: Obtain solid compound stock Prepare high concentration stock in 100% DMSO start->stock dilute Dilute stock into cell culture medium stock->dilute precip Does it precipitate? dilute->precip assay Proceed with assay (Include vehicle control) precip->assay No check_dmso Check final DMSO concentration. Is it > 0.5%? precip->check_dmso Yes serial_dilute Use serial or intermediate dilution step check_dmso->serial_dilute No alt_method Consider alternative method: Cyclodextrin Protocol check_dmso->alt_method Yes serial_dilute->dilute

Caption: Decision tree for solubilizing hydrophobic compounds.

Ibrutinib's Mechanism of Action

Ibrutinib and its metabolites act by inhibiting Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] This pathway is essential for the proliferation and survival of various B-cell malignancies.[12][13]

G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation PLCG2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits BTK, blocking downstream signaling.

References

Troubleshooting Ibrutinib deacryloylpiperidine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib and its deacryloylpiperidine impurity in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Ibrutinib solution is showing an unexpected peak in the chromatogram. Could this be the deacryloylpiperidine impurity?

A1: It is highly probable. Ibrutinib is susceptible to hydrolysis, especially under acidic or alkaline conditions, which cleaves the acryloyl group from the piperidine ring, forming the deacryloylpiperidine impurity.[1][2] This impurity is a known degradation product. To confirm its identity, you can use high-performance liquid chromatography-mass spectrometry (HPLC-MS). The protonated molecule of Ibrutinib has an m/z of approximately 441.2, while the deacryloylpiperidine impurity will have an m/z of around 386.2, corresponding to the loss of the acryloyl group (mass of ~55.06 Da).[3][4]

Q2: What are the primary factors that contribute to the instability of Ibrutinib in aqueous solutions and the formation of the deacryloylpiperidine impurity?

A2: The main factors contributing to Ibrutinib degradation in aqueous solutions are:

  • pH: Ibrutinib is highly sensitive to both acidic and alkaline hydrolysis.[1][2] The deacryloylpiperidine impurity is a common degradation product under these conditions.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.[2]

  • Temperature: Elevated temperatures can accelerate the degradation process, including hydrolysis and the potential for polymerization.[5]

  • Light: While generally considered more stable under photolytic conditions compared to hydrolysis and oxidation, it is still best practice to protect Ibrutinib solutions from light to minimize any potential degradation.

Q3: I am observing a rapid loss of Ibrutinib concentration in my aqueous stock solution. How can I mitigate this?

A3: To minimize the degradation of Ibrutinib in aqueous solutions, consider the following:

  • pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Ibrutinib shows greater stability in neutral aqueous solutions compared to acidic or alkaline conditions.[2]

  • Fresh Preparation: It is highly recommended to prepare aqueous working solutions of Ibrutinib fresh on the day of use. Storing aqueous solutions for more than a day is not recommended.

  • Proper Storage of Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO and store them at low temperatures (-20°C or -80°C) and protected from light. When preparing aqueous dilutions from the stock, use the freshly prepared solution immediately.

  • Avoid Contaminants: Ensure your aqueous buffers and solutions are free from oxidizing agents or strong acids and bases.

Q4: What are the recommended storage conditions for Ibrutinib deacryloylpiperidine?

A4: Similar to the parent compound, stock solutions of this compound should be stored at low temperatures to ensure stability. Recommended storage conditions are -20°C for short-term storage and -80°C for long-term storage. Solutions should also be protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak eluting earlier than Ibrutinib in HPLC. Formation of the deacryloylpiperidine impurity due to hydrolysis.Confirm the identity of the peak using LC-MS. Prepare fresh solutions and ensure the pH of the aqueous medium is neutral.
Decreased potency or activity of Ibrutinib in cell-based assays. Degradation of Ibrutinib in the cell culture medium.Prepare fresh dilutions of Ibrutinib from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to the aqueous medium before adding it to the cells.
Precipitation in the aqueous working solution. Poor solubility of Ibrutinib in aqueous buffers.Ibrutinib has low aqueous solubility. To improve solubility, first dissolve Ibrutinib in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Sonication may also aid in dissolution.
Inconsistent results between experimental repeats. Instability of Ibrutinib solutions leading to varying concentrations.Strictly adhere to a standardized protocol for solution preparation, ensuring fresh solutions are used for each experiment. Store stock solutions in aliquots to avoid multiple freeze-thaw cycles.

Quantitative Data on Ibrutinib Degradation

The following table summarizes the degradation of Ibrutinib under various stress conditions as reported in forced degradation studies.

Stress Condition Reagent/Condition Temperature Duration Extent of Degradation Degradation Products Formed
Acidic Hydrolysis 1 M HCl80°C8 hoursSignificantOne major product (DP-I)
Alkaline Hydrolysis 1 M NaOH80°C8 hoursHighly sensitiveFive products (including DP-I)
Oxidative Stress 10% H₂O₂Room Temperature8 hoursExtremely sensitiveFive degradation products
Neutral Hydrolysis Water80°C8 hoursStableNo significant degradation
Thermal Stress Solid State105°C24 hoursStableNo significant degradation
Photolytic Stress UV/Visible LightAmbient-StableNo significant degradation

Data compiled from multiple sources. The exact percentage of degradation can vary based on specific experimental conditions.[1][2]

Experimental Protocols

Forced Degradation Study of Ibrutinib in Aqueous Solution

This protocol is a general guideline for assessing the stability of Ibrutinib under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ibrutinib at a concentration of 1 mg/mL in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M HCl. Incubate the mixture at 80°C for 8 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M NaOH. Incubate the mixture at 80°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 8 hours.

  • Neutral Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of HPLC-grade water. Incubate the mixture at 80°C for 8 hours.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions.

3. Sample Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

UPLC-MS Method for Ibrutinib and its Degradation Products
  • Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 20 mM ammonium acetate in water (pH adjusted to 6 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 215 nm and Mass Spectrometry (ESI positive mode).

Visualizations

Hydrolysis_of_Ibrutinib Ibrutinib Ibrutinib (m/z ≈ 441.2) Deacryloylpiperidine This compound (m/z ≈ 386.2) Ibrutinib->Deacryloylpiperidine  Hydrolysis (Acid or Base) Acryloyl_group Acryloyl Group Ibrutinib->Acryloyl_group

Caption: Hydrolysis of Ibrutinib to its deacryloylpiperidine impurity.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Ibrutinib Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Neutral Neutral Hydrolysis Stock->Neutral Dilution Dilution & Neutralization Acid->Dilution Base->Dilution Oxidative->Dilution Neutral->Dilution Analysis UPLC-MS Analysis Dilution->Analysis

Caption: Workflow for a forced degradation study of Ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Signaling_Cascade Downstream Signaling (e.g., NF-κB activation) IP3_DAG->Signaling_Cascade Cell_Response B-Cell Proliferation & Survival Signaling_Cascade->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

Technical Support Center: Optimizing BTK Inhibition with Ibrutinib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ibrutinib and its related compounds, such as Ibrutinib deacryloylpiperidine, for effective Bruton's tyrosine kinase (BTK) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is Ibrutinib and how does it inhibit BTK?

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][4] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, survival, and adhesion.[5][6] By inhibiting BTK, Ibrutinib effectively disrupts these pro-survival signals in B-cells.[5]

Q2: What is this compound and what is its relevance?

This compound is recognized as an impurity of Ibrutinib.[7] While specific data on its BTK inhibitory activity is limited in publicly available literature, it is crucial for researchers to consider the potential impact of such impurities. The presence of impurities can lead to variability in experimental results. It is recommended to use highly pure Ibrutinib for accurate and reproducible findings. If you suspect the presence of impurities, analytical methods like HPLC can be used for characterization and quantification.

Q3: What are the main metabolites of Ibrutinib and are they active?

Ibrutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5.[8][9] The major active metabolite is a dihydrodiol derivative, also known as M37.[1][8][9] This metabolite is also an inhibitor of BTK, but its potency is approximately 15 times lower than that of the parent Ibrutinib.[1] Other metabolites, such as M34 and M25, are also formed.[8][9] When designing in vitro experiments, it is important to be aware that the metabolic conversion of Ibrutinib can influence the overall inhibitory effect over time, especially in cell-based assays with metabolic capacity.

Q4: What is the recommended starting concentration range for Ibrutinib in in-vitro experiments?

The optimal concentration of Ibrutinib depends on the specific assay and cell type. For biochemical assays with recombinant BTK, the IC50 (the concentration that inhibits 50% of the enzyme's activity) is in the low nanomolar range (around 0.5 nM).[10] For cell-based assays, such as those measuring BTK autophosphorylation or downstream signaling, IC50 values are typically in the range of 8-11 nM.[2][10][11] For cytotoxicity assays in chronic lymphocytic leukemia (CLL) cells, the IC50 can range from 0.4 µM to 9.7 µM.[12] It is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to the low micromolar range to determine the optimal concentration for your specific experimental setup.

Q5: What are the solubility and stability considerations for Ibrutinib in experimental settings?

Ibrutinib is sparingly soluble in aqueous solutions.[13][14] It is typically dissolved in organic solvents like DMSO for stock solutions.[13] When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent is low (usually less than 0.5%) to avoid solvent-induced toxicity in cell-based assays. Ibrutinib can degrade under certain conditions, including alkaline and oxidative environments.[15][16] It is advisable to prepare fresh working solutions and protect them from light.

Troubleshooting Guides

Guide 1: Inconsistent or No BTK Inhibition in Biochemical Assays
Potential Issue Possible Cause Troubleshooting Steps
Low or no inhibition Inactive Ibrutinib- Verify the purity and integrity of the Ibrutinib stock. - Prepare fresh dilutions from a new stock solution. - Ensure proper storage of the compound (-20°C or -80°C, protected from light).[7]
Inactive BTK enzyme- Use a new aliquot of recombinant BTK enzyme. - Verify the activity of the enzyme with a known BTK inhibitor as a positive control.
Incorrect assay conditions- Optimize ATP concentration; it should be at or near the Km for ATP for the BTK enzyme. - Ensure the kinase buffer composition and pH are optimal for BTK activity.
High background signal Substrate-independent signal- Run a control reaction without the BTK enzyme to determine the background signal. - If using a fluorescence-based assay, check for autofluorescence of Ibrutinib or its impurities at the assay wavelengths.
Contaminated reagents- Use fresh, high-purity reagents (ATP, buffer components, substrate).
High variability between replicates Pipetting errors- Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variations.
Incomplete mixing- Gently mix the reaction components thoroughly after each addition.
Guide 2: Unexpected Results in Cell-Based BTK Phosphorylation Assays (e.g., Western Blot)
Potential Issue Possible Cause Troubleshooting Steps
Incomplete inhibition of BTK phosphorylation Insufficient Ibrutinib concentration or incubation time- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your cell line. - Ensure the Ibrutinib concentration is sufficient to achieve full BTK occupancy.
Cell density is too high- Optimize cell seeding density to ensure adequate access of Ibrutinib to all cells.
Presence of serum proteins- Ibrutinib is highly protein-bound, which can reduce its effective concentration.[1] Consider reducing the serum concentration during the treatment period if compatible with cell health.
Basal BTK phosphorylation is low Insufficient stimulation- Ensure adequate stimulation of the B-cell receptor (BCR) pathway (e.g., with anti-IgM or other appropriate stimuli) to induce robust BTK phosphorylation.
Poor antibody quality- Use a validated phospho-specific BTK antibody. - Run positive and negative controls to verify antibody specificity.
Off-target effects observed Ibrutinib inhibits other kinases- Ibrutinib is known to have off-target activity against other kinases, such as EGFR, ITK, and TEC.[2][17] - Be aware of potential off-target effects and consider using a more selective second-generation BTK inhibitor if specificity is a concern.

Quantitative Data Summary

Compound Assay Type Target IC50 Value Reference
IbrutinibBiochemical AssayBTK0.5 nM[10]
IbrutinibCell-based Assay (BTK autophosphorylation)BTK11 nM[2][11]
IbrutinibCell-based Assay (BCR-activated B-cell proliferation)BTK8 nM[11]
IbrutinibCell-based Assay (CLL cell cytotoxicity)-0.4 µM - 9.7 µM[12]
M37 (dihydrodiol metabolite)Biochemical AssayBTK~7.5 nM (15x less potent than Ibrutinib)[1]
This compound-BTKData not readily available-

Detailed Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for BTK.[18]

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A (5X)

  • Ibrutinib or this compound

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

  • Prepare Compound Dilutions: Prepare a serial dilution of Ibrutinib or the test compound in 1X Kinase Buffer. The final concentration in the assay will be 1/3 of this concentration.

  • Prepare Kinase/Antibody Mixture: Dilute the BTK enzyme and Eu-anti-tag antibody in 1X Kinase Buffer to 3X the final desired concentration.

  • Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer to 3X the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for BTK Phosphorylation in B-cell Lines

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ibrutinib

  • BCR stimulus (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the B-cell line at an appropriate density in a 6-well plate.

    • Starve the cells in serum-free medium for 2-4 hours.

    • Pre-treat the cells with various concentrations of Ibrutinib for 1-2 hours.

  • BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-BTK antibody to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of BTK phosphorylation.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Prepare Ibrutinib/ Analog Stock & Dilutions Biochemical_Assay Biochemical Kinase Assay Compound_Prep->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, Viability) Compound_Prep->Cell_Based_Assay Assay_Prep Prepare Reagents (Enzyme, Cells, Buffers) Assay_Prep->Biochemical_Assay Assay_Prep->Cell_Based_Assay Data_Acquisition Data Acquisition (Plate Reader, Imager) Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition IC50_Determination IC50/EC50 Calculation Data_Acquisition->IC50_Determination Result_Interpretation Interpretation of Results IC50_Determination->Result_Interpretation

Caption: General workflow for in-vitro testing of BTK inhibitors.

Troubleshooting_Tree Start Inconsistent Results? Check_Reagents Check Reagent Quality (Compound, Enzyme, Cells) Start->Check_Reagents Yes Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Optimize_Conc Optimize Compound Concentration Check_Protocol->Optimize_Conc Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Run_Controls Include Proper Controls (Positive, Negative, Vehicle) Optimize_Time->Run_Controls Calibrate_Equipment Calibrate Equipment Run_Controls->Calibrate_Equipment Solution Consistent Results Calibrate_Equipment->Solution

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Strategies to prevent the degradation of Ibrutinib deacryloylpiperidine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ibrutinib and its primary degradant, deacryloylpiperidine, in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Ibrutinib in solution?

A1: Ibrutinib is susceptible to degradation under several conditions. The primary factors are:

  • pH: Ibrutinib is highly sensitive to alkaline (basic) conditions and also degrades under acidic conditions, particularly at elevated temperatures. It is most stable in neutral pH.[1]

  • Oxidation: The molecule is extremely sensitive to oxidative stress, even at room temperature.[1][2][3]

  • Temperature: While solid Ibrutinib is relatively stable under dry heat, prolonged exposure to high temperatures in solution (e.g., 80°C) can accelerate degradation, especially in acidic or alkaline environments.[1]

  • Light: While some studies suggest Ibrutinib is relatively stable under photolytic conditions, significant degradation has been observed under combined acidic/alkaline and photolytic stress.[3][4]

Q2: What is deacryloylpiperidine and how is it formed?

A2: Deacryloylpiperidine is a major degradation product of Ibrutinib. It is formed through the hydrolysis of the acryloyl moiety on the piperidine ring of the Ibrutinib molecule. This reaction is particularly favored in alkaline and acidic conditions.

Q3: I have a stock solution of the deacryloylpiperidine impurity. What are the best practices for its storage to prevent further degradation?

A3: While specific stability data for deacryloylpiperidine stock solutions is less common in the literature, its chemical structure suggests that similar precautions to those for Ibrutinib should be taken. Best practices include:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[5][6] For short-term storage, 2-8°C is acceptable.

  • Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect from light.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination.

Q4: Can I prepare aqueous solutions of Ibrutinib or deacryloylpiperidine for my experiments?

A4: Ibrutinib is sparingly soluble in aqueous buffers.[7] It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7] However, it is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis and degradation.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in cell-based assays. Degradation of Ibrutinib in the stock solution or final assay medium.1. Prepare fresh stock solutions from solid material. 2. Perform a stability check of the compound in the assay buffer using LC-MS. 3. Ensure the pH of the assay buffer is neutral and avoid components that could react with the inhibitor.[8]
Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. Degradation has occurred due to improper storage or handling.1. Review storage conditions (temperature, light exposure, solvent quality). 2. Prepare a fresh stock solution following best practices. 3. Characterize the degradation products to understand the degradation pathway.
Loss of potency of the Ibrutinib stock solution over time. Gradual degradation of the active compound.1. Implement a routine quality control check of the stock solution using a validated analytical method. 2. Re-evaluate storage procedures and consider smaller, single-use aliquots to minimize handling of the main stock.

Experimental Protocols

Protocol 1: Preparation of Ibrutinib Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Ibrutinib for use in various experiments.

Materials:

  • Ibrutinib (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored vials with screw caps

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate the Ibrutinib solid to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of Ibrutinib in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Ibrutinib has a solubility of approximately 30 mg/ml in DMSO.[7]

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Purge the vial with an inert gas for 15-30 seconds to displace air.

  • Quickly cap the vial and seal it tightly.

  • Label the vial with the compound name, concentration, date, and solvent.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of Ibrutinib in Solution using HPLC

Objective: To determine the stability of an Ibrutinib stock solution under specific storage conditions.

Materials:

  • Ibrutinib stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 100 mm x 4.6 mm, 2.6 µm)

  • Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6)

  • Mobile Phase B: Acetonitrile

  • HPLC-grade water

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Dilute a sample of the Ibrutinib stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Inject the initial sample (Time 0) and record the chromatogram. The detection wavelength is typically set around 215 nm or 260 nm.[7]

  • Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC system.

  • Compare the peak area of Ibrutinib at each time point to the initial peak area to determine the percentage of degradation.

  • Monitor for the appearance and increase of degradation product peaks, such as deacryloylpiperidine.

Quantitative Data Summary

Table 1: Ibrutinib Degradation under Forced Stress Conditions

Stress ConditionTemperatureDurationDegradation Products FormedStability
Acidic Hydrolysis 80°C8 hoursOne major degradation product (DP-I)Susceptible[1]
Alkaline Hydrolysis 80°C8 hoursFive degradation products (including DP-I)Highly Sensitive[1]
Oxidative Room Temp8 hoursFive degradation productsExtremely Sensitive[1][3]
Neutral Hydrolysis 80°C8 hoursNo significant degradationStable[1]
Thermal (Solid) 105°C24 hoursNo significant degradationStable
Photolytic Ambient-No significant degradation in neutral conditionsStable[1]

Data synthesized from multiple forced degradation studies.[1]

Visualizations

Ibrutinib_Degradation_Pathway Simplified Ibrutinib Degradation Pathway Ibrutinib Ibrutinib Deacryloylpiperidine Deacryloylpiperidine (Hydrolysis Product) Ibrutinib->Deacryloylpiperidine Alkaline/Acidic Hydrolysis Oxidative_Degradants Oxidative Degradation Products Ibrutinib->Oxidative_Degradants Oxidation Other_Hydrolytic_Degradants Other Hydrolytic Degradation Products Ibrutinib->Other_Hydrolytic_Degradants Alkaline Hydrolysis

Caption: Simplified pathway of Ibrutinib degradation.

Stock_Solution_Workflow Workflow for Preparing and Storing Stable Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into Single-Use Vials purge->aliquot store Store at -20°C or -80°C Protect from Light aliquot->store qc Periodic Stability Check (e.g., HPLC) store->qc Optional but Recommended

Caption: Recommended workflow for stock solution handling.

BTK_Signaling_Pathway Simplified BTK Signaling Pathway and Ibrutinib Inhibition BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Survival Cell Proliferation and Survival Downstream->Survival Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: Ibrutinib's role in the BTK signaling pathway.

References

Technical Support Center: Investigating Off-Target Effects of Ibrutinib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide focuses on the well-documented off-target effects of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. As of the latest literature review, there is a lack of specific publicly available data on the off-target profile of Ibrutinib deacryloylpiperidine , which is recognized as an impurity of Ibrutinib. Researchers investigating this specific impurity should consider the information on Ibrutinib's off-targets as a critical starting point for their analysis, as structural similarities may lead to overlapping off-target profiles.

This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments aimed at identifying and characterizing the off-target effects of Ibrutinib and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known major off-target kinases of Ibrutinib?

A1: Ibrutinib, while a potent inhibitor of BTK, is known to interact with several other kinases, which can lead to various physiological effects. The most well-documented off-target kinases include members of the TEC family (e.g., TEC, BMX), the EGFR family (e.g., EGFR, HER2, HER4), and Src family kinases like C-terminal Src kinase (CSK).[1][2][3][4][5] Inhibition of these off-targets is associated with some of the clinical side effects observed with Ibrutinib treatment, such as cardiotoxicity and skin rashes.[1][4][6]

Q2: What is the significance of C-terminal Src Kinase (CSK) inhibition by Ibrutinib?

A2: The off-target inhibition of C-terminal Src Kinase (CSK) by Ibrutinib is of particular interest as it has been linked to an increased risk of atrial fibrillation.[6][7][8] Mechanistic studies have suggested that Ibrutinib's inhibition of CSK in cardiac tissue can lead to atrial damage and an increased propensity for arrhythmias.[6][8] Researchers investigating the cardiotoxicity of Ibrutinib or its analogs should consider evaluating their effects on CSK activity.

Q3: How can I experimentally identify the off-target profile of a compound related to Ibrutinib?

A3: Several experimental approaches can be employed to determine the off-target profile of a kinase inhibitor. The primary methods include:

  • Kinome Profiling: This high-throughput screening method involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.[9][10][11] Services like KINOMEscan™ provide comprehensive profiling across the human kinome.[9][11]

  • Chemical Proteomics: These methods utilize chemical probes to identify protein-drug interactions within a complex biological sample, such as a cell lysate.[12][13] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can provide an unbiased view of a drug's targets.[12]

  • Cell-Based Assays: These assays assess the effect of the compound on specific signaling pathways within a cellular context. This can involve measuring the phosphorylation status of downstream substrates of suspected off-target kinases via Western blotting or ELISA.[14]

Q4: What are some common challenges in interpreting off-target screening data?

A4: Interpreting off-target data requires careful consideration of several factors:

  • In vitro vs. In vivo Potency: A compound may inhibit a kinase in a biochemical assay (in vitro) but may not have the same effect in a cellular or in vivo context due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

  • Distinguishing On-Target from Off-Target Phenotypes: It can be challenging to definitively attribute a cellular phenotype to the inhibition of a specific off-target kinase versus the primary target. Genetic approaches, such as using cell lines with knockout or mutated versions of the suspected off-target, can help to dissect these effects.

  • Therapeutic Relevance: The physiological concentration of the drug at the tissue of interest is a critical factor. An off-target effect observed at a high in vitro concentration may not be therapeutically relevant if that concentration is not achieved in vivo.

Troubleshooting Guides

Guide 1: Unexpected Cell Toxicity in a Cell-Based Assay
Observed Issue Potential Cause Troubleshooting Steps
High levels of cell death at low compound concentrations, even in cells not expressing the primary target.The compound may have potent off-target effects on kinases essential for cell survival.1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Consult kinome profiling data: Identify potential off-target kinases that are critical for cell survival and validate their inhibition in your cell line.
Cell morphology changes unrelated to the expected on-target effect.Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion.1. Document morphological changes: Use microscopy to capture images of the treated cells. 2. Investigate cytoskeletal proteins: Perform immunofluorescence or Western blotting for key cytoskeletal components (e.g., actin, tubulin) and focal adhesion proteins. 3. Cross-reference with known off-targets: Check if any of the known off-targets of Ibrutinib are involved in these pathways.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Observed Issue Potential Cause Troubleshooting Steps
Potent inhibition in a biochemical kinase assay, but weak or no activity in a cell-based assay.1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. High intracellular ATP concentration: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors. 3. Drug efflux: The compound may be actively transported out of the cells by efflux pumps.1. Assess cell permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound. 2. Use cell-based target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its target inside the cell. 3. Test with efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if this is a factor.
Cellular activity is observed, but it does not correlate with the inhibition of the intended target.The observed phenotype is due to an off-target effect.1. Perform a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound still elicits the same phenotype, it is likely due to an off-target effect. 2. Profile downstream signaling of known off-targets: Investigate the phosphorylation status of key substrates of known Ibrutinib off-targets (e.g., EGFR, Src family kinases).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Ibrutinib against its primary target BTK and a selection of its known off-target kinases. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can vary between studies, so it is advisable to consult the primary literature for detailed information.

Table 1: Ibrutinib Inhibition of BTK and TEC Family Kinases

KinaseIC50 (nM)Reference
BTK 0.5 [15]
TEC78[16]
BMX1.0 - 5.0[17][18]
ITK10[2]

Table 2: Ibrutinib Inhibition of EGFR Family Kinases

KinaseIC50 (nM)NotesReference
EGFR (Wild-Type)>1000Ibrutinib is less potent against wild-type EGFR.[19][20]
EGFR (L858R mutant)4-62Potent inhibition of activating mutants.[20]
EGFR (T790M mutant)160Moderate activity against the resistance mutant.[20]
HER2 (ERBB2)~50[21]
HER4 (ERBB4)~100[21]

Table 3: Ibrutinib Inhibition of Other Notable Off-Target Kinases

KinaseIC50 (nM)Reference
CSK2.3[22]
SRC0.5 - 1.5[23]
LCK0.5 - 1.5[23]
FYN0.5 - 1.5[23]
YES0.5 - 1.5[23]
BLK~1[3]
JAK3>1000[2]

Experimental Protocols & Visualizations

Protocol 1: Kinome Profiling Workflow

This workflow outlines the general steps for assessing the selectivity of a kinase inhibitor using a competitive binding assay platform like KINOMEscan™.

Kinome_Profiling_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Data Analysis Test_Compound Test Compound (e.g., Ibrutinib analog) Incubation Incubate Test Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (~440 kinases) Kinase_Panel->Incubation Tagged_Ligand Add Broad-Spectrum Tagged Ligand Incubation->Tagged_Ligand Equilibration Allow to Reach Binding Equilibrium Tagged_Ligand->Equilibration Quantification Quantify Amount of Tagged Ligand Bound to Each Kinase Equilibration->Quantification Data_Analysis Calculate Percent Inhibition for Each Kinase Quantification->Data_Analysis Hit_Identification Identify 'Hits' (Kinases with Significant Inhibition) Data_Analysis->Hit_Identification

Figure 1: A generalized workflow for kinome profiling using a competitive binding assay.
Protocol 2: Cell-Based Western Blot for Off-Target Pathway Activation

This protocol is designed to assess the phosphorylation status of a specific substrate of a suspected off-target kinase in response to inhibitor treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunodetection Immunodetection Seed_Cells Seed appropriate cell line Treat_Cells Treat with varying concentrations of inhibitor and controls Seed_Cells->Treat_Cells Lyse_Cells Lyse cells in buffer with phosphatase inhibitors Treat_Cells->Lyse_Cells Quantify_Protein Quantify total protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by size using SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane to prevent non-specific antibody binding Transfer->Block Primary_Ab Incubate with primary antibody (phospho-specific and total protein) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image Secondary_Ab->Detection

Figure 2: Step-by-step workflow for a cell-based Western blot assay.
Signaling Pathway: Ibrutinib's On- and Off-Target Effects

The following diagram illustrates the primary on-target pathway of Ibrutinib (BCR signaling) and some of its key off-target interactions.

Ibrutinib_Signaling cluster_on_target On-Target Pathway (B-Cell Receptor Signaling) cluster_off_target Key Off-Target Pathways BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation EGFR EGFR EGFR_Signaling EGFR Signaling (e.g., in skin, tumors) EGFR->EGFR_Signaling CSK CSK CSK_Signaling Cardiac Signaling (Regulation of Src Family Kinases) CSK->CSK_Signaling TEC_Family Other TEC Family Kinases (e.g., TEC, ITK) TEC_Signaling Platelet & T-Cell Signaling TEC_Family->TEC_Signaling Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Ibrutinib->EGFR Inhibition Ibrutinib->CSK Inhibition Ibrutinib->TEC_Family Inhibition

Figure 3: Simplified signaling pathways showing Ibrutinib's on-target and key off-target effects.

References

Technical Support Center: Analysis of Ibrutinib and its Deacryloylpiperidine Metabolite by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data for Ibrutinib and its significant deacryloylpiperidine metabolite/impurity.

Frequently Asked Questions (FAQs)

Q1: What is Ibrutinib deacryloylpiperidine and why is it important to analyze?

A1: this compound (also known as IBT4A) is a known impurity and a potential metabolite of Ibrutinib. It is structurally similar to Ibrutinib but lacks the acryloyl group on the piperidine ring. Regulatory guidelines often require the identification and quantification of such related substances in active pharmaceutical ingredients (APIs) and formulated drug products to ensure safety and efficacy.

Q2: What are the expected protonated molecular ions for Ibrutinib and this compound in positive ion mode mass spectrometry?

A2: In positive ion electrospray ionization (ESI) mass spectrometry, you can expect to observe the following protonated molecular ions ([M+H]⁺):

  • Ibrutinib: m/z 441.2

  • This compound: m/z 387.2

Q3: What are the major characteristic fragment ions of Ibrutinib in tandem mass spectrometry (MS/MS)?

A3: The collision-induced dissociation (CID) of the protonated Ibrutinib molecule (m/z 441.2) typically yields several characteristic fragment ions. The most commonly reported fragments are observed at m/z 304.1, 138.1, 84.1, and 55.0.[1] These fragments arise from the cleavage of the amide bond and subsequent fragmentation of the piperidine and acryloyl moieties.

Interpretation of Mass Spectrometry Fragmentation

Ibrutinib Fragmentation Pathway

The fragmentation of protonated Ibrutinib primarily occurs at the amide linkage between the pyrazolopyrimidine core and the acryloylpiperidine moiety.

G cluster_0 Ibrutinib Fragmentation Ibrutinib_M+H Ibrutinib [M+H]⁺ m/z 441.2 Fragment_304 Fragment m/z 304.1 Ibrutinib_M+H->Fragment_304 Loss of acryloylpiperidine Fragment_138 Acryloylpiperidine m/z 138.1 Ibrutinib_M+H->Fragment_138 Amide bond cleavage Fragment_84 Piperidin-3-ylium m/z 84.1 Fragment_138->Fragment_84 Loss of acryloyl group Fragment_55 Acryloyl cation m/z 55.0 Fragment_138->Fragment_55 Cleavage of piperidine

Caption: Proposed fragmentation pathway of protonated Ibrutinib.

Predicted Fragmentation Pathway of this compound

Based on the known fragmentation of Ibrutinib and the structure of the deacryloylpiperidine metabolite, a similar fragmentation pattern is expected. The primary cleavage is anticipated at the amide bond.

G cluster_1 This compound Fragmentation Metabolite_M+H Deacryloylpiperidine [M+H]⁺ m/z 387.2 Fragment_304 Fragment m/z 304.1 Metabolite_M+H->Fragment_304 Loss of piperidine Fragment_84 Piperidin-3-ylium m/z 84.1 Metabolite_M+H->Fragment_84 Amide bond cleavage

Caption: Predicted fragmentation of deacryloylpiperidine metabolite.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the identification of Ibrutinib and its deacryloylpiperidine metabolite.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)
Ibrutinib441.2304.1, 138.1, 84.1, 55.0
This compound387.2304.1, 84.1 (Predicted)

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of Ibrutinib and its metabolites from plasma for research purposes.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Ibrutinib).

    • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a representative LC-MS/MS method for the analysis of Ibrutinib and its related compounds. Optimization may be required based on the specific instrument and column used.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 10-20%).

    • Increase the percentage of mobile phase B to elute the analytes.

    • A typical gradient might be from 10% to 90% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.

Troubleshooting Guide

G cluster_2 LC-MS/MS Troubleshooting cluster_No_Peak cluster_Poor_Peak_Shape cluster_High_Background cluster_Inconsistent_Results Start Problem Encountered No_Peak No or Low Analyte Peak Start->No_Peak Poor_Peak_Shape Poor Peak Shape (Tailing, Fronting, Broadening) Start->Poor_Peak_Shape High_Background High Background Noise Start->High_Background Inconsistent_Results Inconsistent Results/ Poor Reproducibility Start->Inconsistent_Results Check_MS Check MS Tuning & Calibration No_Peak->Check_MS Possible Cause Check_LC Check LC System (Pump, Injector, Column) No_Peak->Check_LC Possible Cause Check_Sample Sample Degradation or Improper Preparation No_Peak->Check_Sample Possible Cause Column_Issue Column Overloading or Contamination Poor_Peak_Shape->Column_Issue Possible Cause Mobile_Phase_Issue Inappropriate Mobile Phase pH or Composition Poor_Peak_Shape->Mobile_Phase_Issue Possible Cause LC_Hardware_Issue System Dead Volume or Leak Poor_Peak_Shape->LC_Hardware_Issue Possible Cause Contamination Solvent or System Contamination High_Background->Contamination Possible Cause Ion_Source Dirty Ion Source High_Background->Ion_Source Possible Cause Mobile_Phase_Additives Incompatible Mobile Phase Additives High_Background->Mobile_Phase_Additives Possible Cause Sample_Prep_Var Variability in Sample Preparation Inconsistent_Results->Sample_Prep_Var Possible Cause Injector_Var Injector Inconsistency Inconsistent_Results->Injector_Var Possible Cause Matrix_Effects Ion Suppression or Enhancement Inconsistent_Results->Matrix_Effects Possible Cause

Caption: Troubleshooting workflow for common LC-MS/MS issues.

Disclaimer: This information is intended for research and development purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

References

Overcoming low signal-to-noise in Ibrutinib deacryloylpiperidine binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in Ibrutinib-related binding experiments, with a special focus on overcoming low signal-to-noise ratios when studying its deacryloylpiperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is Ibrutinib and its primary mechanism of action?

Ibrutinib is a potent small molecule drug used to treat various B-cell cancers.[1] Its primary mechanism involves acting as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Ibrutinib's acrylamide group forms a permanent, covalent bond with a specific cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of the kinase's activity and ultimately promoting cancer cell death (apoptosis).[1][3]

Q2: What is the Ibrutinib deacryloylpiperidine metabolite and why are binding experiments challenging?

This compound (also known as IBT4A) is a form of Ibrutinib that has lost its acryloyl group. This component is sometimes referred to as an impurity of the parent drug.[4] The acryloyl "warhead" is essential for the covalent bond formation with BTK.[1][3] Without it, the deacryloylpiperidine derivative cannot form an irreversible bond and can only interact with BTK through weaker, reversible mechanisms. This presumed weak binding affinity is a primary reason for challenges in binding experiments, as it can easily lead to a low signal-to-noise ratio.

Q3: Why is the signal-to-noise ratio (S/N) a critical parameter in binding assays?

The signal-to-noise ratio (S/N) is a measure of the strength of the desired signal (e.g., the change in fluorescence upon binding) relative to the background noise (random fluctuations and non-specific signals). A high S/N ratio is essential for:

  • Sensitivity: Detecting weak binding interactions.

  • Accuracy: Ensuring that the measured signal truly represents the binding event.

  • Reproducibility: Obtaining consistent results between experiments. Low S/N can obscure real binding events, leading to inaccurate affinity measurements (Kd, IC50) or the false conclusion that no binding occurs.[5]

Q4: What are the most common causes of a low S/N ratio in kinase binding experiments?

Low S/N ratios typically stem from two main issues: high background noise or low signal intensity .

  • High Background Noise: Often caused by protein aggregation, buffer contaminants, non-specific binding of reagents to plate surfaces, or high intrinsic fluorescence of assay components.[5][6]

  • Low Signal Intensity: Can result from using concentrations of protein or ligand that are too low, poor choice of fluorophore, quenching effects, inactive protein, or an inherently weak binding interaction.[7][8]

Visual Guide 1: Ibrutinib Signaling Pathway

BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->Downstream Survival Cell Proliferation & Survival Downstream->Survival

Caption: Ibrutinib's role in the BCR Signaling Pathway.

Troubleshooting Guide

The following tables outline common causes and specific solutions for low signal and high noise in your binding experiments.

Problem A: Low Signal Intensity

A weak signal makes it difficult to distinguish true binding from background noise. This is particularly relevant for the deacryloylpiperidine derivative, which is expected to be a weak, reversible binder.

Potential Cause Recommended Solution
1. Suboptimal Reagent Concentration Titrate both the protein (e.g., BTK) and the fluorescent ligand to find the optimal concentrations that yield a robust signal without causing aggregation or saturation.[9]
2. Inactive Protein Confirm protein activity and folding using a known potent ligand (like Ibrutinib) as a positive control. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.
3. Poor Fluorophore Choice / Quenching Select a fluorophore with a high quantum yield and ensure its fluorescence is not quenched by the buffer or by the coupling process itself.[5][9] Compare the signal of the labeled ligand to an equivalent concentration of free dye.
4. Inherently Weak Binding Increase the concentration of the unlabeled binding partner to saturate the fluorescent partner. Note that for very weak binders (high Kd), achieving saturation may not be feasible due to solubility limits or off-target effects.
5. Incorrect Instrument Settings (Gain/PMT) Optimize the detector gain or photomultiplier tube (PMT) settings on your plate reader or mass spectrometer. A setting that is too low will not detect the signal, while one that is too high can cause saturation.[6][8]
Problem B: High Background / Noise

Excessive noise can mask a weak signal, making the data unreliable.

Potential Cause Recommended Solution
1. Protein Aggregation Centrifuge the protein stock immediately before use to pellet aggregates. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.[10]
2. Buffer Contamination / Autofluorescence Prepare fresh buffers using high-purity reagents. Test the buffer alone in the instrument to ensure it does not produce a high background signal.[6]
3. Non-specific Binding Use low-binding microplates (e.g., non-binding surface black plates for fluorescence assays).[6] Adding a carrier protein like Bovine Gamma Globulin (BGG) can also help block non-specific sites. Avoid BSA, as it can sometimes bind fluorophores.[5]
4. Light Scatter For fluorescence assays, ensure all solutions are free of precipitates or bubbles. High concentrations of protein can increase light scatter.
5. Instrument Instability or Contamination Allow instruments to warm up properly before use. For mass spectrometry, ensure the ion source is clean and the system is properly calibrated to reduce electronic noise and baseline drift.[8][11]

Visual Guide 2: Troubleshooting Workflow

start Low S/N Ratio Detected check_signal Analyze Raw Signal: Is Total Signal Intensity Low? start->check_signal check_noise Analyze Controls: Is Background/Noise High? check_signal->check_noise No low_sig_causes Potential Causes: - Low Reagent Concentration - Inactive Protein - Weak Affinity - Instrument Settings check_signal->low_sig_causes Yes high_noise_causes Potential Causes: - Protein Aggregation - Buffer Contamination - Non-specific Binding - Light Scatter check_noise->high_noise_causes Yes end Re-run Experiment & Analyze S/N check_noise->end No, review assay design low_sig_solutions Solutions: 1. Titrate Protein & Ligand 2. Run Positive Control (Ibrutinib) 3. Optimize Instrument Gain 4. Increase Ligand Concentration low_sig_causes->low_sig_solutions low_sig_solutions->end high_noise_solutions Solutions: 1. Centrifuge Protein Stock 2. Add Detergent (e.g., 0.01% Tween-20) 3. Use Non-Binding Plates 4. Prepare Fresh Buffers high_noise_causes->high_noise_solutions high_noise_solutions->end

Caption: Troubleshooting Workflow for Low S/N Ratio.

Quantitative Data Tables

Table 1: Kinase Inhibitory Potency of Ibrutinib

This table provides context for the high potency of the parent drug, Ibrutinib, against its primary target (BTK) and several off-targets. The binding affinity of the deacryloylpiperidine derivative is expected to be significantly lower.

Kinase TargetIC50 (nM)Binding TypeReference
BTK 0.5 Covalent, Irreversible [1][12]
BLK0.8Covalent, Irreversible[1]
ITK10.7Covalent, Irreversible[1]
JAK316.0Covalent, Irreversible[1]
EGFR> 1000Covalent, Irreversible[1]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Example of S/N Ratio Optimization in a Fluorescence Polarization Assay

This hypothetical data illustrates how optimizing a single parameter—the fluorescent tracer concentration—can improve the assay window and S/N ratio for a weak binding interaction.

Tracer Conc. (nM)Signal (mP)Background (mP)Assay Window (ΔmP)S/N RatioNotes
50210185252.1High background masks the signal.
10160808010.5Good balance between signal and background.
19575202.5Signal is too low to be reliable.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Reversible Binding

This protocol is suitable for measuring the weak, reversible binding expected from the deacryloylpiperidine derivative.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

  • BTK Stock: Prepare a concentrated stock of purified BTK protein. Centrifuge at >14,000 x g for 10 minutes at 4°C before use to remove aggregates.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the BTK active site. The concentration should be kept low (ideally ≤ Kd/2) and constant.

  • Test Compound: Prepare a serial dilution of the this compound derivative in assay buffer.

2. Assay Procedure:

  • In a black, low-volume, non-binding 384-well plate, add the fluorescent tracer to all wells.

  • Add the serially diluted test compound. Include "no inhibitor" (buffer only) and "no protein" controls.

  • Initiate the binding reaction by adding the BTK protein to all wells except the "no protein" controls.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.

3. Data Analysis:

  • Calculate the anisotropy or polarization (mP) values for each well.

  • Subtract the background signal (wells with no protein).

  • Plot the change in mP against the logarithm of the inhibitor concentration and fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50.

Visual Guide 3: Fluorescence Polarization Assay Workflow

prep 1. Prepare Reagents (Buffer, Protein, Tracer, Inhibitor) plate 2. Add Tracer & Inhibitor to 384-well Plate prep->plate initiate 3. Initiate Reaction by Adding BTK Protein plate->initiate incubate 4. Incubate at Room Temperature (Protected from Light) initiate->incubate read 5. Read Plate on FP-enabled Reader incubate->read analyze 6. Calculate mP and Plot Dose-Response Curve read->analyze

Caption: General Workflow for a Fluorescence Polarization Binding Assay.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification

This method is used to confirm irreversible covalent binding by detecting a mass shift in the target protein. For the deacryloylpiperidine derivative, no permanent mass shift is expected , making this a useful counter-assay to confirm its non-covalent binding mode.

1. Reagent Preparation:

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

  • BTK Stock: Purified BTK protein at a concentration of 1-5 µM.

  • Test Compound: Ibrutinib (positive control) and this compound derivative, typically at a 5-10 fold molar excess over the protein.

2. Assay Procedure:

  • Incubate BTK with the test compound (or DMSO as a vehicle control) at room temperature for 1-2 hours.

  • Stop the reaction and desalt the sample using a C4 ZipTip or other suitable buffer exchange method to remove unbound compound and non-volatile salts.

  • Elute the protein directly into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

3. Data Analysis:

  • Acquire the mass spectrum of the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting multi-charged spectrum to determine the average mass of the protein.

  • Compare the mass of the protein incubated with the compound to the mass of the vehicle control. A mass increase corresponding to the molecular weight of the compound confirms covalent binding. For Ibrutinib (MW ~440.5 Da), a +440.5 Da shift is expected. No such stable shift should be observed for the deacryloylpiperidine derivative.

References

Minimizing variability in experiments with Ibrutinib deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Ibrutinib and its primary metabolite, Ibrutinib deacryloylpiperidine. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ibrutinib?

This compound (also known as IBT4A) is a known impurity of Ibrutinib.[1] It is important to be aware of its potential presence in your Ibrutinib samples, as impurities can affect experimental outcomes.

Q2: What is the primary mechanism of action for Ibrutinib?

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[3][4] By irreversibly binding to a cysteine residue in the active site of BTK, Ibrutinib effectively blocks its kinase activity.

Q3: What are the recommended storage and handling conditions for Ibrutinib and its deacryloylpiperidine metabolite?

For stock solutions of this compound, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day of use.[1] For amorphous Ibrutinib, thermal stability is a concern, and degradation can occur at elevated temperatures.[5][6] It is crucial to follow the supplier's specific storage recommendations for your Ibrutinib compound.

Q4: What solvents should be used to dissolve Ibrutinib and this compound?

Ibrutinib is freely soluble in dimethyl sulfoxide (DMSO) and soluble in methanol, but practically insoluble in water.[7] For in vivo studies, a common vehicle for this compound is a suspension prepared by dissolving the compound in DMSO and then further diluting with PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's instructions for the specific solubility of your compound.

Troubleshooting Guides

High variability in experimental results with BTK inhibitors like Ibrutinib is a common challenge.[3][8] This guide will help you identify and address potential sources of variability in your experiments.

Problem Potential Causes Recommended Solutions
Inconsistent IC50 values - Different assay formats (biochemical vs. cellular)[8] - Purity of reagents (ATP, substrates, buffers)[9] - Substrate depletion or product inhibition[9] - Inconsistent DMSO concentrations[9] - Ibrutinib degradation due to improper storage or handling[10][11]- Use a consistent and well-validated assay protocol. - Ensure the high purity of all reagents. - Optimize enzyme and substrate concentrations. - Maintain a consistent final DMSO concentration across all wells. - Store Ibrutinib according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
Poor reproducibility between experiments - Cell line variability (passage number, cell density) - Inconsistent incubation times[12] - Temperature fluctuations[5][11] - Presence of Ibrutinib impurities or degradation products[6][10]- Use cells within a consistent and low passage number range and seed at a consistent density. - Strictly adhere to the specified incubation times for all steps. - Ensure stable temperature control during all incubations. - Use highly pure Ibrutinib and consider analytical methods to check for the presence of impurities.
Unexpected off-target effects - Ibrutinib can inhibit other kinases besides BTK, such as TEC, ITK, and EGFR.[8][13] - The biological activity of metabolites or impurities may differ from the parent compound.- Be aware of the known off-target profile of Ibrutinib. - Consider using more selective BTK inhibitors if off-target effects are a concern. - Characterize the activity of any known impurities or metabolites in your system.
Low or no compound activity - Compound precipitation due to low solubility in assay buffer. - Inactive enzyme or poor cell health. - Incorrect assay setup or reagent concentrations.- Ensure the final concentration of Ibrutinib does not exceed its solubility limit in the assay buffer. The use of a small percentage of DMSO is common. - Verify the activity of your recombinant enzyme and the viability of your cells. - Double-check all calculations and the concentrations of all assay components.

Quantitative Data Summary

The following tables summarize key quantitative data for Ibrutinib to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of Ibrutinib

Target Assay Type IC50 (nM) Reference
BTKBiochemical0.5[1]
TECBiochemical3.2 - 78[8]
ITKBiochemical0.5 - 218[3]

Note: IC50 values for BTK inhibitors can be highly variable depending on the specific assay conditions.[3][8]

Table 2: Pharmacokinetic Properties of Ibrutinib

Parameter Value Reference
Time to maximal plasma concentration (Tmax)1 - 2 hours[14]
Plasma protein binding97.3%[14]
Half-life4 - 6 hours[14]
Primary metabolismCYP3A[14]

Experimental Protocols

1. BTK Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of Ibrutinib on the enzymatic activity of recombinant BTK.

  • Principle: The phosphorylation of a substrate by recombinant BTK is quantified. The reduction in phosphorylation in the presence of Ibrutinib indicates its inhibitory activity.[12]

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer

    • ATP

    • Kinase substrate (e.g., poly(E,Y)4:1)

    • Ibrutinib (dissolved in DMSO)

    • 96-well plates

    • Plate reader (appropriate for the detection method, e.g., fluorescence or luminescence)

  • Procedure:

    • Prepare serial dilutions of Ibrutinib in DMSO, and then dilute further in kinase buffer.

    • In a 96-well plate, add the diluted Ibrutinib or a vehicle control (DMSO).[12]

    • Add a solution containing the BTK enzyme and substrate to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.[12]

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.[12]

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each Ibrutinib concentration and determine the IC50 value.[12]

2. Cell Viability Assay (MTT)

This assay assesses the effect of Ibrutinib on the metabolic activity and proliferation of cells.

  • Principle: Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • B-cell malignancy cell lines

    • Complete culture medium

    • Ibrutinib (dissolved in DMSO)

    • MTT solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat cells with various concentrations of Ibrutinib or a vehicle control.

    • Incubate for the desired time period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Apoptosis Assay (Caspase-Glo 3/7)

This assay measures the induction of apoptosis by Ibrutinib through the activity of caspases 3 and 7.

  • Principle: The Caspase-Glo 3/7 reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, and a luminescent signal is produced.

  • Materials:

    • B-cell malignancy cell lines

    • Complete culture medium

    • Ibrutinib (dissolved in DMSO)

    • Caspase-Glo 3/7 Assay kit

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with various concentrations of Ibrutinib or a vehicle control.

    • Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[12]

    • Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

    • Add the Caspase-Glo 3/7 reagent to each well.[12]

    • Incubate at room temperature for 1 to 3 hours, protected from light.[12]

    • Measure luminescence using a luminometer.

    • Express the results as fold-change in caspase activity relative to the vehicle control.

Visualizations

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib's inhibition of the B-cell receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Ibrutinib Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Execution Assay Execution (e.g., MTT, Caspase-Glo) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro assays with Ibrutinib.

References

Technical Support Center: Refining the Purification of Synthetic Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification process of synthetic Ibrutinib deacryloylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound, also known as IBT4A, is a known process impurity and metabolite of Ibrutinib.[1][] Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[3][4] The purification of this compound is crucial for several reasons: as a reference standard for impurity profiling in Ibrutinib drug products, for toxicological studies, and as a starting material for the synthesis of other Ibrutinib analogs.

Q2: What are the main challenges in separating this compound from Ibrutinib?

A2: The primary challenge lies in the structural similarity between Ibrutinib and its deacryloylpiperidine analog. The only difference is the absence of the acryloyl group on the piperidine ring. This results in very similar polarities and chromatographic behaviors, making their separation difficult.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for analyzing the purity of Ibrutinib and its related substances, including the deacryloylpiperidine impurity.[3][5] Mass spectrometry (LC-MS/MS) can be used for identification and quantification, especially at low levels.[6]

Q4: My HPLC analysis shows significant peak tailing for this compound. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like Ibrutinib and its impurities is often caused by secondary interactions with residual silanol groups on the silica-based HPLC column.[7] To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like trifluoroacetic acid or formic acid can protonate the silanol groups and reduce these interactions.

  • Column Choice: Use a high-quality, end-capped C18 column designed to minimize silanol activity.[7]

  • Buffer: Incorporate a buffer in your mobile phase to maintain a consistent pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation between Ibrutinib and this compound in column chromatography - Inappropriate solvent system polarity.- Column overloading.- Optimize Solvent System: Use a less polar solvent system to increase the separation, such as a gradient of dichloromethane (DCM) and methanol, starting with a lower concentration of methanol.[8]- Reduce Sample Load: Decrease the amount of crude material loaded onto the column.- Use a Different Stationary Phase: Consider using a different silica gel with a smaller particle size for higher resolution.
Co-elution of this compound with other impurities - Similar polarity of impurities.- Employ Orthogonal Purification Methods: Follow up the initial column chromatography with a different purification technique, such as preparative HPLC or recrystallization.- Adjust Mobile Phase: Modify the mobile phase in your chromatography. For instance, adding a small amount of a modifier like triethylamine can alter the elution profile of basic impurities.
Low yield after purification - Loss of product during solvent extractions or transfers.- Degradation of the compound during purification.- Minimize Transfer Steps: Plan your workflow to reduce the number of transfers.- Monitor pH: Avoid strongly acidic or basic conditions if the stability of the compound is unknown.- Use Appropriate Solvents: Ensure the compound is fully dissolved during transfers to avoid leaving material behind.
Product is not crystallizing during recrystallization - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent choice.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.- Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is insoluble to precipitate the product. A patent for Ibrutinib purification suggests dissolving in a polar solvent and adding an anti-solvent.[9]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from general purification methods for Ibrutinib and is designed to separate the more polar this compound from the less polar Ibrutinib.

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in dichloromethane (DCM).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of DCM.

  • Sample Preparation:

    • Dissolve the crude synthetic mixture containing this compound in a minimal amount of DCM.

    • If the crude material is not fully soluble, add a small amount of methanol to aid dissolution.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

  • Chromatography:

    • Carefully load the dried sample onto the top of the prepared column.

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is from 0% to 5% methanol in DCM.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product. This compound, being more polar, should elute after Ibrutinib.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a subsequent step to further purify the product obtained from column chromatography.

  • Solvent Selection:

    • Dissolve the semi-purified this compound in a minimal amount of a hot, polar solvent (e.g., isopropanol, ethanol, or acetone).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical HPLC conditions used for the analysis of Ibrutinib and its impurities, which can be adapted for monitoring the purification process.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)Atlantis T3 (150 x 4.6 mm, 5.0 µm)[3]Acquity HSS T3 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water[5]10 mM Ammonium formate buffer[3]0.1% Formic acid
Mobile Phase B Acetonitrile[5]Acetonitrile[3]Acetonitrile
Gradient Isocratic (50:50 v/v)[5]Gradient elution[3]Gradient elution
Flow Rate 1.0 mL/min[5]1.0 mL/min[3]0.3 mL/min
Detection UV at 260 nm[5]UV or MSUV or MS

Visualizations

experimental_workflow Experimental Workflow for Purification crude Crude Synthetic Mixture dissolve Dissolve in DCM/MeOH crude->dissolve column Silica Gel Column Chromatography (DCM/MeOH Gradient) dissolve->column hplc_check1 HPLC Purity Check column->hplc_check1 hplc_check1->column Re-purify fractions Combine Pure Fractions hplc_check1->fractions Purity > 95% evaporate Evaporate Solvent fractions->evaporate semi_pure Semi-Pure Product evaporate->semi_pure recrystallize Recrystallization (e.g., from Isopropanol) semi_pure->recrystallize hplc_check2 Final HPLC Purity Check recrystallize->hplc_check2 hplc_check2->recrystallize Re-crystallize pure_product Pure Ibrutinib Deacryloylpiperidine hplc_check2->pure_product Purity > 99% troubleshooting_workflow Troubleshooting Logic for Co-elution start Poor separation between Ibrutinib & Impurity? check_gradient Is the gradient shallow enough? start->check_gradient flatten_gradient Flatten the gradient (e.g., 0-2% MeOH over more column volumes) check_gradient->flatten_gradient No check_load Is the column overloaded? check_gradient->check_load Yes success Separation Achieved flatten_gradient->success reduce_load Reduce sample load by 50% check_load->reduce_load Yes change_solvent Try a different solvent system (e.g., Ethyl Acetate/Hexane) check_load->change_solvent No reduce_load->success change_solvent->success failure Consider Preparative HPLC change_solvent->failure

References

Addressing precipitation issues with Ibrutinib deacryloylpiperidine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ibrutinib Deacryloylpiperidine

This guide provides troubleshooting advice and answers to frequently asked questions regarding precipitation issues encountered with this compound in experimental buffers. Given that this compound is a principal metabolite and impurity of Ibrutinib, its physicochemical properties, particularly solubility, are expected to be very similar to the parent compound. Data for Ibrutinib is used as a strong proxy throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it precipitate in my buffer?

A: this compound is a known impurity and metabolite of Ibrutinib.[1] The parent compound, Ibrutinib, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[2][3] this compound shares this characteristic of being poorly soluble in aqueous solutions, especially at neutral to alkaline pH.[2][4] Precipitation typically occurs when the concentration of the compound in your buffer exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).

Q2: I diluted my high-concentration DMSO stock solution into PBS (pH 7.4), and it immediately turned cloudy. What went wrong?

A: This is a common phenomenon known as solvent-shifting precipitation. Ibrutinib and its metabolite are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but are sparingly soluble in aqueous buffers.[5] When a small volume of concentrated DMSO stock is added to a large volume of an aqueous buffer like PBS, the compound is rapidly exposed to a solvent environment where it is not soluble, causing it to "crash out" or precipitate. The solubility of Ibrutinib in a 1:3 solution of DMSO:PBS at pH 7.2 is only about 0.25 mg/mL.[5]

Q3: What is the recommended solvent for preparing a primary stock solution?

A: 100% DMSO is the recommended solvent for preparing high-concentration primary stock solutions. Ibrutinib has a very high solubility in DMSO (approximately 30 mg/mL to 200 mg/mL), which allows for the creation of a concentrated, stable stock that can be stored at -20°C or -80°C and diluted for working solutions.[5][6]

Q4: How can I prevent precipitation and increase the solubility of this compound in my final working solution?

A: Several strategies can be employed, often in combination:

  • Decrease the Final Concentration: The most straightforward method is to work at a lower final concentration that is below the compound's solubility limit in your specific buffer.

  • Adjust the pH: Ibrutinib's solubility is highly pH-dependent, with significantly greater solubility in acidic conditions (pH 1.2-3) due to protonation (pKa ≈ 3.7-4.0).[2][4] If your experiment allows, using a buffer with a lower pH can dramatically improve solubility.

  • Increase Co-solvent Percentage: Maintaining a higher percentage of DMSO in the final working solution can help keep the compound dissolved. However, be mindful that DMSO concentrations above 0.5-1% can be toxic to many cell lines. Always run a vehicle control to account for any effects of the co-solvent.

  • Use Solubilizing Agents: For in vitro dissolution studies, surfactants like Tween 20 (polysorbate 20) have been used to increase the solubility of Ibrutinib formulations.[2] Depending on your experimental system, a small amount of a biocompatible surfactant may be permissible.

Q5: What is a safe maximum working concentration to start with in a standard phosphate buffer at neutral pH?

A: Based on data for the parent compound, a concentration at or below 0.25 mg/mL (approximately 570 µM) in a buffer containing a significant amount of co-solvent (e.g., 25% DMSO) is a reasonable starting point.[5] For cell-based assays where the DMSO concentration must be kept low (<0.5%), the achievable final concentration of this compound in a purely aqueous buffer at pH 7.2-7.4 will be significantly lower, likely in the low micromolar range. It is strongly recommended to determine the solubility limit experimentally for your specific buffer system.

Quantitative Data Summary

The following tables summarize solubility data for the parent compound, Ibrutinib, which serves as a reliable reference for its deacryloylpiperidine metabolite.

Table 1: Solubility of Ibrutinib in Common Laboratory Solvents

Solvent Approximate Solubility Reference(s)
DMSO ~30 mg/mL [5]
Ethanol ~0.25 mg/mL [5]
DMSO:PBS (1:3 ratio, pH 7.2) ~0.25 mg/mL [5]

| Water | Practically Insoluble (~0.003 mg/mL) |[2][7] |

Table 2: pH-Dependent Aqueous Solubility of Ibrutinib

pH of Aqueous Media Approximate Solubility Reference(s)
1.0 ~1.6 mg/mL [2]
4.5 ~0.003 mg/mL [2]

| 8.0 | ~0.003 mg/mL |[2] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 20 mM stock solution of this compound (Formula Weight: 303.37 g/mol ) in DMSO.

  • Weigh Compound: Accurately weigh approximately 5 mg of this compound powder and place it in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 20 mM concentration.

    • Volume (mL) = [Weight (mg) / 303.37 ( g/mol )] / 0.020 (mol/L)

    • For 5 mg, the required DMSO volume is approximately 0.824 mL.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The solution should be stable for several months when stored properly.[1]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method allows you to determine the solubility limit of the compound in your specific experimental buffer.[8][9]

  • Buffer Preparation: Prepare the exact aqueous buffer you intend to use in your experiment (e.g., PBS, pH 7.4; Tris-HCl, pH 8.0). Ensure the pH is accurately measured and adjusted at the experimental temperature (e.g., 37°C).[8]

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of the buffer in a sealed container (e.g., add 1-2 mg of powder to 1 mL of buffer). The presence of undissolved solid material at the end of the experiment is essential.

  • Equilibration: Tightly seal the container and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical. Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect the supernatant without disturbing the solid pellet. For higher accuracy, filter the supernatant through a 0.22 µm PVDF syringe filter compatible with your buffer and solvent.

  • Quantification: Accurately dilute the saturated supernatant into a solvent where the compound is highly soluble (e.g., acetonitrile:water mixture). Quantify the concentration using a validated analytical method such as HPLC-UV or LC-MS with a standard calibration curve.[8] The resulting concentration is the equilibrium solubility of the compound in that buffer.

Visualizations: Pathways and Workflows

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Ligand Binding BTK_inactive BTK (inactive) SYK->BTK_inactive Phosphorylates BTK_active BTK (active) P-Y551 BTK_inactive->BTK_active Autophosphorylation PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC Downstream Downstream Signaling (MAPK, etc.) Ca_release->Downstream PKC->Downstream TF_Activation Transcription Factor Activation (NF-κB, NFAT) Downstream->TF_Activation Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK_active Inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.[10][11][12]

Troubleshooting_Workflow Start Start: Compound Precipitates in Aqueous Buffer Check_Conc Is the final concentration known to be soluble? Start->Check_Conc Lower_Conc Action: Lower the final working concentration. Check_Conc->Lower_Conc No / Unsure Check_pH Is the buffer pH > 4.0? Check_Conc->Check_pH Yes Success Result: Solution is Clear Lower_Conc->Success Lower_pH Action: Use a buffer with a lower pH (if experiment allows). Check_pH->Lower_pH No Check_DMSO Is the final DMSO concentration < 0.1%? Check_pH->Check_DMSO Yes Lower_pH->Success Increase_DMSO Action: Increase co-solvent (DMSO) concentration. Run vehicle control. Check_DMSO->Increase_DMSO No Consider_Excipient Advanced: Consider a solubilizing agent (e.g., Tween 20) if compatible. Check_DMSO->Consider_Excipient Yes Increase_DMSO->Success Failure Still Precipitates: Compound may be unsuitable for this buffer system at desired concentration. Consider_Excipient->Failure

Caption: Troubleshooting workflow for addressing precipitation issues.

Solubility_Factors Solubility Compound Solubility pH Buffer pH Solubility->pH CoSolvent Co-solvent (e.g., DMSO %) Solubility->CoSolvent Concentration Compound Concentration Solubility->Concentration Temperature Temperature Solubility->Temperature pH_desc Lower pH (below pKa) Increases Solubility pH->pH_desc CoSolvent_desc Higher % Increases Solubility CoSolvent->CoSolvent_desc Concentration_desc Exceeding Limit Causes Precipitation Concentration->Concentration_desc Temperature_desc Effect is compound- specific, but generally higher T increases solubility Temperature->Temperature_desc

Caption: Key experimental factors that influence compound solubility.

References

Validation & Comparative

A Comparative Analysis of BTK Inhibitory Activity: Ibrutinib vs. Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitory activity of the covalent inhibitor ibrutinib and its deacryloylpiperidine derivative. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide an objective analysis supported by experimental data and established biochemical principles.

Introduction

Ibrutinib is a potent, first-in-class BTK inhibitor that has revolutionized the treatment of various B-cell malignancies.[1] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of the enzyme's kinase activity.[2][3] Ibrutinib deacryloylpiperidine is a derivative of ibrutinib that lacks the acryloyl group responsible for this covalent interaction. This guide will explore the profound impact of this structural difference on the BTK inhibitory activity of these two molecules.

Quantitative Comparison of BTK Inhibitory Activity

CompoundTargetIC50 (nM)Inhibition TypeKey Structural Feature for Activity
Ibrutinib BTK0.5Covalent, IrreversibleAcrylamide group
This compound BTKNot Available (Expected to be significantly higher)Non-covalent, Reversible (presumed)Lacks acrylamide group

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Expected Inhibitory Activity

The significant difference in the BTK inhibitory activity between ibrutinib and its deacryloylpiperidine derivative stems directly from their distinct chemical structures and resulting mechanisms of inhibition.

Ibrutinib: As a covalent inhibitor, ibrutinib's high potency is attributed to the presence of an acrylamide "warhead". This group acts as a Michael acceptor, forming a stable covalent bond with the thiol group of the Cys-481 residue within the ATP binding pocket of BTK. This irreversible binding permanently inactivates the enzyme.

This compound: This molecule lacks the critical acrylamide moiety. Consequently, it cannot form a covalent bond with Cys-481. Any inhibitory activity it may possess would be through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the BTK active site. Such interactions are inherently weaker and reversible, which would be reflected in a significantly higher IC50 value and a much shorter duration of action compared to ibrutinib. While a precise IC50 is not documented, it is reasonable to infer that its potency would be orders of magnitude lower than that of ibrutinib. For context, a dihydrodiol metabolite of ibrutinib, which retains the core structure but is modified elsewhere, exhibits a 15-fold lower inhibitory activity against BTK.[4]

B-Cell Receptor (BCR) Signaling Pathway and BTK's Role

BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK's role is to propagate this signal downstream. Ibrutinib's inhibition of BTK effectively blocks this pathway, which is often constitutively active in B-cell malignancies.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79A/B CD79A/B BCR->CD79A/B LYN LYN CD79A/B->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Activates Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Antigen Antigen Antigen->BCR

B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

The determination of BTK inhibitory activity is typically performed using in vitro biochemical assays. The following is a generalized protocol for a BTK kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Bruton's tyrosine kinase.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or protein that can be phosphorylated by BTK)

  • Test compounds (Ibrutinib and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the signal from the detection reagent (e.g., luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. A vehicle control (buffer with DMSO) should also be prepared.

  • Enzyme and Substrate Preparation: Prepare a solution containing the BTK enzyme and the substrate in the kinase buffer.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions and the vehicle control.

  • Initiation of Reaction: Add the BTK enzyme and substrate solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

BTK_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Reaction_Setup Add Compounds and Enzyme/Substrate Mix to Plate Compound_Dilution->Reaction_Setup Enzyme_Substrate_Mix Prepare BTK Enzyme and Substrate Mixture Enzyme_Substrate_Mix->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Read_Plate Measure Signal (Luminescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a BTK Kinase Inhibition Assay.

Conclusion

The presence of the acrylamide group in ibrutinib is fundamental to its high-potency, irreversible inhibition of BTK. The deacryloylpiperidine derivative, lacking this critical functional group, is expected to have substantially lower, if any, meaningful BTK inhibitory activity. This comparison highlights the importance of specific structural motifs in drug design and the profound impact they can have on the mechanism of action and overall efficacy of a therapeutic agent. For researchers in drug development, this serves as a clear example of the principles of covalent inhibition and the structure-activity relationships that govern drug-target interactions.

References

Validation of Ibrutinib deacryloylpiperidine as a selective covalent probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of covalent probes for Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases. While the molecule "Ibrutinib deacryloylpiperidine" has been investigated, it is now understood to be an impurity or degradation product of the parent drug, Ibrutinib, lacking the essential acryloyl moiety for covalent engagement with BTK Cys481.[1][] Consequently, it is not a functional covalent probe.

This guide will focus on validated and widely used Ibrutinib-based probes and compare their performance with the parent drug and alternative covalent inhibitors, providing researchers with the necessary data to select the appropriate tools for their studies.

Introduction to Covalent BTK Probes

Covalent BTK inhibitors, such as Ibrutinib, function by forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3] This mechanism provides sustained target inhibition. To study the engagement of these inhibitors with BTK in cellular and in vivo models, specialized covalent probes have been developed. These probes are typically derivatives of a parent inhibitor, modified with a reporter tag like a fluorophore (e.g., BODIPY) or biotin.[4][5] These tags allow for the visualization and quantification of target occupancy.

Comparative Analysis of BTK Covalent Probes and Inhibitors

This section compares the performance of Ibrutinib, its validated fluorescent probe PCI-33380, a biotinylated Ibrutinib probe, and the second-generation BTK inhibitors Acalabrutinib and Zanubrutinib.

Data Presentation
Compound/ProbeTypeTargetIC50 (BTK)Key Features & Off-Targets
Ibrutinib Covalent InhibitorBTK0.5 nM[3][6][7]First-in-class BTK inhibitor. Off-targets include other TEC family kinases (ITK, TEC), EGFR, and JAK3.[3]
This compound Ibrutinib Impurity-Not applicableLacks the acryloyl "warhead" and is inactive as a covalent inhibitor.[]
PCI-33380 Fluorescent ProbeBTKNot reported directly, used to measure occupancyA fluorescently tagged derivative of Ibrutinib used to directly monitor BTK occupancy.
Ibrutinib-biotin Biotinylated ProbeBTK0.755-1.02 nM[5][8]Biotinylated Ibrutinib for pull-down assays and other affinity-based methods.[5][9]
Acalabrutinib Covalent InhibitorBTK~5 nM (biochemical)Second-generation inhibitor with higher selectivity and reduced off-target effects compared to Ibrutinib.[10][11]
Zanubrutinib Covalent InhibitorBTK<1 nM (biochemical)Second-generation inhibitor designed for greater selectivity and sustained BTK occupancy.[12][13][14]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is inhibited by covalent probes and inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Activation NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib & Covalent Probes Ibrutinib->BTK Covalent Inhibition

BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow: BTK Occupancy Assay

The following diagram outlines a typical workflow for a competitive binding assay to measure BTK occupancy using a fluorescent or biotinylated probe.

BTK_Occupancy_Assay cluster_cell_treatment Cell Treatment cluster_probe_labeling Probe Labeling cluster_detection Detection Cells B-cells expressing BTK Inhibitor Treat with Covalent Inhibitor (e.g., Ibrutinib) Cells->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Probe Incubate with Covalent Probe (e.g., PCI-33380 or Ibrutinib-biotin) Lysis->Probe Detection Detection of Probe Signal (Fluorescence or Streptavidin-HRP) Probe->Detection Quantification Quantify BTK Occupancy Detection->Quantification

Workflow for BTK Target Occupancy Assay.

Experimental Protocols

BTK Occupancy Assay using a Fluorescent Probe (e.g., PCI-33380)

This protocol is adapted from methodologies described for measuring BTK occupancy in cells.[4]

  • Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, DOHH2) or primary B-cells under standard conditions. Treat cells with varying concentrations of the test covalent inhibitor (e.g., Ibrutinib) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle-only control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.

  • Probe Labeling: Incubate the cell lysates with a fluorescent covalent probe, such as PCI-33380, at a concentration sufficient to saturate unoccupied BTK (e.g., 1 µM) for 1-2 hours at room temperature.

  • SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled BTK by scanning the gel using a fluorescence gel scanner.

  • Western Blotting: After fluorescence scanning, transfer the proteins to a PVDF membrane and perform a standard Western blot using an anti-BTK antibody to determine the total BTK protein levels in each sample.

  • Quantification: Densitometry is used to quantify the fluorescence intensity of the labeled BTK band and the total BTK band from the Western blot. The percentage of BTK occupancy is calculated as: [1 - (Fluorescent Signal in Treated Sample / Total BTK in Treated Sample) / (Fluorescent Signal in Vehicle Sample / Total BTK in Vehicle Sample)] * 100.

Biotinylated Probe Pull-Down Assay

This protocol is based on the use of biotinylated probes for affinity purification.[5][9]

  • Cell Treatment and Lysis: Follow steps 1 and 2 from the fluorescent probe assay protocol.

  • Probe Incubation: Incubate the cell lysates with a biotinylated covalent probe (e.g., Ibrutinib-biotin) for 1-2 hours at room temperature to label unoccupied BTK.

  • Affinity Pull-Down: Add streptavidin-conjugated magnetic beads to the lysates and incubate for 1 hour at 4°C with rotation to capture the biotin-probe-BTK complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-BTK antibody. The amount of pulled-down BTK is inversely proportional to the occupancy by the unlabeled inhibitor.

Conclusion

The selection of a covalent probe for BTK studies depends on the specific experimental needs. While "this compound" is not a valid probe, fluorescently labeled Ibrutinib derivatives like PCI-33380 are well-suited for in-gel visualization and quantification of target occupancy. Biotinylated Ibrutinib probes are ideal for pull-down assays and proteomic studies. For comparative studies of inhibitor selectivity and efficacy, the parent compounds Ibrutinib, Acalabrutinib, and Zanubrutinib provide a spectrum of potencies and off-target profiles. This guide provides the foundational information for researchers to make informed decisions on the most appropriate tools for their investigation of BTK biology and pharmacology.

References

Ibrutinib and its Deacryloylpiperidine Metabolite: A Comparative Analysis of Activity Against Wild-Type and C481S Mutant BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic and cellular activity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and its deacryloylpiperidine derivative against both wild-type (WT) BTK and the clinically significant C481S mutant. The emergence of the C481S mutation is a primary mechanism of acquired resistance to ibrutinib, making the characterization of alternative inhibitors crucial for the development of next-generation therapies.

Executive Summary

Ibrutinib, a potent covalent inhibitor of BTK, demonstrates significantly reduced activity against the C481S mutant form of the enzyme. This is due to the mutation preventing the irreversible binding of ibrutinib to the cysteine residue at position 481. In contrast, the deacryloylpiperidine derivative of ibrutinib, which lacks the reactive acryloyl moiety and acts as a reversible inhibitor, exhibits notable activity against both wild-type and C481S mutant BTK. This suggests that non-covalent inhibitors based on the ibrutinib scaffold may offer a promising strategy to overcome C481S-mediated resistance. Another major metabolite, the dihydrodiol derivative PCI-45227, shows substantially lower inhibitory activity against BTK compared to the parent compound.

Data Presentation

The following tables summarize the in vitro inhibitory activities of ibrutinib and its deacryloylpiperidine derivative against wild-type and C481S mutant BTK.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundWild-Type BTKC481S Mutant BTKFold Change (C481S/WT)
Ibrutinib0.5 - 1.5[1]26.3 - 414.0~17.5 - 828
Deacryloylpiperidine Ibrutinib*51.0[2][3]30.7[2][3]~0.6

*Data for "N-piperidine Ibrutinib hydrochloride," a reversible derivative structurally analogous to deacryloylpiperidine ibrutinib.

Table 2: Cellular Activity (EC50, nM) in TMD8 Cells

CompoundWild-Type BTKC481S Mutant BTK
Ibrutinib0.6414.0
Acalabrutinib3.92973.8
Zanubrutinib0.72322.0

This table from a conference abstract provides context for ibrutinib's cellular activity against WT and C481S BTK in a specific cell line, though it does not include data for the deacryloylpiperidine derivative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general workflow for assessing BTK inhibitor activity.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Deac_Ibrutinib Deacryloylpiperidine Ibrutinib (Reversible) Deac_Ibrutinib->BTK

Caption: Simplified BTK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_BTK Recombinant BTK (WT or C481S) Inhibitor_Incubation_B Incubate with Ibrutinib / Derivative Recombinant_BTK->Inhibitor_Incubation_B Kinase_Reaction Initiate Kinase Reaction (ATP, Substrate) Inhibitor_Incubation_B->Kinase_Reaction Detection_B Detect Product Formation (e.g., ADP-Glo) Kinase_Reaction->Detection_B IC50_Calc_B Calculate IC50 Detection_B->IC50_Calc_B Cell_Culture Cell Culture (e.g., TMD8 with BTK WT or C481S) Inhibitor_Treatment Treat with Ibrutinib / Derivative Cell_Culture->Inhibitor_Treatment Incubation_C Incubate (e.g., 72h) Inhibitor_Treatment->Incubation_C Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation_C->Viability_Assay EC50_Calc Calculate EC50 Viability_Assay->EC50_Calc

Caption: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Biochemical BTK Kinase Assay (Example using ADP-Glo™)

This protocol outlines a method to determine the in vitro inhibitory activity (IC50) of compounds against BTK.

  • Reagents and Materials:

    • Recombinant human BTK (wild-type or C481S mutant)

    • BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

    • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

    • ATP

    • Test compounds (Ibrutinib, Deacryloylpiperidine Ibrutinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 384-well plate, add the diluted compounds. c. Add the BTK enzyme and substrate solution to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding. e. Initiate the kinase reaction by adding ATP. f. Incubate the plate at 30°C for 1 hour. g. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence. h. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. i. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Viability Assay (Example using CellTiter-Glo®)

This protocol describes a method to assess the effect of BTK inhibitors on the viability of cells expressing either wild-type or mutant BTK.

  • Reagents and Materials:

    • Cell line expressing the target BTK (e.g., TMD8 cells with CRISPR-generated BTK WT or C481S knock-in)

    • Complete cell culture medium

    • Test compounds (Ibrutinib, Deacryloylpiperidine Ibrutinib) dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well white, clear-bottom plates

    • Plate reader capable of luminescence detection

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. e. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. f. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. g. Mix the contents and incubate at room temperature to stabilize the luminescent signal. h. Measure the luminescence using a plate reader. i. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. j. Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

The data presented in this guide highlight the differential activity of ibrutinib and its deacryloylpiperidine derivative against wild-type and C481S mutant BTK. While ibrutinib's efficacy is significantly compromised by the C481S mutation, the reversible, non-covalent deacryloylpiperidine derivative maintains potent inhibition against this resistant mutant. This underscores the potential of developing non-covalent BTK inhibitors to address acquired resistance in patients treated with covalent inhibitors like ibrutinib. Further investigation into the pharmacokinetic and pharmacodynamic properties of such reversible inhibitors is warranted to fully assess their therapeutic potential.

References

Navigating the Kinase Selectivity of Ibrutinib's Primary Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the complete pharmacological profile of a drug candidate extends beyond the parent compound to its metabolites. In the case of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, its primary active metabolite, deacryloylpiperidine (PCI-45227), presents a distinct profile. This guide provides a comparative analysis of deacryloylpiperidine's kinase inhibitory activity based on available data, alongside detailed experimental methodologies for assessing kinase cross-reactivity.

Comparative Inhibitory Activity Against BTK

The primary active metabolite of ibrutinib, deacryloylpiperidine (also known as PCI-45227), is formed through the metabolism of the acryloyl moiety of the parent drug.[1] This structural change significantly impacts its inhibitory potency against its intended target, Bruton's tyrosine kinase. Available data indicates that the inhibitory activity of deacryloylpiperidine towards BTK is approximately 15 times lower than that of ibrutinib.[1][2]

CompoundTarget KinaseIC50 (approximate relative potency)Reference
IbrutinibBTK1x[1]
Deacryloylpiperidine (PCI-45227)BTK15x[1][2]

This reduction in potency is a critical consideration in evaluating the overall therapeutic window and potential off-target effects of ibrutinib, as the metabolite may be present in significant concentrations in vivo.

Experimental Protocols for Kinase Cross-Reactivity Profiling

To determine the selectivity of a compound like deacryloylpiperidine against a broad range of kinases, a standardized biochemical assay is typically employed. The following protocol outlines a representative method for assessing kinase inhibition.

Protocol: In Vitro Radiometric Kinase Inhibition Assay

This protocol is a standard method for measuring the catalytic activity of a kinase and the inhibitory effect of a test compound.

1. Materials:

  • Recombinant human kinase enzymes
  • Kinase reaction buffer (specific to each kinase, typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
  • ATP (Adenosine triphosphate)
  • ³³P-γ-ATP (radiolabeled ATP)
  • Specific peptide or protein substrate for each kinase
  • Test compound (Deacryloylpiperidine) dissolved in DMSO
  • 96-well filter plates
  • Phosphoric acid wash solution
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (deacryloylpiperidine) in DMSO. Further dilute these in the respective kinase reaction buffer to achieve the final desired concentrations. A DMSO-only control is included to determine baseline kinase activity.
  • Reaction Setup: In a 96-well plate, add the diluted test compound or DMSO control.
  • Enzyme and Substrate Addition: Add a solution containing the specific kinase enzyme and its corresponding substrate to each well.
  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP mixed with ³³P-γ-ATP.
  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto a filter membrane (the wells of the filter plate), which captures the phosphorylated substrate.
  • Washing: Wash the filter plate multiple times with a phosphoric acid solution to remove unincorporated ³³P-γ-ATP.
  • Quantification: After drying the filter plate, add a scintillation cocktail to each well and quantify the amount of incorporated radiolabel using a microplate scintillation counter.
  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in kinase profiling and the biological context of BTK inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (PCI-45227) Plate Plate Compounds & Kinases Compound->Plate KinasePanel Kinase Panel KinasePanel->Plate Reagents Assay Reagents (ATP, Substrate) Incubate Incubate & Initiate Reaction Reagents->Incubate Plate->Incubate Stop Terminate Reaction & Wash Incubate->Stop Read Read Signal (e.g., Radioactivity) Stop->Read Inhibition Calculate % Inhibition Read->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Workflow for kinase cross-reactivity profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Gene Gene Expression (Proliferation, Survival) Downstream->Gene OffTarget Off-Target Kinases (e.g., TEC, EGFR) Ibrutinib Ibrutinib / PCI-45227 Ibrutinib->BTK Inhibition Ibrutinib->OffTarget Potential Off-Target Inhibition

Caption: Simplified BTK signaling pathway and inhibitor interactions.

References

Comparative analysis of Ibrutinib and its deacryloylpiperidine metabolite in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and its primary active metabolite.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive in vivo comparison of Ibrutinib and its principal active metabolite, the dihydrodiol metabolite (PCI-45227). While the deacryloylpiperidine metabolite is a known impurity of Ibrutinib, there is a significant lack of available in vivo data for a direct and detailed comparison.[1] Therefore, this analysis will focus on the more extensively studied and pharmacologically active dihydrodiol metabolite.

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] Its metabolism, primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), results in several metabolites.[4][5] The most significant of these is the active dihydrodiol metabolite, PCI-45227 (also known as M37).[4][6] Other major metabolic pathways include hydroxylation of the phenyl group to a monooxygenated metabolite (M35) and the opening of the piperidine ring to form an alcohol metabolite (M34) and a carboxylic acid metabolite (M25).[4]

Quantitative Data Summary

The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters for Ibrutinib and its dihydrodiol metabolite, providing a basis for their comparative assessment.

Table 1: Comparative Pharmacokinetic Parameters

ParameterIbrutinibDihydrodiol Metabolite (PCI-45227)Reference(s)
Mechanism of Action Covalent, irreversible BTK inhibitorActive BTK inhibitor[2]
Relative Potency (vs. Ibrutinib) 1x~15x less potent[4][6]
Time to Max. Plasma Conc. (Tmax) 1-2 hours-[6]
Plasma Half-life 4-6 hours-[6]
Metabolite to Parent Ratio (steady state) N/A1 to 2.8[6]
Primary Metabolism CYP3A4/5-[4][5]
Elimination Primarily as metabolites via feces-[6]

Table 2: In Vivo Efficacy and Target Engagement

ParameterIbrutinibDihydrodiol Metabolite (PCI-45227)Reference(s)
BTK Occupancy High and sustained in vivoContributes to overall BTK inhibition[2]
In Vivo Anti-tumor Activity Significant in various B-cell malignanciesContributes to the overall anti-tumor effect[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization / PKC Activation IP3_DAG->Calcium_PKC NF_kB_MAPK NF-κB & MAPK Pathways Calcium_PKC->NF_kB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NF_kB_MAPK->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys481) Experimental_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Pharmacodynamic & Efficacy Analysis Xenograft Tumor Cell Implantation (e.g., B-cell lymphoma lines) Mouse_Model Immunocompromised Mouse (e.g., NOD/SCID) Treatment Oral Administration (Ibrutinib vs. Vehicle) Mouse_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement BTK_Occupancy BTK Occupancy Assay (PBMCs/Tumor) Treatment->BTK_Occupancy Efficacy Tumor Growth Inhibition Tumor_Measurement->Efficacy Signaling_Analysis Downstream Signaling (pBTK, pPLCγ2) BTK_Occupancy->Signaling_Analysis

References

Navigating Ibrutinib Resistance: A Comparative Guide to Alternative Bruton's Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment landscape for B-cell malignancies such as chronic lymphocytic leukemia (CLL). However, the emergence of resistance, primarily through mutations in the BTK gene, necessitates a comprehensive evaluation of alternative therapeutic strategies. This guide provides a comparative analysis of the efficacy of Ibrutinib and its alternatives in the context of Ibrutinib-resistant cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Ibrutinib deacryloylpiperidine, an impurity of Ibrutinib, is a molecule for which there is a lack of publicly available efficacy data, particularly in resistant cell lines. Therefore, this guide will focus on clinically relevant and well-documented alternatives to Ibrutinib for overcoming resistance.

The Challenge of Ibrutinib Resistance

Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 481 (C481) in the active site of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] This inhibition blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2] The most common mechanism of acquired resistance to Ibrutinib is a mutation at the C481 position, most frequently a cysteine-to-serine substitution (C481S).[1] This mutation prevents the covalent binding of Ibrutinib, thereby reducing its inhibitory effect.[1]

B-Cell Receptor Signaling and Ibrutinib Resistance

The B-cell receptor signaling pathway is crucial for the survival and proliferation of malignant B-cells. The following diagram illustrates the pathway and the point of Ibrutinib intervention, as well as the mechanism of resistance.

BCR_signaling B-Cell Receptor Signaling and Ibrutinib Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_WT BTK (Wild-Type) SYK->BTK_WT BTK_C481S BTK (C481S Mutant) BTK_WT->BTK_C481S Mutation PLCg2 PLCγ2 BTK_WT->PLCg2 BTK_C481S->PLCg2 Continued Signaling PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK_WT Inhibits (Covalent) Ibrutinib->BTK_C481S Ineffective Alternatives Alternative BTK Inhibitors (Acalabrutinib, Zanubrutinib, Pirtobrutinib) Alternatives->BTK_WT Inhibits Alternatives->BTK_C481S Inhibits Resistance Resistance

BCR Signaling and Ibrutinib Resistance

Comparative Efficacy of BTK Inhibitors in Resistant Cell Lines

To overcome Ibrutinib resistance, second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and non-covalent inhibitors (pirtobrutinib) have been developed. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against wild-type (WT) and C481S-mutant BTK. Lower IC50 values indicate greater potency.

InhibitorTypeBTK StatusIC50 (nM)Reference
Ibrutinib CovalentWild-Type2.3[3]
C481S Mutant>1000[4]
Acalabrutinib CovalentWild-Type~3-5[5]
C481S MutantReduced Efficacy[6]
Zanubrutinib CovalentWild-Type<1[7]
C481S MutantReduced Efficacy[8]
Pirtobrutinib Non-covalentWild-Type4.2[3]
C481S MutantPotent Inhibition[3]
Rilzabrutinib Reversible CovalentC481S Mutant1.2[4]
MK-1026 (ARQ 531) Non-covalentWild-Type0.85[9]
C481S Mutant0.39[9]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

The determination of IC50 values is a critical step in evaluating the efficacy of kinase inhibitors. Below are detailed methodologies for key experiments.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 of a BTK inhibitor in cell lines.

IC50_Workflow Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 with BTK WT or C481S) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions of Inhibitor) Treatment 4. Treatment (Incubate cells with inhibitor) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo, MTT) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Luminescence/Absorbance Reader) Viability_Assay->Data_Acquisition IC50_Calculation 7. IC50 Calculation (Non-linear regression) Data_Acquisition->IC50_Calculation

IC50 Determination Workflow
Detailed Protocol for Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of a specific cell line.

Materials:

  • Ibrutinib-sensitive and -resistant cell lines (e.g., HEK293 cells transfected with wild-type BTK or BTK C481S mutant).

  • Complete cell culture medium.

  • Test compounds (BTK inhibitors) dissolved in DMSO.

  • 96-well clear bottom white plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the IC50 of an inhibitor against purified BTK enzyme.

Materials:

  • Purified recombinant BTK enzyme (wild-type or C481S mutant).

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP.

  • Test compounds (BTK inhibitors) dissolved in DMSO.

  • 384-well low volume plates.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Assay Setup:

    • Dilute the BTK enzyme, substrate, ATP, and inhibitors in kinase buffer.

    • In a 384-well plate, add 1 µL of inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted BTK enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Conclusion

The development of resistance to Ibrutinib, primarily through the BTK C481S mutation, has spurred the development of next-generation BTK inhibitors. Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, offer increased selectivity, potentially leading to improved safety profiles, though their efficacy against the C481S mutation is limited. In contrast, non-covalent inhibitors like pirtobrutinib and MK-1026 have demonstrated potent activity against both wild-type and C481S-mutant BTK, representing a significant advancement in overcoming Ibrutinib resistance. The choice of a subsequent therapy after Ibrutinib failure should be guided by the specific resistance mechanism and the comparative efficacy and safety profiles of the available alternatives. Further clinical studies are ongoing to define the optimal sequencing of these agents to maximize patient outcomes.

References

A Head-to-Head Comparison of Ibrutinib Deacryloylpiperidine and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ibrutinib deacryloylpiperidine with its parent drug, Ibrutinib, its primary active metabolite, and other clinically relevant Bruton's tyrosine kinase (BTK) inhibitors. The comparison is supported by experimental data on their mechanism of action, potency, and clinical efficacy where available.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[4][5] BTK inhibitors have revolutionized the treatment of these cancers.[2] They can be broadly classified into two categories: covalent irreversible inhibitors and non-covalent reversible inhibitors.

Ibrutinib , the first-in-class BTK inhibitor, forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition.[5][6][7] However, its use can be limited by off-target effects and the development of resistance, most commonly through a C481S mutation in BTK that prevents this covalent binding.[8][9][10] This has driven the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that are effective against both wild-type and C481S-mutated BTK.[9][10]

This guide focuses on comparing this compound to other BTK inhibitors. This compound is an impurity and a potential metabolite of Ibrutinib, characterized by the absence of the acryloyl group necessary for covalent bond formation.[9] This structural change suggests it would act as a non-covalent, reversible inhibitor. For the purpose of this comparison, data for the closely related reversible derivative, N-piperidine Ibrutinib hydrochloride, is used to infer its potential activity.

Quantitative Comparison of BTK Inhibitors

The following table summarizes the key characteristics and performance data of this compound and other selected BTK inhibitors.

InhibitorClassMechanism of ActionIC50 (BTK wt)IC50 (BTK C481S)Key Clinical Data (where applicable)
Ibrutinib 1st Gen. CovalentIrreversible covalent bond with C4810.5 nM[4][7][9]>1000 nM[4]Established efficacy in CLL, MCL, etc. Associated with off-target AEs (atrial fibrillation, bleeding).[11][12]
This compound Non-Covalent (inferred)Reversible binding to BTK active site51.0 nM (for N-piperidine Ibrutinib HCl)[13]30.7 nM (for N-piperidine Ibrutinib HCl)[13]Not clinically evaluated as a therapeutic agent.
Dihydrodiol-ibrutinib (PCI-45227) Active MetaboliteCovalent (retains acryloyl group)~7.5 nM (inferred, 15x less potent than Ibrutinib)[8][10][14]Not reportedContributes to the overall in vivo activity of Ibrutinib.
Acalabrutinib 2nd Gen. CovalentIrreversible covalent bond with C481~3-5 nMNot effectiveNon-inferior PFS to Ibrutinib with lower rates of cardiovascular AEs.[11]
Zanubrutinib 2nd Gen. CovalentIrreversible covalent bond with C481<0.5 nMNot effectiveSuperior PFS and ORR compared to Ibrutinib in R/R CLL, with a favorable safety profile.
Pirtobrutinib Non-CovalentReversible binding to BTK active site~3.5 nM~3.3 nMEffective in patients with and without C481S mutations, including those who have progressed on covalent BTK inhibitors.[15][16]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are the methodologies for key experiments used to characterize and compare BTK inhibitors.

Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. For BTK inhibitors, this is typically determined using biochemical assays that measure the enzymatic activity of purified BTK.

  • Principle: Recombinant BTK enzyme is incubated with a substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.

  • Common Methods:

    • LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): This assay uses a fluorescently labeled antibody that recognizes the phosphorylated substrate. Inhibition of BTK reduces the FRET signal.

    • Z'-LYTE™: Another TR-FRET based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

    • IMAP™ (Immobilized Metal Affinity-based Phosphorescence): This fluorescence polarization-based assay detects the binding of a phosphopeptide to a metal-based nanoparticle.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is plotted to generate a dose-response curve, from which the IC50 value is calculated.

Cellular Assays for BTK Target Engagement

These assays confirm that the inhibitor can effectively engage and inhibit BTK within a cellular context.

  • Principle: B-cell lines or primary B-cells are stimulated to activate the BCR signaling pathway. The inhibitor's ability to block downstream signaling events is measured.

  • Methodology:

    • Cells are pre-incubated with the BTK inhibitor at various concentrations.

    • The B-cell receptor is stimulated (e.g., using anti-IgM antibodies).

    • Cell lysates are collected, and the phosphorylation status of BTK (autophosphorylation at Y223) and its direct substrate, PLCγ2, is assessed using Western blotting or ELISA.

  • Data Analysis: A reduction in the phosphorylation of BTK and PLCγ2 indicates target engagement and inhibition.

Kinome Profiling for Selectivity

To assess the selectivity of a BTK inhibitor, it is screened against a large panel of other kinases. This helps to identify potential off-target activities that may contribute to adverse effects.

  • Principle: The binding affinity or inhibitory activity of the compound is measured against hundreds of different human kinases.

  • Common Method:

    • KINOMEscan™: This is a competition binding assay where the test compound competes with a ligand for binding to a panel of kinases. The amount of kinase bound to the ligand is quantified.

  • Data Analysis: The results provide a selectivity profile, highlighting which other kinases are inhibited by the compound and at what concentrations. This is crucial for comparing the safety profiles of different generations of BTK inhibitors.

Signaling Pathways and Experimental Workflow

BTK Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of intervention for covalent and non-covalent inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Activation BTK_active BTK (active) pY223 BTK_inactive->BTK_active Autophosphorylation PLCG2 PLCγ2 BTK_active->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Downstream Downstream Signaling (NF-κB, ERK, AKT) Ca_flux->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->BTK_active Covalent Irreversible Inhibition Pirtobrutinib Pirtobrutinib This compound Pirtobrutinib->BTK_active Non-covalent Reversible Inhibition

Caption: BTK signaling pathway and mechanisms of covalent and non-covalent inhibitors.

Experimental Workflow for BTK Inhibitor Comparison

The diagram below outlines a typical workflow for the preclinical comparison of different BTK inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Models kinase_assay Kinase Inhibition Assay (e.g., TR-FRET) ic50 Determine IC50 (Potency) kinase_assay->ic50 cell_culture B-cell lines or Primary CLL cells final_assessment Comparative Assessment ic50->final_assessment bcr_stimulation BCR Stimulation (+/- Inhibitor) cell_culture->bcr_stimulation kinome_scan Kinome-wide screen (e.g., KINOMEscan™) target_engagement Western Blot/ELISA (pBTK, pPLCγ2) bcr_stimulation->target_engagement cell_viability Cell Viability Assay (Apoptosis) bcr_stimulation->cell_viability target_engagement->final_assessment cell_viability->final_assessment off_target Identify Off-Targets kinome_scan->off_target animal_model Xenograft/Transgenic Mouse Models off_target->final_assessment efficacy_study Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy_study pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy_study->final_assessment pk_pd->final_assessment start BTK Inhibitor Candidates start->kinase_assay start->cell_culture start->kinome_scan

Caption: A generalized experimental workflow for the preclinical comparison of BTK inhibitors.

References

Confirming target engagement of Ibrutinib deacryloylpiperidine in a cellular context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ibrutinib and its non-covalent derivative, Ibrutinib deacryloylpiperidine, in the context of cellular target engagement. We present supporting experimental data for Ibrutinib and its alternatives, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.

Introduction to Ibrutinib and its Mechanism of Action

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-cells.[1] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[] This irreversible binding effectively blocks downstream signaling pathways, including those mediated by PLCγ2, AKT, and NF-κB, which are crucial for the survival of malignant B-cells.[]

This compound: A Non-Covalent Analogue

Comparison of BTK Inhibitors: Ibrutinib and Alternatives

Several next-generation BTK inhibitors have been developed with the aim of improving selectivity and reducing off-target effects. Acalabrutinib and Zanubrutinib are also irreversible covalent inhibitors of BTK, but they exhibit different selectivity profiles. The following table summarizes key cellular potency data for these compounds.

CompoundTargetCell LineAssay TypeIC50 (nM)Reference
Ibrutinib BTKDOHH2BTK Autophosphorylation11[4]
BTKTMD8Cell Proliferation9.1[5]
Acalabrutinib BTKHuman PBMCs/WBCsCellular Assays< 10[6]
Zanubrutinib BTKHuman PBMCs/WBCsCellular Assays< 10[6]

Experimental Protocols for Confirming Target Engagement

Confirming that a compound engages its intended target within a complex cellular environment is a critical step in drug development. Several robust methods are available to quantify the interaction between a drug and its target protein in live cells.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.

Principle: The assay utilizes a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer compound that binds to the target (the energy acceptor). When the tracer is bound to the luciferase-tagged target, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the determination of the compound's cellular affinity.

Detailed Protocol (for BTK):

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc-BTK fusion protein.

  • Seeding: Transfected cells are seeded into 384-well plates.

  • Tracer and Compound Addition: The cells are pre-treated with the NanoBRET™ Tracer K-5, followed by the addition of the test compound (e.g., Ibrutinib) at various concentrations.

  • Incubation: The plate is incubated for 1 hour to allow the binding to reach equilibrium.

  • Signal Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is calculated from a dose-response curve.[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method that assesses the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.

Principle: Cells are treated with a test compound and then subjected to a temperature gradient. The binding of the compound to its target protein increases the protein's resistance to thermal denaturation. The amount of soluble, non-denatured protein remaining at each temperature is then quantified.

Detailed Protocol (for BTK):

  • Cell Treatment: A cell line expressing BTK is treated with the test compound (e.g., Ibrutinib) or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The amount of soluble BTK in the supernatant is quantified using a detection method such as Western blotting or an immunoassay.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]

Visualizing the Molecular Landscape

To better understand the context of Ibrutinib's action and the experimental approaches to confirm its target engagement, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK inhibits (covalent)

Caption: Simplified BTK Signaling Pathway.

Experimental_Workflow cluster_NanoBRET NanoBRET Assay cluster_CETSA CETSA Transfection Transfect cells with NanoLuc-BTK vector Treatment_BRET Treat with Tracer & Test Compound Transfection->Treatment_BRET Measurement_BRET Measure BRET Signal Treatment_BRET->Measurement_BRET Analysis_BRET Calculate IC50 Measurement_BRET->Analysis_BRET Treatment_CETSA Treat cells with Test Compound Heating Apply Temperature Gradient Treatment_CETSA->Heating Lysis_Separation Lyse cells & Separate Soluble/Aggregated Proteins Heating->Lysis_Separation Quantification Quantify Soluble BTK Lysis_Separation->Quantification

Caption: Cellular Target Engagement Experimental Workflows.

Conclusion

Confirming the engagement of a drug with its intended target in a cellular environment is a cornerstone of modern drug discovery. Ibrutinib serves as a paradigm for a potent, irreversible covalent inhibitor of BTK. Its deacryloylpiperidine derivative, lacking the reactive acryloyl group, is predicted to have a dramatically different and significantly weaker, if any, target engagement profile. The use of robust cellular target engagement assays, such as NanoBRET™ and CETSA®, provides the necessary tools to quantify these interactions and guide the development of more effective and selective therapeutics. The data and protocols presented in this guide offer a framework for the objective comparison of BTK inhibitors and the rigorous validation of their mechanism of action in a cellular context.

References

Comparative Analysis of Ibrutinib Deacryloylpiperidine and Next-Generation Inhibitors on BTK C481S Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and its metabolites, with a focus on the acquired resistance mutation C481S. The emergence of this mutation has driven the development of next-generation non-covalent BTK inhibitors. Here, we compare the activity of Ibrutinib, its primary metabolite, and leading non-covalent inhibitors against both wild-type (WT) and C481S-mutant BTK, supported by experimental data and detailed protocols.

Introduction to Ibrutinib and the BTK C481S Mutation

Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor that has revolutionized the treatment of B-cell malignancies.[1][2] It forms a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of kinase activity.[1][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[3][4]

Despite its clinical success, a significant challenge in Ibrutinib therapy is the development of acquired resistance, most commonly through a mutation that substitutes the cysteine at position 481 with a serine (C481S).[5] This mutation prevents the covalent binding of Ibrutinib, rendering it a much less potent, reversible inhibitor.[5]

The focus of this guide is to investigate the effect of Ibrutinib's metabolic derivatives, specifically the impurity Ibrutinib deacryloylpiperidine , and to compare its potential activity with that of Ibrutinib and next-generation non-covalent BTK inhibitors designed to overcome C481S-mediated resistance.

Quantitative Comparison of BTK Inhibitors

The following tables summarize the inhibitory activities of Ibrutinib, its major metabolite PCI-45227, and the non-covalent inhibitors Fenebrutinib (GDC-0853) and Pirtobrutinib against wild-type and C481S-mutant BTK. Data for "this compound" is not available in the public domain, reflecting its status as an impurity rather than an active therapeutic agent. PCI-45227, a dihydrodiol metabolite of Ibrutinib, exhibits significantly reduced and reversible inhibitory activity compared to the parent compound.[6]

Table 1: Biochemical Inhibitory Activity of BTK Inhibitors

CompoundTargetMechanismIC50 / Ki (nM)Reference
Ibrutinib BTK WTCovalent, Irreversible0.5 (IC50)[1]
BTK C481SReversibleMarkedly reduced potency[5]
PCI-45227 (Ibrutinib Metabolite) BTK WTReversible~15-fold lower than Ibrutinib[6]
BTK C481SReversibleData not available
Fenebrutinib (GDC-0853) BTK WTNon-covalent, Reversible0.91 (Ki)[7][8]
BTK C481SNon-covalent, Reversible1.6 (Ki)[7][8]
Pirtobrutinib BTK WTNon-covalent, Reversible4.2 (IC50)[6]
BTK C481SNon-covalent, Reversible16 (IC50)[6]

Table 2: Cellular Inhibitory Activity of BTK Inhibitors

CompoundAssayCell Line / SystemIC50 (nM)Reference
Ibrutinib BTK Autophosphorylation (pY223)HEK293 expressing BTK WT2.3[6]
BTK Autophosphorylation (pY223)HEK293 expressing BTK C481SIneffective[6]
Fenebrutinib (GDC-0853) B-cell Activation (CD69)Human Whole Blood (CD19+ B-cells)8.4 ± 5.6[9]
BTK Autophosphorylation (pY223)Human Whole Blood11[9]
Pirtobrutinib BTK Autophosphorylation (pY223)HEK293 expressing BTK WT4.2[6]
BTK Autophosphorylation (pY223)HEK293 expressing BTK C481S16[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the relevant biological pathways and experimental procedures.

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of LYN and SYK kinases. This triggers a series of downstream events, culminating in the activation of BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn initiates signaling cascades that promote B-cell proliferation, survival, and differentiation. Ibrutinib and other BTK inhibitors block this critical step. The C481S mutation allows BTK to remain active in the presence of covalent inhibitors like Ibrutinib.

BTK_Signaling_Pathway BTK Signaling Pathway in B-cells BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Ibrutinib Ibrutinib (covalent) Ibrutinib->BTK Inhibition (WT) Non_covalent Non-covalent Inhibitors (e.g., Fenebrutinib, Pirtobrutinib) Non_covalent->BTK Inhibition (WT & C481S) C481S BTK C481S Mutation C481S->Ibrutinib Resistance

Caption: BTK signaling pathway and points of inhibition.

Experimental Workflow: Biochemical BTK Kinase Assay

This workflow outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Biochemical_Assay_Workflow Biochemical BTK Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant BTK (WT or C481S) - Kinase Buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well plate): - Add Test Compound - Add BTK Enzyme Prepare_Reagents->Plate_Setup Serial_Dilution Prepare Serial Dilutions of Test Compound (e.g., Ibrutinib metabolite) Serial_Dilution->Plate_Setup Incubation1 Pre-incubation (10-15 min at RT) Plate_Setup->Incubation1 Reaction_Initiation Initiate Kinase Reaction (Add ATP/Substrate Mix) Incubation1->Reaction_Initiation Incubation2 Incubation (e.g., 60 min at 30°C) Reaction_Initiation->Incubation2 Detection Detect Phosphorylation (e.g., ADP-Glo, LanthaScreen) Incubation2->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical BTK kinase assay.

Experimental Workflow: Cellular BTK Autophosphorylation Assay

This workflow describes a Western blot-based assay to measure the inhibition of BTK autophosphorylation in a cellular context.

Cellular_Assay_Workflow Cellular BTK Autophosphorylation Assay Workflow Start Start Cell_Culture Culture Cells Expressing BTK (WT or C481S) Start->Cell_Culture Compound_Treatment Treat Cells with Test Compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubate (e.g., 2 hours at 37°C) Compound_Treatment->Incubation Cell_Lysis Cell Lysis and Protein Quantification Incubation->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation: - Primary Ab (p-BTK, total BTK) - Secondary Ab (HRP-conjugated) Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Densitometry Analysis: - Normalize p-BTK to total BTK - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cellular BTK autophosphorylation assay.

Experimental Protocols

Biochemical BTK Kinase Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant BTK (WT or C481S).

Materials:

  • Recombinant human BTK enzyme (WT or C481S)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.

  • Add 2 µL of a solution containing the BTK enzyme to each well.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.[1][10]

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context.

Materials:

  • Cells expressing BTK (e.g., HEK293 transfected with BTK WT or C481S, or a relevant B-cell lymphoma cell line)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO vehicle for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK as a loading control.

  • Perform densitometric analysis to quantify the band intensities. Normalize the phospho-BTK signal to the total BTK signal.

  • Calculate the percentage of inhibition of BTK phosphorylation and determine the IC50 value.[11]

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of a test compound on the viability of B-cell lymphoma cells.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well opaque-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells at a desired density in a 96-well opaque-walled plate.

  • Add serial dilutions of the test compound or DMSO vehicle to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.[12][13]

Conclusion

The emergence of the BTK C481S mutation presents a significant clinical challenge by conferring resistance to the first-generation covalent inhibitor Ibrutinib. While Ibrutinib's metabolite, PCI-45227, shows some activity, it is considerably less potent than the parent drug, and its efficacy against the C481S mutant is not well-characterized. The impurity, this compound, lacks sufficient data to assess its biological activity.

In contrast, non-covalent BTK inhibitors such as Fenebrutinib and Pirtobrutinib have been specifically designed to overcome this resistance mechanism. As demonstrated by the presented data, these compounds maintain potent inhibitory activity against both wild-type and C481S-mutant BTK in biochemical and cellular assays. This highlights a clear advantage of the non-covalent binding mode for treating patients who have developed resistance to covalent BTK inhibitors. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel BTK inhibitors in the context of acquired resistance. Further investigation into the full metabolic profile of Ibrutinib and the activity of its various metabolites against resistant BTK mutants is warranted to fully understand the landscape of Ibrutinib resistance.

References

A Comparative Benchmark of Ibrutinib Deacryloylpiperidine and Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, focusing on its active metabolite and limitations, against the next-generation covalent and non-covalent BTK inhibitors. This comparison is supported by experimental data to inform research and development decisions in the field of targeted cancer therapy.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] The development of BTK inhibitors has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3]

Ibrutinib, the first-in-class BTK inhibitor, covalently and irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][4] However, treatment with ibrutinib is associated with off-target effects and the development of resistance, primarily through mutations at the C481 binding site.[5][6] This has spurred the development of next-generation BTK inhibitors with improved selectivity and alternative binding mechanisms.

This guide will compare ibrutinib, with a focus on its metabolic liabilities represented by metabolites like deacryloylpiperidine, against two classes of next-generation inhibitors:

  • Next-Generation Covalent Inhibitors (e.g., Acalabrutinib, Zanubrutinib): These inhibitors also form a covalent bond with Cys481 but are designed for greater selectivity for BTK, aiming to reduce off-target-related toxicities.[5][7]

  • Non-Covalent (Reversible) Inhibitors (e.g., Pirtobrutinib): This class of inhibitors binds to BTK in a reversible manner and does not rely on the Cys481 residue, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[5][8]

Data Presentation

Table 1: Comparative Kinase Inhibition Profile
InhibitorTypeBTK IC50 (nM)Off-Target Kinases Inhibited (Examples)Reference
Ibrutinib Covalent, Irreversible0.5EGFR, TEC, ITK, JAK3, HER2[9][10]
Acalabrutinib Covalent, Irreversible3Minimal activity on EGFR, ITK, TEC[4][10]
Zanubrutinib Covalent, Irreversible<1Higher selectivity than ibrutinib[9][11]
Pirtobrutinib Non-covalent, Reversible3.3Highly selective for BTK[8]
Table 2: Comparative Clinical Efficacy in Relapsed/Refractory CLL
Clinical Trial (Inhibitor vs. Ibrutinib)Primary EndpointResultReference
ELEVATE-RR (Acalabrutinib) Non-inferior Progression-Free Survival (PFS)Median PFS: 38.4 months for both. Non-inferiority met.[5]
ALPINE (Zanubrutinib) Superior Overall Response Rate (ORR)ORR: 78.3% (Zanubrutinib) vs. 62.5% (Ibrutinib)[5]
Table 3: Comparative Safety Profile (Select Adverse Events)
Adverse EventIbrutinibAcalabrutinibZanubrutinibPirtobrutinibReference
Atrial Fibrillation (All Grades) ~15-16%~9.4%~2-5%Favorable safety profile[5][7][9]
Hypertension (All Grades) ~19-23%~9.4%Lower than ibrutinibFavorable safety profile[5][7][9]
Major Hemorrhage ~9%Lower than ibrutinib~6%Favorable safety profile[5][7][9]
Diarrhea High incidenceLower than ibrutinibLower than ibrutinibFavorable safety profile[5][7][9]

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB IP3->NFkB PKC->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Inhibits at C481 NextGenCovalent Next-Gen Covalent (Acalabrutinib, Zanubrutinib) NextGenCovalent->BTK Inhibits at C481 NonCovalent Non-Covalent (Pirtobrutinib) NonCovalent->BTK Reversible Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by BTK inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay BTK Kinase Assay (IC50 Determination) CellLines Select B-Cell Malignancy Cell Lines Treatment Treat with BTK Inhibitors (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Occupancy BTK Occupancy Assay (Flow Cytometry or ELISA) Treatment->Occupancy AnimalModel Xenograft or Transgenic Mouse Model InVivoTreatment Administer BTK Inhibitors AnimalModel->InVivoTreatment Efficacy Measure Tumor Growth and Survival InVivoTreatment->Efficacy

Caption: A typical experimental workflow for benchmarking BTK inhibitors.

Experimental Protocols

In Vitro BTK Kinase Activity Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of test compounds.

Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]

  • ATP solution

  • BTK substrate (e.g., poly(E,Y)4:1)[13]

  • Test inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, Pirtobrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test inhibitors in DMSO and then further dilute in kinase buffer.

  • In a 96-well plate, add 1 µl of the diluted inhibitor or a vehicle control (DMSO).[12]

  • Add 2 µl of a solution containing the BTK enzyme to each well.[12]

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to BTK.[13]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[12]

  • Incubate the plate at 30°C for 60 minutes.[13]

  • Stop the kinase reaction and measure ADP production following the ADP-Glo™ kit manufacturer's instructions. Briefly:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[12]

  • Record the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay determines the effect of BTK inhibitors on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, Ramos)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors

  • CellTiter-Glo® Reagent (Promega)

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Plate the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µl of culture medium.[14]

  • Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[14]

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µl of the CellTiter-Glo® Reagent to each well.[14]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.

BTK Occupancy Assay (Flow Cytometry)

This assay measures the extent of BTK target engagement by covalent inhibitors in a cellular context.

Principle: A fluorescently labeled probe that binds to the same Cys481 residue as covalent inhibitors is used. The amount of probe that can bind is inversely proportional to the occupancy of the BTK active site by the inhibitor.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or B-cell lines

  • Test inhibitors

  • Fluorescently labeled BTK probe

  • Fluorescently conjugated antibodies against B-cell markers (e.g., CD19, CD20)

  • FACS buffer (PBS + 2% FBS)

  • Fixation and permeabilization buffers

  • Flow cytometer

Protocol:

  • Isolate PBMCs from whole blood or culture B-cell lines.

  • Treat the cells with various concentrations of the test inhibitors for 1-2 hours at 37°C.[15]

  • Wash the cells to remove any unbound inhibitor.

  • Stain the cells with surface markers (e.g., anti-CD19) for 30 minutes at 4°C.[15]

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Add the fluorescent BTK probe and incubate to allow binding to unoccupied BTK.

  • Wash the cells to remove the unbound probe.

  • Acquire data on a flow cytometer, gating on the B-cell population (CD19+).

  • Measure the median fluorescence intensity (MFI) of the BTK probe in the B-cell gate.

  • Calculate the percentage of BTK occupancy based on the reduction in MFI compared to untreated control cells.

Conclusion

The development of next-generation BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. Compared to the first-generation inhibitor ibrutinib, newer covalent inhibitors like acalabrutinib and zanubrutinib offer improved safety profiles, particularly with respect to cardiovascular toxicities, while maintaining or improving efficacy.[5][7] Non-covalent inhibitors such as pirtobrutinib provide a crucial therapeutic option for patients who have developed resistance to covalent inhibitors, a common clinical challenge.[5][8]

The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these inhibitors. A thorough understanding of their comparative pharmacology, efficacy, and safety is essential for the continued development of more effective and better-tolerated targeted therapies for patients with B-cell cancers.

References

Safety Operating Guide

Safe Disposal of Ibrutinib Deacryloylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ibrutinib deacryloylpiperidine, a metabolite of the targeted cancer therapy drug Ibrutinib. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a cytotoxic compound, all waste generated during research and development activities involving this compound must be treated as hazardous waste.

Key Chemical and Safety Data

A thorough understanding of the properties of Ibrutinib and its related compounds is fundamental to safe handling and disposal. The following table summarizes key data points.

PropertyIbrutinibThis compound (IBT4A)Dihydrodiol-Ibrutinib (PCI-45227)
Molecular Formula C₂₅H₂₄N₆O₂C₂₂H₂₃N₅O₂Not specified in provided results
Molecular Weight 440.5 g/mol Not specified in provided resultsNot specified in provided results
CAS Number 936563-96-1Not specified in provided resultsNot specified in provided results
Storage Temperature Freezer[1]-80°C (6 months); -20°C (1 month, protect from light)[2]-80°C (6 months); -20°C (1 month)[3]
Primary Hazard Cytotoxic, Hazardous Drug[1][4]Assumed Cytotoxic, HazardousAssumed Cytotoxic, Hazardous
Known Degradation Sensitive to acidic, alkaline, and oxidative conditions.[5][6][7]Data not availableData not available

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the required steps for the safe segregation, handling, and disposal of waste contaminated with this compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. This includes:

  • Gloves: Double-layered, powder-free chemotherapy gloves.

  • Gown: A disposable, solid-front gown.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the compound and the procedure.

Waste Segregation and Collection

All materials that come into contact with this compound must be disposed of as hazardous waste.

  • Sharps Waste: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container clearly labeled "HAZARDOUS DRUG WASTE ONLY".[8]

  • Solid Waste: Contaminated lab coats, gloves, bench paper, and other disposable materials should be collected in thick, leak-proof plastic bags, colored differently from regular trash bags.[8] These bags must be clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[8]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain. [4][9][10]

Spill Management

In the event of a spill:

  • Evacuate and secure the area to prevent further contamination.

  • Don the appropriate PPE before beginning cleanup.

  • For powder spills, gently cover with a damp absorbent material to prevent aerosolization.[4]

  • For liquid spills, use an appropriate absorbent material.

  • Collect all contaminated materials into a designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate decontamination solution.

Storage and Final Disposal
  • Interim Storage: All hazardous waste containers must be sealed and stored in a secure, designated area away from general laboratory traffic while awaiting pickup.

  • Final Disposal: The ultimate disposal method for cytotoxic hazardous waste is high-temperature incineration.[4] This service must be performed by a licensed and certified hazardous waste management company.[4][8] Ensure all federal, state, and local regulations are followed for the transportation and disposal of hazardous pharmaceutical waste.[8][11]

Mandatory Visualizations

Disposal Workflow for this compound

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_type Identify Waste Type ppe->waste_type sharps Sharps Waste waste_type->sharps Sharps solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps->sharps_container solid_bag Place in Labeled Leak-Proof Hazardous Waste Bag solid->solid_bag liquid_container Collect in Labeled Sealed Hazardous Waste Container liquid->liquid_container storage Secure Interim Storage sharps_container->storage solid_bag->storage liquid_container->storage disposal_company Arrange Pickup by Licensed Hazardous Waste Company storage->disposal_company incineration High-Temperature Incineration disposal_company->incineration

Caption: Disposal decision-making and workflow.

This comprehensive guide ensures that all personnel handling this compound are equipped with the necessary information to manage its disposal safely and in compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like Ibrutinib deacryloylpiperidine, a derivative of the BTK inhibitor Ibrutinib, are critical for laboratory safety and regulatory compliance.[1] Adherence to the following guidelines will minimize exposure risks and ensure that waste is managed according to safety regulations.[1] Ibrutinib and its derivatives are classified as cytotoxic agents, meaning they are toxic to cells, and are often used in cancer research.[1][2] Due to their hazardous nature, special precautions must be taken throughout their lifecycle in the laboratory.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[3][4][5] This includes the use of double-layered, powder-free gloves resistant to chemicals, a disposable or dedicated lab coat, and appropriate eye and respiratory protection.[1]

PPE ComponentSpecificationRationale
Gloves Double-layered, powder-free, chemotherapy-approved gloves.[1][5]Prevents skin contact and absorption of the cytotoxic compound.
Gown/Lab Coat Disposable or dedicated solid-front gown with long sleeves and tight-fitting cuffs.[1][5]Protects the body from contamination.
Eye Protection Safety glasses with side shields or goggles.[4][6] A face shield may be required for splash hazards.[5]Prevents eye exposure from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be worn, especially when handling powders or if there is a risk of aerosolization.[3][4][5]Protects against inhalation of the compound.
Operational and Disposal Plans

A clear and established plan for the handling and disposal of this compound and contaminated materials is essential to maintain a safe laboratory environment.

Handling and Preparation:

  • All manipulations of this compound, especially in its powdered form, should be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize aerosol generation.[7]

  • Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[1]

  • The immediate work area should be covered with a disposable, absorbent pad to contain any potential spills.[8]

  • After handling, all surfaces must be decontaminated.[7]

Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Personnel involved in the cleanup must wear the full complement of prescribed PPE.

  • For powder spills, gently cover with a damp absorbent material to avoid creating dust.[1][4]

  • Collect all contaminated materials into a designated, clearly labeled cytotoxic waste container.[1][4]

  • The spill area should be thoroughly cleaned with an appropriate decontamination solution.

Disposal:

  • All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[1]

  • Cytotoxic waste should never be disposed of in the regular trash or down the drain.[1][9]

  • The final disposal of cytotoxic waste is typically through high-temperature incineration by a certified hazardous waste management facility.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Full PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc prep_compound Handle Compound prep_bsc->prep_compound exp_procedure Conduct Experiment prep_compound->exp_procedure Transfer to experimental setup cleanup_decontaminate Decontaminate Surfaces & Equipment exp_procedure->cleanup_decontaminate Post-experiment cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff disp_segregate Segregate Cytotoxic Waste cleanup_doff->disp_segregate Dispose of contaminated PPE disp_container Place in Labeled Container disp_segregate->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.